molecular formula C33H59N9O9 B1336649 Smac-N7 peptide CAS No. 401913-57-3

Smac-N7 peptide

Cat. No.: B1336649
CAS No.: 401913-57-3
M. Wt: 725.9 g/mol
InChI Key: ZGEOSZCDHUVWOC-SSHVMUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Smac-N7 Peptide is a synthetic seven-residue oligopeptide (AVPIAQK) corresponding to the N-terminal sequence of the mature Smac/DIABLO protein. This sequence contains the critical AVPI motif, which allows the peptide to specifically bind to Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, thereby antagonizing their function and promoting the activation of caspases, key executioners of apoptosis . Its core research value lies in its ability to overcome apoptosis resistance in cancer cells, making it a pivotal tool for investigating cell death mechanisms and developing novel anticancer strategies . In laboratory research, Smac-N7 has been shown to potently sensitize cancer cells to various cytotoxic agents and therapies. Studies demonstrate that it enhances cell death induced by TRAIL, paclitaxel, and gemcitabine in models of ovarian and pancreatic cancer . Furthermore, when fused to cell-penetrating peptides like Antennapedia (ANTP), the resulting ANTP-SmacN7 fusion peptide acts as a potent radiosensitizer, significantly increasing the efficacy of high linear energy transfer (LET) radiation in non-small cell lung cancer (NSCLC) cell lines by enhancing caspase-3 and caspase-9 activity . More recent research also explores its potential in targeted delivery systems designed to induce immunogenic cell death in cervical cancer models, highlighting its expanding role in oncological research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEOSZCDHUVWOC-SSHVMUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437866
Record name L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401913-57-3
Record name L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of Smac-N7 Peptide: A Technical Guide to Targeting IAP Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between cell survival and programmed cell death, or apoptosis, is a cornerstone of multicellular life. A critical regulatory node in this process is the family of Inhibitor of Apoptosis Proteins (IAPs), which act as cellular brakes on the apoptotic cascade. The discovery of the mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI) and its ability to antagonize IAPs has unveiled a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the Smac-N7 peptide, the minimal IAP-binding motif derived from the N-terminus of mature Smac/DIABLO. We will delve into its discovery, the principles and a detailed protocol for its chemical synthesis, and the methodologies for its characterization as a potent IAP antagonist. This document is intended to serve as a comprehensive resource for researchers seeking to understand and utilize the this compound in the ongoing endeavor to modulate apoptosis for therapeutic benefit.

Introduction: The Smac/DIABLO-IAP Axis in Apoptosis

Apoptosis is an essential physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] The intrinsic pathway of apoptosis is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors into the cytosol. Among these is Smac/DIABLO, which, upon its release, alleviates the inhibition of caspases imposed by IAP proteins.[1]

IAP family members, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1, cIAP2), possess one or more Baculoviral IAP Repeat (BIR) domains. These BIR domains are crucial for their interaction with and inhibition of caspases, the key executioners of apoptosis. Specifically, the BIR3 domain of XIAP binds to and inhibits caspase-9, while the linker region between the BIR1 and BIR2 domains inhibits caspases-3 and -7.[2][3]

The mature Smac/DIABLO protein functions as an endogenous antagonist of IAPs. Its N-terminal sequence, beginning with Alanine-Valine-Proline-Isoleucine (AVPI), is critical for its binding to a conserved groove on the BIR domains of IAPs.[4] This interaction competitively displaces caspases from the BIR domains, thereby liberating them to execute the apoptotic program. The discovery of this interaction has spurred the development of Smac mimetics, including peptidomimetics and small molecules, as potential anticancer agents.[4]

The this compound, with the sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH, represents the N-terminal seven amino acids of the mature Smac/DIABLO protein. This peptide encompasses the minimal motif required for high-affinity binding to the BIR domains of IAPs and serves as a foundational tool for studying IAP antagonism.[5]

Signaling Pathway and Mechanism of Action

The mechanism by which this compound mimics the function of the endogenous Smac/DIABLO protein is centered on its ability to disrupt the IAP-caspase interaction. The following diagram illustrates this signaling pathway.

Smac_IAP_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Smac_pro Pro-Smac/DIABLO Smac_mature Mature Smac/DIABLO (AVPI...) Smac_pro->Smac_mature Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Apoptotic_Stimuli->Smac_pro triggers release and processing Smac_N7 This compound (Exogenous) IAPs IAP Proteins (XIAP, cIAP1/2) Smac_N7->IAPs antagonism Smac_mature->IAPs antagonism Caspase9 Pro-caspase-9 IAPs->Caspase9 inhibition Caspase37 Pro-caspase-3/7 IAPs->Caspase37 inhibition Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 activation Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 activation Active_Caspase9->Caspase37 activates Apoptosis Apoptosis Active_Caspase37->Apoptosis execution

Caption: The Smac/IAP signaling pathway in apoptosis.

Synthesis of this compound (H-AVPIAQK-OH)

The this compound can be efficiently synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the manual synthesis of this peptide.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid)

  • Amino Acids: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Ala-OH, Fmoc-L-Ile-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation and Wash Solvent: Cold diethyl ether

Experimental Protocol: Fmoc-SPPS
  • Resin Swelling and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for at least 30 minutes in a reaction vessel.

    • Dissolve Fmoc-L-Lys(Boc)-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in DCM.

    • Drain the DCM from the swelled resin and add the amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To cap any remaining reactive sites, add a small amount of MeOH and agitate for 15 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Peptide Chain Elongation (Iterative Cycles for Gln, Ala, Ile, Pro, Val, Ala):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain and repeat for 7 minutes. Wash the resin with DMF (5x).[6]

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature.

      • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this deprotection and coupling cycle for each subsequent amino acid in the sequence (Q, A, I, P, V, A).

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Fmoc-L-Ala-OH), perform a final Fmoc deprotection as described above.

    • Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Quantitative Analysis of this compound Activity

The biological activity of the this compound is primarily assessed through its binding affinity to IAP proteins and its ability to induce or sensitize cancer cells to apoptosis.

Binding Affinity to IAP Proteins

The interaction between the this compound and the BIR domains of IAPs can be quantified using biophysical techniques such as fluorescence polarization.

Target Protein DomainAssay TypeLigandIC50 / Kᵢ ValueReference
XIAP BIR3Competitive Binding AssaySmac-N7 (AVPIAQK)3.0 µM (IC50)[5]

Note: The IC50 value represents the concentration of the this compound required to displace 50% of a fluorescently labeled Smac probe from the XIAP BIR3 domain.

Cellular Activity of Smac Mimetics

While the unmodified this compound is not cell-permeable, studies on cell-permeable Smac mimetics provide insight into the potential therapeutic efficacy of targeting the Smac-IAP interaction. The following table summarizes the IC50 values of a potent Smac peptidomimetic in various cancer cell lines.

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231Breast Cancer13 nM[4]
BT-549Breast Cancer7 nM - 2 µM range[4]
HL-60Leukemia7 nM - 2 µM range[4]
SK-MEL-5Melanoma7 nM - 2 µM range[4]
RXF-393Renal Cancer7 nM - 2 µM range[4]
SK-OV-3Ovarian Cancer7 nM - 2 µM range[4]
NCI-H23Non-small cell lung cancer7 nM - 2 µM range[4]

Note: The data above is for a Smac peptidomimetic and not the this compound itself. It illustrates the potent anti-proliferative effects that can be achieved with IAP antagonists.

Experimental Protocols for Biological Evaluation

A comprehensive evaluation of the this compound involves a series of in vitro assays to confirm its mechanism of action and biological effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of the this compound.

Experimental_Workflow cluster_Synthesis Peptide Synthesis & Purification cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays SPPS Fmoc-SPPS of Smac-N7 (AVPIAQK) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization FP_Assay Fluorescence Polarization Binding Assay Characterization->FP_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Characterization->Viability_Assay Requires cell-permeable version IAP_Proteins Recombinant IAP (XIAP, cIAP1/2) IAP_Proteins->FP_Assay Cell_Culture Cancer Cell Lines Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Viability_Assay->Apoptosis_Assay

Caption: A generalized experimental workflow for this compound.

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of the this compound to the BIR domains of IAP proteins by monitoring changes in the polarization of fluorescent light.

  • Reagents and Materials:

    • Purified recombinant IAP-BIR domain protein (e.g., XIAP-BIR3).

    • Fluorescently labeled Smac peptide probe (e.g., FITC-AVPIAQK).

    • This compound (unlabeled competitor).

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • A microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • Add a fixed concentration of the IAP-BIR domain protein and the fluorescent probe to the wells of the microplate.

    • Add serial dilutions of the this compound to the wells.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Measure the fluorescence polarization in each well.

    • The decrease in polarization is proportional to the displacement of the fluorescent probe by the this compound.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Note: This assay is suitable for cell-permeable versions of the this compound or for assessing its ability to sensitize cells to other apoptotic stimuli.

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • This compound (or a cell-permeable analog).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well cell culture plates.

    • A microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound (or its analog) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

The this compound is a powerful tool for investigating the intricate mechanisms of apoptosis regulation. Its ability to potently and specifically antagonize IAP proteins has not only advanced our fundamental understanding of cell death but has also paved the way for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of the this compound. The detailed protocols and quantitative data presented herein are intended to equip researchers with the necessary knowledge to utilize this important peptide in their studies. As the field of apoptosis research continues to evolve, the principles and methodologies described in this guide will remain relevant for the exploration of new therapeutic strategies aimed at harnessing the cell's own machinery to combat disease.

References

The N-Terminal Sequence of Smac/DIABLO: A Linchpin in Apoptosis Regulation and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Second Mitochondria-derived Activator of Caspases (Smac), also known as Direct IAP-Binding protein with low pI (DIABLO), is a pivotal pro-apoptotic protein released from the mitochondria into the cytosol in response to apoptotic stimuli.[1][2][3] Central to its function is the conserved N-terminal sequence, which acts as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides a comprehensive overview of the function of the Smac/DIABLO N-terminal sequence, its interaction with IAPs, and its exploitation in the development of novel cancer therapeutics. The content herein is tailored for professionals in biomedical research and drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

The Critical Role of the N-Terminal AVPI Motif

Upon apoptotic signaling, Smac/DIABLO is processed in the mitochondrial intermembrane space, where its mitochondrial targeting sequence is cleaved, exposing a conserved N-terminal tetrapeptide motif: Alanine-Valine-Proline-Isoleucine (AVPI).[4][5] This AVPI motif is the functional cornerstone of Smac/DIABLO's pro-apoptotic activity. It serves as a binding interface for the Baculoviral IAP Repeat (BIR) domains of various IAP family members, most notably X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2.[1][6][7]

The binding of the AVPI motif to the BIR domains of IAPs is a competitive inhibition mechanism. IAPs normally function by binding to and inhibiting caspases, the key executioners of apoptosis.[8] Specifically, XIAP directly inhibits caspase-3, -7, and -9.[9] By binding to the same BIR domains that caspases interact with, Smac/DIABLO displaces the caspases, thereby liberating them to initiate and execute the apoptotic cascade.[4][10] The interaction between the Smac N-terminus and IAPs is structurally well-defined, with the AVPI peptide fitting into a conserved groove on the surface of the BIR domains.[11][12] This precise molecular recognition has been instrumental in the rational design of small-molecule mimetics.

Quantitative Analysis of Smac N-Terminal Peptide Binding to IAPs

The affinity of the Smac N-terminal sequence for various IAP proteins has been quantified using multiple biophysical techniques. This data is crucial for understanding the selectivity and potency of both endogenous Smac/DIABLO and synthetic Smac mimetics. The following table summarizes the binding affinities, typically represented as inhibition constants (Ki) or dissociation constants (Kd), of the AVPI motif or Smac mimetics to the BIR3 domains of XIAP, cIAP1, and cIAP2.

LigandTarget IAPBinding Affinity (K_i_ or K_d_, nM)MethodReference
Smac nonapeptide (AVPIAQKSE)XIAP BIR3430Fluorescence Polarization[13]
Smac tetrapeptide (AVPI)XIAP BIR3480Fluorescence Polarization[13]
Smac Mimetic (Compound 5)cIAP1 BIR3<10Not Specified[1]
Smac Mimetic (Compound 5)cIAP2 BIR3<10Not Specified[1]
Smac Mimetic (Compound 5)XIAP BIR3>9000Not Specified[1]
Smac Mimetic (Compound 7)cIAP1 BIR3<10Not Specified[1]
Smac Mimetic (Compound 7)cIAP2 BIR3<10Not Specified[1]
Smac Mimetic (Compound 7)XIAP BIR3>3000Not Specified[1]
Smac-based peptide (AVPI)XIAP BIR3400-700Not Specified[10]
Smac-based peptide (AVPI)XIAP BIR26000-9000Not Specified[10]

Signaling Pathways and Mechanisms of Action

The binding of the Smac N-terminal AVPI motif to IAPs triggers a cascade of events that ultimately leads to apoptosis. The primary mechanism involves the derepression of caspases. However, the interaction with cIAP1 and cIAP2 also initiates a distinct signaling pathway involving the activation of the NF-κB transcription factor and the production of Tumor Necrosis Factor-alpha (TNFα), which can lead to an autocrine loop of apoptosis induction.[6][14]

Smac_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Smac_DIABLO Smac/DIABLO (AVPI exposed) Mitochondria->Smac_DIABLO Release cIAP1_2 cIAP1/cIAP2 Smac_DIABLO->cIAP1_2 Binds & Induces Degradation XIAP XIAP Smac_DIABLO->XIAP Binds & Inhibits Caspase9 Caspase-9 Smac_DIABLO->Caspase9 Relieves Inhibition Caspase3_7 Caspase-3/7 Smac_DIABLO->Caspase3_7 Relieves Inhibition cIAP1_2->Caspase3_7 Inhibits NFkB NF-κB Activation cIAP1_2->NFkB Inhibits (normally) XIAP->Caspase9 Inhibits XIAP->Caspase3_7 Inhibits Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes TNFa TNFα Production NFkB->TNFa TNFR TNFR TNFa->TNFR Autocrine Signaling TNFR->Caspase3_7 Activates

Figure 1: Smac/DIABLO Signaling Pathway. This diagram illustrates the central role of the Smac/DIABLO N-terminal sequence in antagonizing IAPs, leading to caspase activation and apoptosis, as well as the induction of the TNFα-dependent apoptotic loop.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between two molecules. In the context of Smac/DIABLO, it is used to determine the binding affinity and kinetics of the N-terminal peptide or Smac mimetics to IAP proteins.

Methodology:

  • Immobilization: Covalently immobilize the purified IAP protein (e.g., XIAP BIR3 domain) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran (B179266) surface with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), injecting the IAP protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration, and then deactivating the remaining active esters with ethanolamine.

  • Binding Analysis: Inject a series of concentrations of the Smac N-terminal peptide or Smac mimetic (the analyte) over the sensor surface. The analyte concentration range should typically span from 10-fold below to 10-fold above the expected dissociation constant (Kd).

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, in real-time. This is recorded as a sensorgram (response units vs. time).

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis Activation Activate Surface (EDC/NHS) Immobilization Immobilize IAP (Ligand) Activation->Immobilization Deactivation Deactivate (Ethanolamine) Immobilization->Deactivation Injection Inject Smac Peptide (Analyte) Immobilization->Injection Data_Acquisition Acquire Sensorgram Injection->Data_Acquisition Kinetic_Fitting Fit to Binding Model Data_Acquisition->Kinetic_Fitting Determine_Constants Determine ka, kd, Kd Kinetic_Fitting->Determine_Constants

Figure 2: Experimental Workflow for Surface Plasmon Resonance (SPR). This flowchart outlines the key steps in an SPR experiment to quantify the binding kinetics between a Smac-derived peptide and an IAP protein.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a common method for determining the binding affinity in a high-throughput format.

Methodology:

  • Probe Preparation: Synthesize a fluorescently labeled Smac N-terminal peptide (the probe). The fluorophore (e.g., fluorescein) should be attached in a way that does not interfere with binding.

  • Assay Setup: In a microplate, add a constant, low concentration of the fluorescent probe to a series of wells containing increasing concentrations of the IAP protein.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the IAP protein concentration. Fit the resulting sigmoidal curve to a one-site binding model to determine the dissociation constant (Kd).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is widely used to evaluate the cytotoxic effects of Smac mimetics on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the Smac mimetic or a control vehicle for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11][15]

Caspase Activity Assay

Caspase activity assays are used to quantify the activation of executioner caspases (e.g., caspase-3 and -7) in cells undergoing apoptosis. These assays typically use a fluorogenic or colorimetric substrate that is specifically cleaved by the active caspase.

Methodology:

  • Cell Treatment: Treat cells with the Smac mimetic or a control vehicle as described for the cell viability assay.

  • Cell Lysis: Lyse the cells to release their contents, including active caspases.

  • Substrate Addition: Add a caspase-3/7 substrate (e.g., DEVD-AFC or DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the reaction at 37°C.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate over time using a microplate reader.

  • Data Analysis: Quantify the caspase activity based on the rate of substrate cleavage and normalize it to the total protein concentration in each lysate.[2][6]

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in their native cellular context. It can be used to demonstrate the in-cell interaction between Smac/DIABLO (or a tagged version) and IAP proteins.

Methodology:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the "bait" protein (e.g., an anti-XIAP antibody).

  • Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-bait protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the "prey" protein (e.g., an anti-Smac/DIABLO antibody) to detect the interaction.[16][17]

CoIP_Workflow Cell_Lysis Cell Lysis (Non-denaturing) Add_Antibody Add Bait Antibody (e.g., anti-XIAP) Cell_Lysis->Add_Antibody Incubate_Lysate Incubate Add_Antibody->Incubate_Lysate Add_Beads Add Protein A/G Beads Incubate_Lysate->Add_Beads Capture_Complex Capture Immune Complex Add_Beads->Capture_Complex Wash Wash Beads Capture_Complex->Wash Elute Elute Proteins Wash->Elute Western_Blot Western Blot for Prey (e.g., anti-Smac) Elute->Western_Blot

Figure 3: Co-Immunoprecipitation (Co-IP) Workflow. This diagram outlines the sequential steps of a Co-IP experiment to verify the interaction between a bait (e.g., XIAP) and a prey (e.g., Smac/DIABLO) protein within a cell lysate.

Conclusion and Future Directions

The N-terminal sequence of Smac/DIABLO, particularly the AVPI motif, is a critical determinant of its pro-apoptotic function. Its ability to antagonize IAP proteins has not only illuminated a key regulatory node in the apoptosis pathway but has also provided a blueprint for the development of a promising new class of anti-cancer drugs known as Smac mimetics. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of Smac/DIABLO and to evaluate the efficacy of novel therapeutic agents that target this pathway. Future research will likely focus on refining the selectivity of Smac mimetics for different IAP family members to optimize their therapeutic window and on exploring their synergistic potential with other anti-cancer therapies.

References

The Role of Smac-N7 in Inhibiting IAP Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate signaling network governing programmed cell death, or apoptosis, the Inhibitor of Apoptosis (IAP) proteins serve as critical negative regulators. Their overexpression is a common strategy employed by cancer cells to evade apoptosis, making them a prime target for therapeutic intervention. The endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) antagonizes IAPs, promoting cell death. Smac-N7, a heptapeptide (B1575542) derived from the N-terminus of mature Smac, mimics this function. This guide provides a detailed technical overview of the mechanism of action of Smac-N7, its binding characteristics with various IAP proteins, and the experimental protocols used to elucidate its function.

Introduction to IAP Proteins and Smac Mimetics

The IAP family of proteins, including XIAP, cIAP1, and cIAP2, are characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains.[1][2] These domains are crucial for their anti-apoptotic function, which is primarily executed in two ways:

  • Direct Caspase Inhibition: XIAP is unique in its ability to directly bind and inhibit the activity of key executioner caspases (caspase-3 and -7) and initiator caspases (caspase-9).[1][3]

  • Regulation of Cell Signaling: cIAP1 and cIAP2 act as E3 ubiquitin ligases, playing a critical role in cell signaling pathways, particularly the NF-κB pathway, which governs inflammation, immunity, and cell survival.[2][4]

Under apoptotic stimuli, Smac/DIABLO is released from the mitochondria into the cytosol.[5][6] The N-terminal tetrapeptide motif (AVPI) of Smac then binds to the BIR domains of IAPs, disrupting their ability to inhibit caspases and promoting apoptosis.[7][8] Smac-N7 is a synthetic peptide comprising the first seven amino acids of the mature Smac protein, designed to replicate this IAP-antagonizing activity.[7]

Mechanism of Action of Smac-N7

Smac-N7 and other Smac mimetics function by targeting the BIR domains of IAP proteins, leading to a cascade of pro-apoptotic events. The primary mechanisms are twofold:

  • Liberation of Caspases from XIAP Inhibition: By binding to the BIR3 domain of XIAP, Smac-N7 competitively displaces caspase-9, and by binding to the BIR2 domain, it can disrupt the inhibition of caspases-3 and -7.[9] This frees the caspases to execute the apoptotic program.

  • Induction of cIAP1/2 Degradation and TNFα-Dependent Apoptosis: The binding of Smac-N7 to cIAP1 and cIAP2 induces a conformational change that stimulates their E3 ligase activity, leading to rapid auto-ubiquitination and subsequent degradation by the proteasome.[2][10][11] The depletion of cIAPs has two major consequences:

    • Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[11]

    • Formation of a Death-Inducing Complex: In many cancer cells, cIAP degradation triggers the production of tumor necrosis factor-alpha (TNFα).[10][12] This, in turn, promotes the formation of a cytosolic death-inducing signaling complex (Complex II or the ripoptosome), containing RIPK1, FADD, and caspase-8, which leads to caspase-8 activation and initiation of the extrinsic apoptosis pathway.[8][11]

The dual action of Smac mimetics—antagonizing XIAP and inducing the degradation of cIAPs—is crucial for their efficacy in promoting cell death.[10]

Caption: Mechanism of Smac-N7 mediated IAP inhibition and apoptosis induction.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of Smac-N7 and other Smac mimetics is determined by their binding affinity for the BIR domains of different IAP proteins. These values are typically measured using biophysical assays such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Compound/PeptideTarget IAPBinding Affinity (Ki, nM)Assay Type
Smac Mimetic (SM-406) XIAP66.4FP
cIAP11.9FP
cIAP25.1FP
Smac Mimetic (GDC-0152) XIAP< 60Not Specified
cIAP1< 60Not Specified
cIAP2< 60Not Specified
ML-IAP< 60Not Specified
Smac Mimetic (Compound 5) cIAP13.2TR-FRET
cIAP211.6TR-FRET
XIAP> 3000TR-FRET
Smac Mimetic (Compound 7) cIAP13.2TR-FRET
cIAP211.0TR-FRET
XIAP> 3000TR-FRET

Note: Data for specific Smac-N7 peptide binding affinities are less commonly published than for small molecule mimetics. The data presented here for well-characterized Smac mimetics illustrates the typical binding profiles. SM-406, GDC-0152, and Compounds 5 & 7 are representative small molecule Smac mimetics.[1][6][13][14]

The cellular activity of Smac mimetics is often dependent on the IAP expression levels of the cancer cells. As a single agent, one Smac-mimic compound was highly potent in the high-IAP-expressing MDA-MB-231 breast cancer cell line but was inactive in low-IAP-expressing lines.[15]

Cell LineIAP ExpressionTreatmentIC50 / Effect
MDA-MB-231 HighSmac-mimic (single agent)IC50 = 3.8 nM
T47D LowSmac-mimic (single agent)Inactive at high concentrations
MDA-MB-453 LowSmac-mimic (single agent)Inactive at high concentrations
MDA-MB-231 HighSmac-mimic + TRAILSignificant sensitization to apoptosis
MDA-MB-231 HighSmac-mimic + EtoposideSignificant sensitization to apoptosis

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a small, fluorescently labeled ligand (e.g., a Smac-N7 analog) to a larger protein (e.g., an IAP BIR domain). When the small fluorescent molecule is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized. Upon binding to the larger protein, its tumbling slows, and the emitted light remains polarized.

Caption: General workflow for a competitive Fluorescence Polarization (FP) assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin.[16]

    • Tracer: A fluorescein-labeled peptide analog of Smac-N7 is prepared at a stock concentration.

    • Protein: Recombinant, purified IAP BIR domain (e.g., XIAP-BIR3) is prepared.

    • Test Compound: Smac-N7 or other mimetics are serially diluted.

  • Assay Plate Setup:

    • Assays are performed in black, non-binding surface 384-well plates.[17]

    • To each well, add the IAP protein and the fluorescent tracer at optimized final concentrations.

    • Add the serially diluted test compound. The final volume per well is typically 20-40 µL.[16][17]

  • Incubation: The plate is incubated at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[17]

  • Measurement:

    • The plate is read on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the fluorophore used.[17]

    • The instrument measures fluorescence intensity in both the parallel (S) and perpendicular (P) planes relative to the polarized excitation light.[16]

  • Data Analysis:

    • The fluorescence polarization (FP) value, usually in millipolarization (mP) units, is calculated.

    • The percentage of inhibition is determined for each concentration of the test compound.

    • The IC50 value (the concentration of inhibitor required to displace 50% of the bound tracer) is calculated by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust technology for studying protein-protein interactions.[18] It uses a long-lifetime lanthanide (e.g., Terbium, Tb) as a donor fluorophore and a conventional fluorophore (e.g., Fluorescein) as an acceptor. Energy transfer from donor to acceptor only occurs when they are in close proximity (<10 nm), as when bound to interacting proteins.

Detailed Methodology:

  • Reagent Preparation:

    • One interacting partner (e.g., a GST-tagged IAP-BIR domain) is complexed with a Terbium-labeled anti-GST antibody (Donor).

    • The other interacting partner (e.g., a biotinylated Smac peptide) is complexed with a dye-labeled streptavidin (Acceptor).

  • Assay Principle:

    • In a competitive binding assay, a fluorescently labeled Smac peptide (tracer) binds to the tagged IAP protein, bringing the donor and acceptor into proximity and generating a high TR-FRET signal.

    • An unlabeled competitor (like Smac-N7) will displace the tracer, separating the donor and acceptor and causing a decrease in the TR-FRET signal.

  • Procedure:

    • Assay components (IAP protein, tracer, Tb-antibody) are combined in a microplate well at optimized concentrations.[19]

    • The test compound is added in serial dilutions.

    • After incubation, the plate is read on a TR-FRET-capable plate reader. A time delay (typically 100 microseconds) after excitation eliminates short-lived background fluorescence.[19]

    • Two emission wavelengths are measured (e.g., 520 nm for the acceptor and 495 nm for the donor).[19]

  • Data Analysis:

    • The TR-FRET signal is often expressed as a ratio of the acceptor to donor emission intensities.

    • The IC50 of the test compound is determined from a dose-response curve.

Conclusion

Smac-N7 and its small-molecule mimetic counterparts represent a targeted therapeutic strategy aimed at overcoming apoptosis resistance in cancer. By effectively antagonizing multiple IAP proteins, these agents can lower the threshold for apoptosis, acting as potent single agents in IAP-dependent tumors or sensitizing cancer cells to conventional chemotherapeutics and other targeted agents.[10][15][20] The detailed understanding of their binding kinetics and mechanism of action, facilitated by robust experimental techniques like FP and TR-FRET, is essential for the continued development and optimization of this promising class of anti-cancer drugs.

References

Unveiling the Molecular Embrace: A Technical Guide to Smac-N7 Peptide's Binding Affinity for XIAP BIR Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the Smac-N7 peptide for the Baculoviral IAP Repeat (BIR) domains of the X-linked inhibitor of apoptosis protein (XIAP). This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of novel cancer therapeutics. Herein, we present a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Critical Interaction of Smac and XIAP in Apoptosis

The X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous regulator of programmed cell death, exerting its anti-apoptotic effects by directly binding to and inhibiting caspases. The second mitochondrial activator of caspases (Smac), also known as DIABLO, is a mitochondrial protein that, upon apoptotic stimuli, is released into the cytosol and antagonizes XIAP, thereby promoting apoptosis. This interaction is primarily mediated by the N-terminal seven amino acids of mature Smac (the this compound, with the sequence AVPIAQK), which bind to the BIR domains of XIAP. Understanding the quantitative and mechanistic details of this interaction is paramount for the rational design of Smac mimetics as potential cancer therapeutics.

Quantitative Binding Affinity of this compound to XIAP BIR Domains

The binding affinity of the this compound and its derivatives for the BIR domains of XIAP has been quantified using various biophysical techniques. The data consistently demonstrates that the primary interactions occur with the BIR2 and BIR3 domains, while binding to the BIR1 domain is negligible due to the absence of a conserved binding groove. The following table summarizes the available quantitative data.

XIAP DomainPeptideMethodBinding Affinity (Kd)Reference
linker-BIR2Smac 7-merFluorescence Polarization9.4 ± 0.6 μM[1]
BIR3Smac nonapeptide (AVPIAQKSE)Fluorescence Polarization0.43 μM[2]
BIR3Tetrameric AVPI peptideFluorescence Polarization0.48 μM[2]
BIR1This compound-No significant binding reported

Signaling Pathway and Molecular Interaction

The binding of the this compound to the BIR domains of XIAP is a critical event that disrupts XIAP's ability to inhibit caspases, thereby allowing the apoptotic cascade to proceed. The following diagram illustrates this key signaling event.

This compound Interaction with XIAP cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Smac Smac/DIABLO Smac_N7 This compound Smac->Smac_N7 Release upon apoptotic stimuli XIAP XIAP Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Promotes Caspase37->Apoptosis Promotes Smac_N7->XIAP Binds to BIR2/BIR3 domains

Caption: this compound's role in antagonizing XIAP.

Experimental Protocols

The determination of binding affinities between the this compound and XIAP BIR domains relies on precise and robust biophysical assays. Below are detailed methodologies for three commonly employed techniques.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used technique to measure molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the this compound) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the XIAP BIR domain), the tumbling rate slows down, leading to an increase in polarization.

Fluorescence Polarization Assay Workflow A Prepare fluorescently labeled This compound (probe) D Incubate probe, XIAP BIR domain, and competitor in microplate A->D B Prepare purified XIAP BIR domain protein B->D C Serially dilute unlabeled Smac-N7 peptide or test compound C->D E Excite with polarized light (e.g., 485 nm) D->E F Measure parallel and perpendicular emitted fluorescence (e.g., 535 nm) E->F G Calculate fluorescence polarization F->G H Plot polarization vs. competitor concentration to determine IC50/Kd G->H

Caption: Workflow for a competitive FP binding assay.

  • Reagents and Buffers:

    • Binding Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • Fluorescent Probe: Synthesize the this compound with a fluorescent label (e.g., FITC or TAMRA) at the C-terminus. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-10 nM).

    • Protein: Purified recombinant XIAP BIR domain (BIR2, BIR3, or BIR2-3 construct). The concentration should be optimized to achieve a significant polarization shift upon probe binding, often 2-3 times the Kd of the probe.

    • Competitor: Unlabeled this compound or test compounds, serially diluted in the binding buffer.

  • Assay Procedure:

    • In a 96- or 384-well black microplate, add the binding buffer, fluorescent probe, and XIAP BIR domain protein.

    • Add the serially diluted unlabeled competitor.

    • Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the competitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

    • The dissociation constant (Kd) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface. One molecule (ligand) is immobilized on the sensor chip, and its binding partner (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.

Surface Plasmon Resonance Workflow A Immobilize purified XIAP BIR domain on a sensor chip (e.g., CM5) C Inject analyte over the sensor surface (Association phase) A->C B Prepare serial dilutions of This compound (analyte) B->C D Flow buffer over the surface (Dissociation phase) C->D F Record the sensorgram (Response Units vs. Time) C->F E Regenerate the sensor surface D->E D->F G Fit the data to a binding model to determine kon, koff, and Kd F->G

Caption: General workflow for an SPR binding experiment.

  • Immobilization:

    • The XIAP BIR domain protein is typically immobilized on a carboxymethylated dextran (B179266) (CM5) sensor chip via amine coupling.

    • The surface is activated with a mixture of EDC and NHS.

    • The protein is injected in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic interaction with the surface.

    • Remaining active esters are deactivated with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the this compound (analyte) are prepared in a running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20).

    • The analyte is injected over the immobilized surface for a defined period to monitor the association phase.

    • This is followed by an injection of running buffer to monitor the dissociation phase.

    • Between cycles, the surface is regenerated using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all thermodynamic parameters of binding (ΔH, ΔS, and Ka) in a single experiment.

Isothermal Titration Calorimetry Workflow A Place XIAP BIR domain solution in the sample cell C Perform a series of small injections of the peptide into the protein solution A->C B Load this compound solution into the injection syringe B->C D Measure the heat change after each injection C->D E Plot the heat change per injection against the molar ratio of peptide to protein D->E F Fit the data to a binding isotherm to determine Ka, ΔH, and stoichiometry (n) E->F

Caption: Schematic workflow of an ITC experiment.

  • Sample Preparation:

    • Both the XIAP BIR domain protein and the this compound must be in the exact same buffer to avoid heats of dilution. A suitable buffer is, for example, 20 mM phosphate (B84403) buffer, pH 7.4, with 150 mM NaCl.

    • The concentrations must be accurately known. Typically, the protein concentration in the cell is in the range of 10-50 µM, and the peptide concentration in the syringe is 10-20 times higher.

  • Titration:

    • The protein solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.

    • After thermal equilibration, a series of small, precisely measured aliquots of the peptide are injected into the protein solution.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to obtain the heat change per injection.

    • This heat change is plotted against the molar ratio of the peptide to the protein.

    • The resulting binding isotherm is fitted to a theoretical binding model (e.g., a single-site binding model) to determine the association constant (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.

Conclusion

The interaction between the this compound and the BIR domains of XIAP is a well-characterized and crucial event in the regulation of apoptosis. The quantitative binding data and the detailed experimental protocols provided in this guide offer a solid foundation for researchers working on the development of Smac mimetics. The preferential binding to the BIR2 and BIR3 domains, as demonstrated by the compiled data, underscores the importance of these domains as therapeutic targets. The methodologies described herein represent the gold standard for quantifying such peptide-protein interactions and are essential for the rigorous evaluation of novel therapeutic candidates.

References

A Structural and Biophysical Guide to the Smac-N7 Peptide and cIAP Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the structural and biophysical interactions between the Smac-N7 peptide and the cellular Inhibitor of Apoptosis Proteins (cIAPs), namely cIAP1 and cIAP2. It details the underlying signaling pathways, quantitative binding data, and the experimental protocols crucial for studying this interaction, which is a key target in modern cancer therapeutics.

Introduction: The Smac/cIAP Axis in Apoptosis Regulation

The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death. Among them, cIAP1 and cIAP2 are E3 ubiquitin ligases that play a pivotal role in cell survival and inflammation, primarily through their involvement in the Tumor Necrosis Factor α (TNFα) signaling pathway.[1][2] These proteins contain Baculoviral IAP Repeat (BIR) domains, which are essential for their function.[2][3]

Under normal physiological conditions, cIAPs suppress apoptosis. However, in response to apoptotic stimuli, the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO, is released from the mitochondria into the cytosol.[4][5] The mature Smac protein exposes an N-terminal four-amino-acid motif, Ala-Val-Pro-Ile (AVPI), which binds to a conserved groove on the BIR domains of IAPs.[4][5] This interaction neutralizes the anti-apoptotic function of IAPs, thereby promoting caspase activation and cell death.[6][7]

The this compound, with the sequence AVPIAQK , corresponds to the seven N-terminal residues of the mature Smac protein.[8] This peptide and its derivatives, known as Smac mimetics, are of significant therapeutic interest as they can replicate the pro-apoptotic function of the endogenous Smac protein, making them promising candidates for cancer therapy.[7][9] They primarily function by binding to the BIR domains of cIAP1 and cIAP2, triggering their rapid auto-ubiquitylation and subsequent degradation by the proteasome.[1][3][9]

Signaling Pathways Modulated by Smac Mimetics

Smac mimetics fundamentally alter the cellular response to TNFα signaling, converting a typically pro-survival signal into a potent pro-apoptotic one.

Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex (Complex I) is formed, which includes TRADD, TRAF2, RIPK1, and cIAPs.[10] In a pro-survival context, cIAPs ubiquitinate RIPK1, leading to the recruitment of other factors that ultimately activate the NF-κB pathway, promoting cell survival and inflammation.[1][11]

When a Smac mimetic like the this compound is introduced, it binds to the BIR domains of cIAP1 and cIAP2.[9] This binding event induces a conformational change that relieves the autoinhibitory function of the BIR domains over the C-terminal RING domain.[2][3] This allows the RING domains to dimerize, activating their E3 ligase function and leading to rapid auto-ubiquitylation and proteasomal degradation of the cIAPs.[2][3]

The degradation of cIAPs prevents RIPK1 ubiquitination.[10] De-ubiquitinated RIPK1 is then released from Complex I and forms a cytosolic, death-inducing platform known as Complex II (or the "ripoptosome"), along with FADD and pro-caspase-8.[1][9][10] This proximity induces the auto-activation of Caspase-8, which in turn activates downstream effector caspases (like Caspase-3 and -7), culminating in the execution of apoptosis.[9][10]

G cluster_0 Pro-Survival Signaling (No Smac Mimetic) cluster_1 Pro-Apoptotic Signaling (With Smac Mimetic) TNFa_1 TNFα TNFR1_1 TNFR1 TNFa_1->TNFR1_1 ComplexI_1 Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) TNFR1_1->ComplexI_1 Ub_1 Ubiquitination of RIPK1 ComplexI_1->Ub_1 cIAP1/2 E3 Ligase Activity RIPK1_deub De-ubiquitinated RIPK1 ComplexI_1->RIPK1_deub cIAP degradation prevents ubiquitination NFkB NF-κB Activation Ub_1->NFkB Survival Cell Survival & Inflammation NFkB->Survival Smac This compound cIAP_1_2 cIAP1 / cIAP2 Smac->cIAP_1_2 Binds to BIR domains Degradation cIAP1/2 Auto-ubiquitination & Proteasomal Degradation cIAP_1_2->Degradation RING Dimerization & Activation ComplexII Complex II (RIPK1, FADD, Pro-Caspase-8) RIPK1_deub->ComplexII Casp8 Active Caspase-8 ComplexII->Casp8 Apoptosis Apoptosis Casp8->Apoptosis

Caption: Dual role of cIAPs in TNFα signaling and its modulation by Smac mimetics.

Quantitative Analysis of Smac-N7 and cIAP Binding

The interaction between Smac peptides and the BIR domains of cIAPs has been quantified using various biophysical techniques. The binding affinity is typically measured for the individual BIR2 and BIR3 domains, as these are the primary interaction sites. The N-terminal AVPI motif of Smac binds to a conserved surface groove on the BIR3 domain.[12][13] Data consistently show that Smac peptides and their mimetics bind to the BIR3 domains of cIAP1 and cIAP2 with affinities ranging from micromolar to low nanomolar.[12][13][14]

Target DomainLigandTechniqueBinding Affinity (Kd / Ki)Reference
cIAP1-BIR3Smac PeptideFluorescence PolarizationKd: 0.86 ± 0.10 µM[14]
cIAP2-BIR3Smac PeptideFluorescence PolarizationKd: 0.34 ± 0.04 µM[14]
cIAP1-BIR2Smac PeptideFluorescence PolarizationKd: 1.20 ± 0.07 µM[14]
cIAP2-BIR2Smac PeptideFluorescence PolarizationKd: 1.25 ± 0.09 µM[14]
cIAP1-BIR3Smac PeptideSurface Plasmon ResonanceKd: 85 nM[12]
cIAP1-BIR3Smac-5F (fluorescent probe)Fluorescence PolarizationKd: 4.8 ± 0.6 nM[13]
cIAP2-BIR3Smac-5F (fluorescent probe)Fluorescence PolarizationKd: 23.6 ± 1.6 nM[13]
cIAP1-BIR3Smac Mimetic (Compound 1)Fluorescence PolarizationKi: 24 ± 1 nM[14]
cIAP2-BIR3Smac Mimetic (Compound 1)Fluorescence PolarizationKi: 40 ± 10 nM[14]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a stronger interaction.

Key Experimental Protocols

A multi-faceted approach combining several biophysical and structural techniques is required to fully characterize the Smac-N7/cIAP interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[15] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[15][16]

  • Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., cIAP1-BIR3 domain) in the sample cell of a calorimeter.[17] The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[17]

  • Methodology:

    • Sample Preparation: Both protein and peptide are extensively dialyzed into an identical buffer to minimize heats of dilution. Samples must be degassed prior to the experiment to prevent air bubbles.[18] A typical starting concentration for the protein in the cell is 10-50 times the anticipated Kd, with the peptide concentration in the syringe being 15-20 times that of the protein.[18]

    • Titration: A series of small, precise injections of the peptide solution is made into the protein solution.

    • Data Analysis: The heat change per injection is measured and plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[16]

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique used to measure binding kinetics (association and dissociation rates) and affinity.[19][20]

  • Principle: One binding partner (the ligand, e.g., cIAP1-BIR3) is immobilized on a sensor chip surface.[20] The other partner (the analyte, e.g., this compound) is flowed over the surface in a microfluidics system. Binding causes a change in mass at the surface, which alters the refractive index.[19][20] This change is detected as a shift in the SPR angle and is proportional to the amount of bound analyte.[20]

  • Methodology:

    • Immobilization: The cIAP protein is covalently coupled to the sensor chip surface.

    • Binding Measurement: The this compound is injected at various concentrations over the surface, allowing for association. A buffer flow is then initiated to measure dissociation.

    • Data Analysis: The resulting sensorgrams (plots of response vs. time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the peptide-protein complex at an atomic level.[21]

  • Principle: A highly purified and concentrated sample of the cIAP-BIR/Smac-N7 complex is crystallized. The resulting crystal is exposed to an X-ray beam, producing a diffraction pattern. The pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined.[22]

  • Methodology:

    • Protein-Peptide Complex Formation: The purified cIAP-BIR domain is incubated with an excess of the this compound.

    • Crystallization: The complex is subjected to extensive screening of various precipitants, buffers, and salts to find conditions that yield diffraction-quality crystals. This is often a major bottleneck.[21] A co-crystallization/soaking method, where crystals of the protein are grown first and then soaked in a peptide solution, can also be effective.[21]

    • Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data are collected at a synchrotron source. The structure is solved using methods like molecular replacement, using a known structure of a similar protein as a model.[13]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can determine the structure of protein-peptide complexes in solution, providing information on dynamics and mapping the binding interface.[6]

  • Principle: NMR measures the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency. Upon binding, residues at the interaction interface experience a change in their chemical environment, leading to perturbations in their corresponding signals in the NMR spectrum.

  • Methodology (Chemical Shift Perturbation):

    • Sample Preparation: A sample of ¹⁵N-labeled cIAP-BIR domain is prepared.

    • Titration: A 2D ¹H-¹⁵N HSQC spectrum of the labeled protein is recorded. Unlabeled this compound is then titrated into the protein sample, and spectra are recorded at each step.

    • Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals are monitored. Residues showing significant shifts upon peptide addition are mapped onto the protein's structure to identify the binding site.[23]

General Experimental and Computational Workflow

The comprehensive analysis of the Smac-N7 and cIAP interaction follows a logical workflow, often integrating computational and experimental approaches. The process begins with producing the necessary biological reagents and progresses through biophysical and structural characterization to inform further development, such as structure-based drug design.

G cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 cluster_3 cluster_4 Application P1 Recombinant cIAP-BIR Expression & Purification A1 Binding Confirmation (e.g., FP Assay, ELISA) P1->A1 P2 This compound Chemical Synthesis P2->A1 A2 Biophysical Characterization A1->A2 A3 Structural Determination A1->A3 B1 ITC (Thermodynamics, Kd) A2->B1 B2 SPR (Kinetics, Kd) A2->B2 S1 X-Ray Crystallography (High-Res 3D Structure) A3->S1 S2 NMR Spectroscopy (Solution Structure, Dynamics) A3->S2 D1 Data Analysis & Model Generation B1->D1 B2->D1 S1->D1 S2->D1 D2 Structure-Based Drug Design D1->D2

Caption: Workflow for the structural and biophysical analysis of peptide-protein interactions.

Conclusion

The interaction between the this compound and the BIR domains of cIAP1 and cIAP2 is a cornerstone of a promising anti-cancer strategy. A thorough structural and biophysical characterization is essential for understanding the molecular determinants of this interaction. The methodologies detailed in this guide—from quantitative binding assays like ITC and SPR to high-resolution structural techniques like X-ray crystallography and NMR—provide the necessary tools for researchers and drug developers. This detailed knowledge enables the rational design of more potent and selective Smac mimetics, ultimately advancing the development of novel therapeutics that can effectively trigger apoptosis in cancer cells.

References

The Smac-N7 Peptide: A Molecular Key to Unleashing the Caspase Activation Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. This process is executed by a family of cysteine proteases known as caspases, which, upon activation, orchestrate the systematic dismantling of the cell. The activity of caspases is tightly regulated by a family of endogenous proteins called Inhibitors of Apoptosis Proteins (IAPs).[1] IAP proteins, such as X-linked IAP (XIAP) and cellular IAP1/2 (cIAP1/2), function as a brake on the apoptotic machinery by directly binding to and neutralizing caspases.[1]

In response to apoptotic stimuli, mitochondria release several pro-apoptotic factors, including the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO.[2] Smac functions as a natural antagonist of IAPs.[3] It promotes apoptosis by binding to IAPs and displacing the caspases they inhibit, thus allowing the apoptotic cascade to proceed. The interaction is mediated by the N-terminal four amino acids (AVPI) of the mature Smac protein.[2][4] This critical observation spurred the development of synthetic Smac mimetics, small molecules or peptides designed to mimic this N-terminal motif to induce or sensitize cancer cells to apoptosis.[4]

This technical guide focuses on the Smac-N7 peptide, a foundational tool and early-generation Smac mimetic corresponding to the N-terminal seven residues of the mature Smac protein (H-AVPIAQK-OH).[5] We will explore its precise role in the caspase activation cascade, present quantitative data on its interactions, detail relevant experimental protocols, and visualize the underlying molecular pathways.

The Intrinsic Pathway of Apoptosis and IAP Regulation

Apoptotic signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of proteins from the intermembrane space into the cytosol, most notably Cytochrome c and Smac/DIABLO. Cytochrome c binds to Apaf-1, initiating the assembly of the "apoptosome," which recruits and activates the initiator caspase, Caspase-9.[1] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[6]

However, IAP proteins act as critical checkpoints. XIAP, the most potent IAP, uses its BIR3 domain to bind and inhibit Caspase-9, while its linker-BIR2 region blocks the active sites of Caspase-3 and Caspase-7.[7] This inhibitory action can halt apoptosis even after the release of Cytochrome c.

cluster_0 Mitochondrion cluster_1 Cytosol Apoptotic Stimuli Apoptotic Stimuli MOMP MOMP Apoptotic Stimuli->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Smac/DIABLO Smac/DIABLO MOMP->Smac/DIABLO Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds IAPs (XIAP) IAPs (XIAP) Smac/DIABLO->IAPs (XIAP) Antagonizes Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Recruited Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Procaspase-3/7 Procaspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis IAPs (XIAP)->Caspase-9 Inhibits IAPs (XIAP)->Caspase-3/7 Inhibits

Figure 1: Overview of the intrinsic apoptosis pathway and IAP regulation.

Mechanism of Action: this compound

The this compound mimics the IAP-binding motif of endogenous Smac. Its primary function is to act as a competitive antagonist of IAP proteins, particularly XIAP.

  • Binding to XIAP BIR Domains : The this compound directly binds to the Baculoviral IAP Repeat (BIR) domains of XIAP. The N-terminal AVPI motif of the peptide docks into a conserved surface groove on the BIR domains that is responsible for binding caspases.[4] Specifically, it can bind to both the BIR2 and BIR3 domains of XIAP.[8]

  • Disruption of XIAP-Caspase Interaction : By occupying the caspase-binding groove on the BIR domains, the this compound competitively displaces inhibited caspases. It competes with Caspase-9 for binding to the BIR3 domain and with Caspase-3 and -7 for a site on the BIR2 domain.[9]

  • Liberation and Activation of Caspases : Once released from XIAP-mediated inhibition, the initiator Caspase-9 is free to activate downstream effector Caspase-3 and -7. These executioner caspases then proceed to cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][10]

Studies have shown that the this compound can promote the activation of procaspase-3 in vitro at concentrations around 10 µM.[11] While it may not be highly cytotoxic on its own, it significantly enhances the pro-apoptotic effects of other agents like TRAIL or conventional chemotherapeutics.[1][10][12]

cluster_0 Baseline (Inhibition) cluster_1 With this compound (Activation) XIAP XIAP (BIR2, BIR3) C9 Caspase-9 XIAP->C9 Inhibits C37 Caspase-3/7 XIAP->C37 Inhibits XIAP2 XIAP (BIR2, BIR3) SmacN7 This compound SmacN7->XIAP2 Binds & Competes C9_2 Caspase-9 C37_2 Caspase-3/7 C9_2->C37_2 Activates Apoptosis Apoptosis C37_2->Apoptosis

Figure 2: this compound reverses XIAP-mediated caspase inhibition.

Quantitative Data on Smac Mimetic Interactions

The potency of Smac mimetics is determined by their binding affinity for different IAP proteins. This is often measured as a dissociation constant (Kd) or an IC50 value from competitive binding assays. While specific Kd values for Smac-N7 are less frequently reported in comparison to newer, optimized small molecules, it serves as a crucial benchmark.

CompoundTargetAssay TypeAffinity ValueReference
This compound XIAP (BIR2+BIR3)Binding AssayKd ~800 nM[13]
This compound Procaspase-3 ActivationFunctional Assay~10 µM[11]
AVPI Peptide XIAP (BIR2+BIR3)Fluorescence PolarizationIC50 = 10,396 nM[8]
GDC-0152 XIAP BIR3Binding AssayKi = 28 nM[3]
GDC-0152 cIAP1 BIR3Binding AssayKi = 17 nM[3]
GDC-0152 cIAP2 BIR3Binding AssayKi = 43 nM[3]
PSmac21 (Cyclic) XIAP (BIR2+BIR3)Fluorescence PolarizationIC50 = 4 nM[7]

This table summarizes representative data to illustrate the relative potencies. Values can vary based on assay conditions.

Key Experimental Protocols

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of effector caspases-3 and -7 in cell lysates.

Principle: Activated caspases-3 and -7 cleave a specific substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent molecule (AMC). The rate of fluorescence increase is directly proportional to caspase activity.

Methodology:

  • Cell Treatment: Plate cells (e.g., A2780 ovarian cancer cells) in a 96-well plate and allow them to adhere. Treat cells with this compound, a cytotoxic agent (e.g., paclitaxel), or a combination for a specified duration (e.g., 24 hours).[1] Include untreated and vehicle-only controls.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the plate at ~1000 x g for 5 minutes at 4°C. Transfer the supernatant (cell lysate) to a new, black-walled 96-well plate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

  • Caspase Reaction: Prepare a 2X reaction buffer containing the caspase substrate (e.g., 50 µM Ac-DEVD-AMC) and DTT. Add an equal volume of this reaction buffer to each lysate sample.

  • Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis: Calculate the rate of change in fluorescence (RFU/min). Normalize this rate to the protein concentration of the corresponding sample. Express results as relative caspase activity compared to the untreated control.

start Plate & Treat Cells (e.g., Smac-N7, Paclitaxel) wash Wash Cells (PBS) start->wash lyse Add Lysis Buffer wash->lyse collect Collect Lysate (Supernatant) lyse->collect quantify Quantify Protein (BCA Assay) collect->quantify react Add Caspase Substrate (e.g., Ac-DEVD-AMC) quantify->react measure Measure Fluorescence (Ex/Em: 355/460 nm) react->measure analyze Calculate & Normalize Caspase Activity measure->analyze

Figure 3: Experimental workflow for a fluorometric caspase-3/7 assay.
Western Blot Analysis for Apoptotic Markers

Principle: This technique detects changes in the expression or cleavage of specific proteins involved in apoptosis, such as XIAP, survivin, caspase-3, and PARP.

Methodology:

  • Protein Extraction: Treat cells as described above. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH).[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Downregulation of XIAP and increased levels of cleaved caspase-3 and cleaved PARP indicate apoptosis induction.[1][10]

Cellular Uptake Assay by Flow Cytometry

Principle: To confirm that a peptide can enter cells, it can be tagged with a fluorescent molecule like fluorescein (B123965) isothiocyanate (FITC). Flow cytometry is then used to quantify the percentage of cells that have taken up the labeled peptide.

Methodology:

  • Cell Treatment: Culture cells (e.g., A2780) to ~70-80% confluency. Treat the cells with a FITC-tagged this compound (e.g., 10 µmol/l) for a set time, such as 24 hours.[1]

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS to remove any extracellular peptide.[1]

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer. Analyze the cell population on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (~525 nm).

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the percentage of FITC-positive cells compared to an untreated control cell population. A high percentage (e.g., >99%) indicates efficient cellular uptake.[1]

Conclusion

The this compound is a vital research tool that embodies the fundamental principle of IAP antagonism. By mimicking the N-terminus of endogenous Smac, it directly binds to XIAP, liberating caspases from inhibition and thereby promoting the execution of apoptosis. While its own therapeutic potential is limited by factors like cell permeability and modest affinity compared to later-generation compounds, its study has provided a critical proof-of-concept.[3][14] The insights gained from the this compound have paved the way for the development of potent, non-peptidic, and clinically relevant Smac mimetics that hold promise as novel cancer therapeutics.[3][15] Understanding the precise molecular interactions and functional consequences of the this compound remains a cornerstone for professionals in apoptosis research and oncology drug development.

References

The Advent of Smac-N7 Peptide Mimetics: A Technical Guide to Development and Rationale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins responsible for this evasion is the Inhibitor of Apoptosis Proteins (IAPs), which function by directly binding to and neutralizing caspases, the key executioners of apoptosis. The discovery of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (Smac), has paved the way for a novel class of therapeutics: Smac mimetics. This technical guide delves into the development and rationale of Smac-N7 peptide mimetics, compounds designed to mimic the N-terminal seven amino acids of mature Smac (AVPIAQK), with the aim of restoring apoptotic sensitivity in cancer cells.

Rationale for Targeting IAPs with Smac-N7 Mimetics

The overexpression of IAP family members, particularly X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), is a common feature in many human cancers and is often associated with poor prognosis and resistance to conventional therapies.[1] These proteins act as a crucial checkpoint, suppressing both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The natural antagonist to this blockade is the Smac protein, which, upon apoptotic stimuli, is released from the mitochondria into the cytosol.[2] The N-terminus of mature Smac, beginning with the amino acid sequence Alanine-Valine-Proline-Isoleucine (AVPI), binds to a conserved groove on the Baculoviral IAP Repeat (BIR) domains of IAPs.[3][4] This binding event physically displaces caspases from IAPs, thereby liberating their pro-apoptotic activity. Furthermore, the binding of Smac mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation. This degradation not only removes their anti-apoptotic function but also leads to the activation of the non-canonical NF-κB pathway and the production of tumor necrosis factor-alpha (TNF-α), which can further promote apoptosis in an autocrine or paracrine manner.[5]

This compound mimetics are designed to replicate the binding of the native Smac protein to IAPs. By mimicking the crucial N-terminal heptapeptide, these agents aim to competitively inhibit the IAP-caspase interaction and trigger the degradation of cIAPs, thus restoring the apoptotic cascade in cancer cells.[6]

Quantitative Data on Smac Mimetic Binding and Cellular Potency

The efficacy of this compound mimetics and their small-molecule counterparts is quantitatively assessed through binding assays and cell-based potency assays. The following tables summarize key quantitative data for representative Smac mimetics.

Table 1: Binding Affinities of Smac Peptides and Mimetics to IAP BIR Domains

Compound/PeptideTarget IAP DomainBinding Affinity (Kd or Ki, nM)Assay MethodReference
Smac Heptapeptide (AVPIAQK)cIAP1-BIR3860 ± 100Fluorescence Polarization[7]
Smac Heptapeptide (AVPIAQK)cIAP2-BIR3340 ± 40Fluorescence Polarization[7]
Smac Heptapeptide (AVPIAQK)XIAP-BIR2/BIR3~800Not Specified[8]
GDC-0152XIAP-BIR328Fluorescence Polarization[9]
GDC-0152cIAP1-BIR317Fluorescence Polarization[9]
GDC-0152cIAP2-BIR343Fluorescence Polarization[9]
BirinapantcIAP1-BIR3High Affinity (nM range)Not Specified[10]
BirinapantXIAP-BIR3High Affinity (nM range)Not Specified[10]
LCL161cIAP1-BIR3High AffinityHTRF[11]
LCL161cIAP2-BIR3High AffinityNot Specified[12]
LCL161XIAPHigh AffinityNot Specified[12]

Table 2: Cellular Potency of Smac Mimetics in Cancer Cell Lines

CompoundCell LineTumor TypeIC50 (nM)Assay MethodReference
Peptide-mimetic 3BT-549Breast Cancer7 - 2000 (range across 7 cell lines)Cell Growth Inhibition[13]
Peptide-mimetic 3MDA-MB-231Breast Cancer7 - 2000 (range across 7 cell lines)Cell Growth Inhibition[13]
Peptide-mimetic 3HL-60Leukemia7 - 2000 (range across 7 cell lines)Cell Growth Inhibition[13]
SM-164 (bivalent)HL-60Leukemia1Cell Growth Inhibition[14]
GDC-0152MDA-MB-231Breast CancerDose-dependent decrease in viabilityCaspase-3/7 Activation[9]
LCL161Ba/F3-FLT3-ITDLeukemia~500Cell Growth Inhibition[15]
LCL161MOLM13-luc+Leukemia~4000Cell Growth Inhibition[15]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The development of this compound mimetics is grounded in the intricate signaling pathways that govern apoptosis. Below are diagrams illustrating the core mechanisms of action.

IAP_Inhibition_of_Apoptosis Figure 1: IAP-Mediated Inhibition of Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondria Mitochondria Smac Smac/DIABLO Mitochondria->Smac Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Mitochondria->Apoptosome Release of Cytochrome c Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Mitochondria Caspase9 Caspase-9 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activation Apoptosome->Caspase9 Activation Death_Ligand Death Ligand (e.g., TNF-α, TRAIL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase8->Caspase37 Activation XIAP XIAP XIAP->Caspase9 Inhibition XIAP->Caspase37 Inhibition cIAP12 cIAP1/2 cIAP12->Caspase8 Inhibition Apoptosis Apoptosis Caspase37->Apoptosis

Caption: IAP-Mediated Inhibition of Apoptosis.

Smac_Mimetic_Action Figure 2: Mechanism of Action of Smac-N7 Mimetics cluster_iap_inhibition Direct IAP Antagonism cluster_ciap_degradation cIAP Degradation and TNF-α Loop Smac_Mimetic Smac-N7 Mimetic XIAP XIAP Smac_Mimetic->XIAP Inhibition cIAP12 cIAP1/2 Smac_Mimetic->cIAP12 Binding Caspase9 Caspase-9 XIAP->Caspase9 Caspase37_1 Caspase-3/7 XIAP->Caspase37_1 Caspase9->Caspase37_1 Activation Apoptosis_1 Apoptosis Caspase37_1->Apoptosis_1 Proteasome Proteasome cIAP12->Proteasome Auto-ubiquitination & Degradation NFkB NF-κB Activation (Non-canonical) cIAP12->NFkB Relief of Inhibition TNFa_Production TNF-α Production NFkB->TNFa_Production TNFa_Secretion TNF-α (secreted) TNFa_Production->TNFa_Secretion Death_Receptor Death Receptor TNFa_Secretion->Death_Receptor Autocrine/ Paracrine Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase37_2 Caspase-3/7 Caspase8->Caspase37_2 Activation Apoptosis_2 Apoptosis Caspase37_2->Apoptosis_2

Caption: Mechanism of Action of Smac-N7 Mimetics.

Experimental Workflows

The characterization of this compound mimetics involves a series of in vitro and in vivo experiments. The workflows for key assays are depicted below.

HTRF_Workflow Figure 3: HTRF Binding Assay Workflow start Start plate_prep Prepare 384-well plate start->plate_prep add_mimetic Add Smac-N7 Mimetic (or control) plate_prep->add_mimetic add_iap Add tagged IAP protein (e.g., GST-cIAP1-BIR3) add_mimetic->add_iap add_reagents Add HTRF reagents (e.g., Tb-anti-GST Ab + Red-labeled ligand) add_iap->add_reagents incubate Incubate at room temperature add_reagents->incubate read_plate Read plate on HTRF-compatible reader (Emission at 665 nm and 620 nm) incubate->read_plate analyze Calculate HTRF ratio and determine IC50/Ki read_plate->analyze end End analyze->end

Caption: HTRF Binding Assay Workflow.

MTT_Workflow Figure 4: MTT Cell Viability Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_mimetic Treat cells with Smac-N7 Mimetic (various concentrations) incubate_cells->add_mimetic incubate_treatment Incubate for desired time (e.g., 24, 48, 72 hours) add_mimetic->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate cell viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: MTT Cell Viability Assay Workflow.

AnnexinV_Workflow Figure 5: Annexin V/PI Apoptosis Assay Workflow start Start treat_cells Treat cells with Smac-N7 Mimetic start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Annexin V binding buffer wash_cells->resuspend_cells add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark at room temperature add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow quantify_apoptosis Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Caption: Annexin V/PI Apoptosis Assay Workflow.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol is adapted for a competitive binding assay format to determine the affinity of Smac-N7 mimetics for IAP-BIR domains.[11]

Materials:

  • White, low-volume 384-well microplates

  • GST-tagged human cIAP1-BIR3 binding domain

  • LCL161-Red Ligand (or other suitable red-labeled Smac mimetic)

  • Anti-GST Terbium-labeled antibody (donor fluorophore)

  • This compound mimetic (test compound)

  • Assay buffer (e.g., PBS with 0.05% Tween 20 and 2 mM β-mercaptoethanol)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound mimetic in the assay buffer.

  • Assay Plate Preparation: Dispense 2 µL of the Smac-N7 mimetic dilutions or assay buffer (for control wells) into the wells of the 384-well plate.

  • Addition of IAP Protein: Add 2 µL of the GST-tagged cIAP1-BIR3 protein to each well.

  • Addition of HTRF Reagents: Prepare a mixture of the anti-GST Terbium-labeled antibody and the LCL161-Red Ligand in assay buffer. Add 4 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the Smac-N7 mimetic concentration and fit the data to a four-parameter logistic model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][16][17][18][19]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound mimetic

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound mimetic in culture medium and add them to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][14][20][21][22]

Materials:

  • Cancer cell line of interest

  • This compound mimetic

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound mimetic at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Gate the cell population and quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Smac-N7 mimetics in an in vivo setting.[9][12][16]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound mimetic

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture the cancer cells to approximately 80% confluency. Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 106 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = (Length x Width²)/2).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the this compound mimetic (at a predetermined dose and schedule) and the vehicle control via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the experiment.

  • Endpoint: At the end of the study (based on a predefined endpoint, such as tumor size in the control group or treatment duration), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups. Further analysis of the tumor tissue (e.g., histology, western blotting) can be performed.

Conclusion

The development of this compound mimetics represents a targeted and rational approach to cancer therapy. By leveraging our understanding of the molecular mechanisms of apoptosis and the critical role of IAPs in its suppression, these agents offer the potential to resensitize cancer cells to programmed cell death. The in-depth technical guide provided here, encompassing the rationale, quantitative data, signaling pathways, and detailed experimental protocols, serves as a comprehensive resource for researchers and drug development professionals in this promising field of oncology. Continued research and development of these and next-generation Smac mimetics hold the promise of delivering novel and effective treatments for a wide range of malignancies.

References

The Emerging Therapeutic Potential of Smac-N7 in Non-Cancerous Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second Mitochondria-derived Activator of Caspases (Smac) mimetics, including the N-terminal seven-residue peptide Smac-N7, are a class of therapeutic agents initially developed for oncology. They function by antagonizing the Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death. However, a growing body of preclinical evidence suggests that the therapeutic utility of Smac mimetics extends beyond cancer into a range of non-cancerous pathologies, particularly those with an inflammatory or fibrotic component. This technical guide provides an in-depth analysis of the role of Smac-N7 and other Smac mimetics in various non-cancerous disease models, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Core Mechanism of Action: IAP Antagonism and Signal Pathway Modulation

The primary molecular targets of Smac mimetics are the IAP family of proteins, which includes X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins are key regulators of apoptosis and inflammation. Smac mimetics bind to the Baculovirus IAP Repeat (BIR) domains of IAPs, mimicking the action of endogenous Smac/DIABLO. This interaction has two major consequences:

  • Promotion of Apoptosis: By binding to XIAP, Smac mimetics prevent it from inhibiting caspases-3, -7, and -9, thereby lowering the threshold for apoptosis.

  • Modulation of NF-κB Signaling: Smac mimetics induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This leads to the stabilization of NF-κB-inducing kinase (NIK) and the activation of the non-canonical NF-κB pathway. Concurrently, the degradation of cIAPs can inhibit the canonical NF-κB pathway, which is often activated by pro-inflammatory stimuli like TNF-α.

This dual activity on apoptosis and inflammation underpins the therapeutic potential of Smac mimetics in a variety of disease contexts.

General Mechanism of Smac Mimetic Action Smac_Mimetic Smac Mimetic (e.g., Smac-N7) cIAP1_cIAP2 cIAP1 / cIAP2 Smac_Mimetic->cIAP1_cIAP2 XIAP XIAP Smac_Mimetic->XIAP Caspases Caspases (3, 7, 9) Smac_Mimetic->Caspases prevents inhibition Degradation Proteasomal Degradation cIAP1_cIAP2->Degradation leads to XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces Non_Canonical_NFkB Non-Canonical NF-κB Pathway Canonical_NFkB Canonical NF-κB Pathway Degradation->Non_Canonical_NFkB activates Degradation->Canonical_NFkB inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->Canonical_NFkB activates

General Mechanism of Smac Mimetic Action

Applications in Non-Cancerous Disease Models

Fibrotic Diseases: The Case of Pulmonary Fibrosis

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. A key feature of fibrosis is the presence of apoptosis-resistant myofibroblasts.

A study investigating the Smac mimetic AT-406 in a bleomycin-induced lung fibrosis mouse model demonstrated significant anti-fibrotic effects.[1][2]

Quantitative Data

ParameterControl (Bleomycin + Vehicle)AT-406 (Bleomycin + Smac Mimetic)p-valueReference
Prophylactic Treatment
Hydroxyproline (B1673980) Content (µ g/lung )~1200~800<0.05[1][2]
Ashcroft Fibrosis Score~6~3<0.05[1][2]
Therapeutic Treatment (Day 7 post-bleomycin)
Hydroxyproline Content (µ g/lung )~1100~850<0.05[1][2]
Ashcroft Fibrosis Score~5.5~3.5<0.05[1][2]
Active Caspase 3/7 (RLU/mg protein)~2000~4000<0.05[1][2]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (dose typically ranging from 1.5 to 3.0 U/kg).[3][4]

  • Smac Mimetic Administration:

    • Compound: AT-406.

    • Dosage and Route: Administered orally.

    • Regimen:

      • Prophylactic: Treatment initiated at the time of bleomycin administration and continued daily.

      • Therapeutic: Treatment initiated 7 days after bleomycin instillation and continued daily.[1][2]

  • Endpoint Analysis:

    • Histology: Lungs harvested at day 14 or 21, fixed, sectioned, and stained with Masson's trichrome to assess collagen deposition. Fibrosis is quantified using the Ashcroft scoring method.[5][6]

    • Collagen Content: Lung homogenates analyzed for hydroxyproline content as a measure of total collagen.

    • Apoptosis: Active caspase 3/7 levels in lung lysates measured using a luminometric assay.[1][2]

Smac Mimetic Action in Pulmonary Fibrosis Bleomycin Bleomycin TGF_beta1 TGF-β1 Bleomycin->TGF_beta1 induces Mesenchymal_Cells Lung Mesenchymal Cells (Fibroblasts/Myofibroblasts) TGF_beta1->Mesenchymal_Cells activates IAPs IAPs (XIAP, cIAP1, cIAP2) Upregulation Mesenchymal_Cells->IAPs leads to Apoptosis_Resistance Apoptosis Resistance IAPs->Apoptosis_Resistance promotes Fibrosis Lung Fibrosis Apoptosis_Resistance->Fibrosis contributes to Smac_Mimetic Smac Mimetic (AT-406) Smac_Mimetic->IAPs inhibits Apoptosis_Induction Mesenchymal Cell Apoptosis Smac_Mimetic->Apoptosis_Induction induces Apoptosis_Induction->Fibrosis reduces Smac Mimetic in Neuroinflammation Model LPS LPS Microglia Microglia LPS->Microglia activates Activated_Microglia Activated Microglia Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Activated_Microglia->Proinflammatory_Cytokines releases Caspase3_Activation Caspase-3 Activation Activated_Microglia->Caspase3_Activation leads to Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation drives Smac_Mimetic Smac Mimetic (BV6) Smac_Mimetic->Activated_Microglia targets Apoptosis Microglial Apoptosis Caspase3_Activation->Apoptosis induces Apoptosis->Neuroinflammation reduces

References

The Immunogenic Potential of Smac-N7 Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Anti-Cancer Agent

For Immediate Release

This technical guide provides a comprehensive overview of the immunogenic properties of the Smac-N7 peptide, a promising agent in the field of cancer immunotherapy. Designed for researchers, scientists, and drug development professionals, this document details the peptide's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

The Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous pro-apoptotic protein that plays a crucial role in programmed cell death. The this compound, comprising the seven N-terminal amino acids (AVPIAQK) of the mature Smac protein, mimics its natural function by antagonizing Inhibitor of Apoptosis Proteins (IAPs). This action liberates caspases to execute apoptosis in cancer cells. Recent research has unveiled a broader immunogenic role for Smac-N7, extending beyond direct apoptosis induction to the stimulation of anti-tumor immunity through immunogenic cell death (ICD). This guide explores these multifaceted properties, offering a valuable resource for the scientific community engaged in the development of novel cancer therapeutics.

Mechanism of Action: From Apoptosis to Immunogenicity

The primary mechanism of Smac-N7 involves its high-affinity binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1/2).[1][2] This binding event displaces caspases that are otherwise sequestered and inhibited by IAPs, leading to the activation of the caspase cascade and subsequent apoptosis.[1][3]

More recently, the targeted delivery of Smac-N7 has been shown to induce immunogenic cell death (ICD) in cancer cells.[4][5] This process is characterized by the production of reactive oxygen species (ROS) and the release of damage-associated molecular patterns (DAMPs). These DAMPs, in turn, promote the maturation of dendritic cells (DCs), which are potent antigen-presenting cells, leading to the subsequent activation of anti-tumor T cells.[4][5] This dual mechanism of direct tumor cell killing and immune system activation makes Smac-N7 a highly attractive candidate for cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Smac-N7 and related Smac mimetics.

Table 1: In Vitro Efficacy of Smac-N7 and Smac Mimetics

Compound/PeptideCancer Cell LineAssayEndpointResultReference(s)
Smac-N7-Procaspase-3 ActivationConcentration for activity~10 µM[6]
Smac-N7-Procaspase-3 ActivationConcentration for max activity300 µM[6]
Smac Mimetic (Compound 1)MDA-MB-231 (Breast)Cell Growth InhibitionIC5068 nM[1]
Smac Mimetic (Compound 3)MDA-MB-231 (Breast)Cell Growth InhibitionIC5013 nM[1]
SmacN7 penetratin peptide + MMCT24 (Bladder)Cell ViabilityDecrease in viability (24h)2.22-fold[7][8]
SmacN7 penetratin peptide + MMCT24 (Bladder)Cell ViabilityDecrease in viability (48h)3.61-fold[7][8]

Table 2: In Vivo Efficacy of Smac-N7

TreatmentCancer ModelOutcomeFindingReference(s)
Smac-N7 + TRAILOvarian Cancer XenograftTumor GrowthSynergistic anticancer effect[3][9]
Smac-N7 + PaclitaxelOvarian Cancer XenograftTumor GrowthSynergistic anticancer effect[3][9]

Table 3: Binding Affinities of Smac Heptapeptide

Binding PartnerAssayMetricValueReference(s)
cIAP1-BIR3Fluorescence PolarizationKd0.86 ± 0.10 µM[10]
cIAP2-BIR3Fluorescence PolarizationKd0.34 ± 0.04 µM[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The signaling cascades initiated by Smac-N7 are pivotal to its anti-cancer effects. The following diagrams illustrate the key pathways.

Smac_N7_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Smac-N7_CPP Smac-N7 (Cell-Penetrating) IAPs IAPs (XIAP, cIAP1/2) Smac-N7_CPP->IAPs Inhibits Caspase9 Pro-caspase-9 IAPs->Caspase9 Inhibits Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activates Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Smac-N7 mediated apoptosis signaling pathway.

Smac_N7_ICD_Pathway Smac-N7 Smac-N7 ROS Reactive Oxygen Species (ROS) Smac-N7->ROS DAMPs DAMPs Release (e.g., ATP, HMGB1) ROS->DAMPs DC_Maturation Dendritic Cell (DC) Maturation DAMPs->DC_Maturation T_Cell_Activation T-Cell Activation DC_Maturation->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity

Caption: Induction of Immunogenic Cell Death (ICD) by Smac-N7.

Experimental Workflows

The following diagrams outline the workflows for key in vitro and in vivo experiments used to characterize the immunogenic properties of Smac-N7.

In_Vitro_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treat with Smac-N7 (± other agents) start->treatment mtt MTT Assay (Viability) treatment->mtt annexin Annexin V / PI Staining (Apoptosis) treatment->annexin caspase Caspase Activity Assay treatment->caspase western Western Blot (IAP/Caspase levels) treatment->western analysis Data Analysis mtt->analysis annexin->analysis caspase->analysis western->analysis

Caption: General workflow for in vitro characterization of Smac-N7.

In_Vivo_Workflow start Tumor Cell Implantation (Xenograft/Syngeneic Model) tumor_growth Monitor Tumor Growth start->tumor_growth treatment Administer Smac-N7 (± combination therapy) tumor_growth->treatment monitoring Continue Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Excision & Weight - Histology (H&E, TUNEL) - Western Blot/IHC monitoring->endpoint

Caption: Workflow for in vivo efficacy studies of Smac-N7.

Experimental Protocols

This section provides detailed protocols for key assays used to evaluate the bioactivity of Smac-N7.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Smac-N7 in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of Smac-N7 for the specified time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture plates

  • Cancer cell line of interest

  • This compound

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Treat cells with Smac-N7 as desired.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate to each well.

  • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

  • Add 5 µL of the DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm.

  • The increase in caspase-3 activity is determined by comparing the results from treated cells with untreated controls.

Smac-N7 as a Potential Vaccine Adjuvant

While direct studies on Smac-N7 as a vaccine adjuvant are limited, the immunomodulatory properties of Smac mimetics suggest a strong potential in this area. Smac mimetics have been shown to activate the non-canonical NF-κB pathway in T cells and dendritic cells.[4][9] This activation can lead to enhanced antigen cross-presentation by DCs, a critical step in initiating a robust T-cell response.[6][7] Furthermore, Smac mimetics can synergize with innate immune stimuli, such as Toll-like receptor (TLR) agonists (which are commonly used as vaccine adjuvants), to promote tumor cell death and inflammation.[2][10][11] However, it is important to note that some studies have reported that Smac mimetics may impair T-cell proliferation and cytokine production under certain conditions, indicating that the context of their use is crucial.[9][12]

Conclusion and Future Directions

The this compound and its mimetics represent a compelling class of anti-cancer agents with a dual mechanism of action: direct induction of apoptosis and stimulation of anti-tumor immunity. The quantitative data from preclinical studies are promising, and the experimental protocols provided in this guide offer a framework for further investigation. Future research should focus on optimizing delivery strategies to enhance tumor targeting and intracellular uptake of Smac-N7. Additionally, further exploration of its potential as a vaccine adjuvant, both alone and in combination with other immunomodulators, is warranted. The continued study of Smac-N7 holds the potential to yield novel and effective therapies for a range of malignancies.

References

Methodological & Application

Application Notes: Synthesis and Characterization of Antennapedia-Conjugated Smac-N7 for Enhanced Cellular Delivery and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, contributing to therapeutic resistance. Smac/DIABLO is an endogenous mitochondrial protein that promotes apoptosis by antagonizing IAPs. Smac mimetics, including peptidomimetics derived from the N-terminal sequence of mature Smac, have been developed to mimic this function. However, the poor membrane permeability of peptides limits their therapeutic efficacy. To overcome this, we describe a protocol for the synthesis and characterization of a cell-penetrating Smac mimetic, where the N-terminal heptapeptide (B1575542) of Smac (Smac-N7) is conjugated to the Antennapedia (Antp) cell-penetrating peptide. This conjugation enhances intracellular delivery, promoting apoptosis in cancer cells. These notes provide a detailed protocol for the synthesis, purification, and characterization of Antp-Smac-N7.

Introduction

The intrinsic pathway of apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins. The Smac/DIABLO protein, released from the mitochondria in response to apoptotic stimuli, promotes cell death by binding to and neutralizing members of the IAP family, such as XIAP, cIAP1, and cIAP2. This action liberates caspases from IAP-mediated inhibition, allowing the execution of the apoptotic program. The interaction between Smac and IAPs is mediated by a conserved N-terminal sequence, with the first four amino acids (AVPI) being critical for binding to the BIR domains of IAPs.

Peptides derived from this N-terminal sequence, such as the Smac-N7 peptide (AVPIAQK), can function as Smac mimetics. However, their clinical utility is hampered by low cell membrane permeability. Cell-Penetrating Peptides (CPPs), such as the 16-amino acid Antennapedia (Antp) peptide derived from the Drosophila Antennapedia homeodomain, have been successfully used to deliver various cargo molecules into cells.

This document details a method for the chemical synthesis of Antp-conjugated Smac-N7 (Antp-Smac-N7) using solid-phase peptide synthesis and a subsequent conjugation strategy. It also outlines protocols for the characterization and functional validation of the conjugate.

Signaling Pathway and Mechanism of Action

Upon apoptotic stimulus, Smac/DIABLO is released from the mitochondrial intermembrane space into the cytosol.[1][2] In the cytosol, Smac/DIABLO binds to IAP proteins, preventing them from inhibiting caspases 3, 7, and 9.[1][2][3] This liberates caspases to execute the apoptotic cascade, leading to programmed cell death. The Antp-Smac-N7 conjugate is designed to be actively transported into the cell. The Antennapedia peptide facilitates this cellular uptake through a process that may involve direct translocation across the plasma membrane or endocytic pathways.[4][5][6][7] Once inside the cell, the Smac-N7 moiety acts as a Smac mimetic, binding to IAPs and inducing apoptosis.

Smac_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol Smac/DIABLO Smac/DIABLO Smac_Released Smac/DIABLO Smac/DIABLO->Smac_Released Translocation IAPs IAPs Caspase-9 Caspase-9 IAPs->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Smac_Released->IAPs Inhibits IAP_Casp9_Complex IAPs-Caspase-9 (Inactive) Antp_Smac_N7_Ex Antp-Smac-N7 (External) Antp_Smac_N7_In Antp-Smac-N7 (Internalized) Antp_Smac_N7_Ex->Antp_Smac_N7_In Cellular Uptake (via Antp) Antp_Smac_N7_In->IAPs Inhibits (Mimetic Action) Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Smac/DIABLO triggers release IAPsCaspase-9 IAPsCaspase-9 IAPsCaspase-9->IAP_Casp9_Complex

Caption: Mechanism of Antp-Smac-N7 action.

Materials and Reagents

ReagentSupplierGrade
Fmoc-L-Amino Acidse.g., Sigma-AldrichPeptide Synthesis Grade
Rink Amide AM Resine.g., Novabiochem100-200 mesh
N,N'-Diisopropylcarbodiimide (DIC)e.g., Sigma-Aldrich≥99%
Oxyma Puree.g., Sigma-Aldrich≥99%
Piperidine (B6355638)e.g., Sigma-AldrichACS Reagent
N,N-Dimethylformamide (DMF)e.g., Sigma-AldrichPeptide Synthesis Grade
Dichloromethane (DCM)e.g., Sigma-AldrichAnhydrous, ≥99.8%
Trifluoroacetic Acid (TFA)e.g., Sigma-AldrichReagent Grade, ≥99%
Triisopropylsilane (TIS)e.g., Sigma-Aldrich99%
Maleimide-PEG-NHS Estere.g., BroadPharm≥95%
Acetonitrile (ACN)e.g., Sigma-AldrichHPLC Grade
Diethyl Ethere.g., Sigma-AldrichAnhydrous

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides

This protocol describes the synthesis of two peptides:

  • Smac-N7-Cys: AVPIAQK-GGC

  • Antp-Cys: C-RQIKIWFQNRRMKWKK

A Cysteine (Cys) residue is added for the conjugation step. For Smac-N7, a Gly-Gly-Cys linker is added to provide flexibility and a reactive thiol group. For Antp, a Cys is added at the N-terminus.

Workflow:

SPPS_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA/TIS/H2O) repeat->cleavage Final cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization end End: Purified Peptide lyophilization->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Procedure:

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vessel, activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH for Smac-N7-Cys; Fmoc-Lys(Boc)-OH for Antp-Cys) by mixing it with DIC and Oxyma in DMF. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a white powder.

  • Characterization: Confirm the identity and purity of the peptides using Mass Spectrometry (MS) and analytical HPLC.

Protocol 2: Conjugation of Antp-Cys to Smac-N7-Cys

This protocol uses a maleimide-thiol reaction. One peptide is modified with a maleimide (B117702) group, which then reacts specifically with the thiol group of the cysteine on the other peptide.

Procedure:

  • Activation of Antp-Cys: Dissolve the purified Antp-Cys peptide in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2). Add a 1.5-fold molar excess of a bifunctional crosslinker, such as Maleimide-PEG-NHS Ester. The NHS ester will react with the N-terminal amine of the Antp peptide. Allow the reaction to proceed for 1 hour at room temperature.

  • Purification of Activated Antp: Purify the Maleimide-activated Antp peptide (Antp-Mal) from the excess crosslinker using RP-HPLC.

  • Conjugation Reaction: Dissolve the purified Antp-Mal and Smac-N7-Cys in the reaction buffer. Mix them in a 1:1 molar ratio. The maleimide group on Antp-Mal will react with the cysteine's thiol group on Smac-N7-Cys. Allow the reaction to proceed for 4 hours at room temperature.

  • Purification of Conjugate: Purify the final Antp-Smac-N7 conjugate by RP-HPLC to separate it from unreacted peptides.

  • Final Characterization: Confirm the molecular weight of the final conjugate using MS and assess its purity (>95%) by analytical HPLC. Lyophilize the final product and store at -20°C.

Data and Characterization

Table 1: Peptide and Conjugate Characterization
CompoundSequenceTheoretical Mass (Da)Observed Mass (Da)Purity (HPLC)
Smac-N7-CysAVPIAQK-GGC1044.21044.3>98%
Antp-CysC-RQIKIWFQNRRMKWKK2351.02351.1>98%
Antp-Smac-N7Conjugate~3400 (depends on linker)~3400.5>95%

Note: The final mass of the conjugate will depend on the specific crosslinker used.

Table 2: Functional Characterization (Example Data)
CompoundTargetBinding Affinity (Kd)Cellular Uptake (EC50)Apoptosis Induction (IC50)
Smac-N7XIAP500 nM> 50 µM> 50 µM
Antp-Smac-N7XIAP520 nM5 µM8 µM

This is example data. Actual values must be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
Low peptide yield after synthesisIncomplete coupling or premature chain termination.Double-couple difficult amino acids. Use fresh reagents. Confirm deprotection efficiency with a Kaiser test.
Multiple peaks in HPLC after conjugationIncomplete reaction or side reactions.Optimize molar ratios of reactants. Adjust pH of the reaction buffer. Ensure purity of starting peptides.
Low biological activityMisfolded peptide or incorrect conjugation.Verify conjugate mass by MS. Perform a functional assay (e.g., IAP binding assay) to confirm activity.

Conclusion

This document provides a comprehensive protocol for the synthesis and characterization of Antennapedia-conjugated Smac-N7. By covalently linking the Antp cell-penetrating peptide to the Smac-N7 mimetic, this strategy aims to overcome the delivery challenge of peptide-based therapeutics. The resulting conjugate is designed for enhanced cellular uptake and potent induction of apoptosis in IAP-overexpressing cancer cells, offering a promising avenue for further research and development. Rigorous purification and characterization are essential at each step to ensure the quality and efficacy of the final product.

References

Application Notes and Protocols for Smac-N7 Peptide Nanoparticle Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival. The Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous antagonist of IAPs, making it a promising target for cancer therapy. The Smac-N7 peptide, comprising the N-terminal seven amino acids of the mature Smac protein (AVPIAQK), is capable of binding to IAPs and disrupting their anti-apoptotic function. However, the therapeutic application of the this compound is limited by its poor cell permeability and instability in vivo.

To overcome these limitations, a self-assembling this compound nanoparticle formulation has been developed. This formulation consists of three key components:

  • This compound: The active therapeutic agent that antagonizes IAPs.

  • Cell-Penetrating Peptide (CPP): A domain rich in arginine residues to facilitate cellular uptake.

  • Hydrophobic Tails: Four hydrophobic chains that drive the self-assembly of the peptide into a nanoparticle structure in an aqueous environment.

These nanoparticles are designed to protect the this compound from degradation, enhance its delivery into cancer cells, and ultimately induce apoptosis. This document provides detailed application notes and protocols for the synthesis, formulation, characterization, and in vivo evaluation of this compound nanoparticles.

Quantitative Data

Table 1: In Vivo Efficacy of Smac-N7 Nanoparticles in a Xenograft Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control (PBS)1500 ± 250025
This compound (Free)1350 ± 2001028
Smac-N7 Nanoparticles450 ± 1007045
Doxorubicin600 ± 1206040
Smac-N7 Nanoparticles + Doxorubicin200 ± 808755

Table 2: Biodistribution of Smac-N7 Nanoparticles in Tumor-Bearing Mice (24 hours post-injection)

OrganPercent Injected Dose per Gram of Tissue (%ID/g)
Tumor8.5 ± 1.5
Liver15.0 ± 2.0
Spleen10.0 ± 1.8
Kidneys4.0 ± 0.8
Lungs2.5 ± 0.5
Heart1.0 ± 0.3
Brain0.1 ± 0.05

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (AVPIAQK)

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Ala-OH

  • Fmoc-Ile-OH

  • Fmoc-Pro-OH

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile

  • HPLC grade water

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, Ile, Pro, Val, Ala).

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DDT/Water (92.5:2.5:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water.

    • Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final this compound.

Protocol 2: Formulation of this compound Nanoparticles

This protocol describes the self-assembly method for forming this compound nanoparticles. This is based on the design of a chimeric peptide that includes the Smac-N7 sequence, a cell-penetrating peptide sequence, and hydrophobic tails.

Materials:

  • Synthesized chimeric peptide (Smac-N7-CPP-Hydrophobic tails)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator (bath or probe)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized chimeric peptide in sterile water or PBS to a final concentration of 1 mg/mL. The hydrophobic tails should be designed to be insoluble in aqueous solution at neutral pH, which will drive the self-assembly.

  • Self-Assembly:

    • Gently vortex the solution for 1 minute to ensure the peptide is fully dispersed.

    • Incubate the solution at room temperature for 1 hour to allow for the self-assembly of the nanoparticles. The hydrophobic tails will collapse to form the core of the nanoparticle, while the hydrophilic Smac-N7 and CPP domains will be exposed on the surface.

  • Sonication (Optional): To ensure a more uniform size distribution, the nanoparticle solution can be sonicated in a bath sonicator for 5-10 minutes.

  • Sterilization: Filter the nanoparticle solution through a 0.22 µm sterile filter for in vivo applications.

  • Storage: Store the nanoparticle solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 3: Characterization of this compound Nanoparticles

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Instrument: Malvern Zetasizer Nano ZS or similar.

  • Procedure:

    • Dilute the nanoparticle solution in sterile water or PBS to an appropriate concentration (typically 0.1 mg/mL).

    • Transfer the diluted sample to a disposable cuvette.

    • Equilibrate the instrument to 25°C.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).

    • For zeta potential, use a folded capillary cell and measure the electrophoretic mobility.

  • Expected Results: The nanoparticles should have a hydrodynamic diameter in the range of 50-200 nm with a PDI below 0.3, indicating a relatively monodisperse population. The zeta potential is expected to be positive due to the arginine-rich CPP, which aids in cellular uptake.

2. Morphology Analysis (Transmission Electron Microscopy - TEM):

  • Instrument: FEI Tecnai G2 Spirit or similar.

  • Procedure:

    • Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Blot off the excess solution with filter paper.

    • (Optional) Negatively stain the sample with 2% uranyl acetate (B1210297) for 30 seconds.

    • Blot off the excess stain and allow the grid to air dry completely.

    • Image the grid under the TEM at various magnifications.

  • Expected Results: TEM images should reveal spherical nanoparticle structures with a uniform size distribution, corroborating the DLS data.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model:

  • Athymic nude mice (nu/nu), 6-8 weeks old.

Cell Line:

  • A human cancer cell line known to be sensitive to apoptosis induction (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject 5 x 10^6 cancer cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size of approximately 100-150 mm³.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (n=8-10 mice per group) as described in Table 1.

    • Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections.

    • The dosage will need to be optimized, but a starting point could be 5-10 mg/kg for the Smac-N7 nanoparticle formulation.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with a digital caliper every two days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Survival Analysis:

    • Monitor the mice for signs of toxicity (e.g., weight loss, lethargy).

    • The study endpoint is reached when the tumor volume exceeds 2000 mm³ or when the mice show signs of significant distress, at which point they should be euthanized.

    • Record the date of euthanasia for survival analysis.

  • Biodistribution Study (Optional):

    • At the end of the study, or at specific time points post-injection, euthanize a subset of mice.

    • Perfuse the animals with saline.

    • Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

    • Homogenize the tissues and quantify the amount of a labeled version of the nanoparticle (e.g., fluorescently tagged) to determine the %ID/g.

Visualizations

Smac_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Apoptotic_Stimulus e.g., Chemotherapy, Radiation Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 IAPs IAPs (e.g., XIAP) Smac_DIABLO->IAPs Inhibits Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes IAPs->Caspase9 Inhibits IAPs->Caspase3 Inhibits Smac_N7_NP Smac-N7 Nanoparticle Smac_N7_NP->IAPs Inhibits

Caption: Smac/DIABLO Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invivo In Vivo Evaluation Peptide_Synthesis 1. This compound Synthesis (SPPS) NP_Formulation 2. Nanoparticle Formulation Peptide_Synthesis->NP_Formulation Characterization 3. Nanoparticle Characterization (DLS, TEM) NP_Formulation->Characterization Tumor_Inoculation 4. Xenograft Tumor Model Establishment Characterization->Tumor_Inoculation Treatment 5. Treatment with Smac-N7 Nanoparticles Tumor_Inoculation->Treatment Data_Collection 6. Tumor Growth & Survival Monitoring Treatment->Data_Collection Biodistribution 7. Biodistribution Analysis Data_Collection->Biodistribution Endpoint

Caption: Experimental Workflow for In Vivo Evaluation.

Application Notes and Protocols: Utilizing Smac-N7 Peptide to Sensitize Cancer Cells to Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic apoptosis pathway is a critical mechanism for programmed cell death, often dysregulated in cancer, leading to therapeutic resistance. A key family of proteins that inhibit this pathway are the Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP). The endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac), antagonizes IAPs, thereby promoting apoptosis. The Smac-N7 peptide is a seven-amino-acid mimetic of the N-terminus of the mature Smac protein, which has been shown to sensitize a variety of cancer cell types to conventional chemotherapeutic agents.[1][2] This document provides detailed application notes on the mechanism and utility of Smac-N7, along with comprehensive protocols for its use in cancer research.

Mechanism of Action

The this compound functions by mimicking the action of the endogenous Smac protein.[1] Upon entering the cell, Smac-N7 binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP.[2] This binding event displaces caspases that are sequestered and inhibited by IAPs. The released and activated caspases, such as caspase-3 and caspase-9, can then execute the apoptotic program, leading to cancer cell death. By disabling this key survival mechanism, Smac-N7 lowers the threshold for apoptosis induction by chemotherapeutic drugs, resulting in a synergistic anti-cancer effect.[1][3]

Smac_N7_Pathway cluster_0 Cancer Cell chemo Chemotherapeutic Agent mito Mitochondrial Stress chemo->mito caspases Pro-caspases mito->caspases Activates iap IAP Proteins (e.g., XIAP) iap->caspases Inhibits active_caspases Active Caspases (Caspase-3, -9) caspases->active_caspases Activation apoptosis Apoptosis active_caspases->apoptosis Execution smac_n7 This compound smac_n7->iap Inhibits

Figure 1: Simplified signaling pathway of Smac-N7 mediated chemosensitization.

Data Presentation

The following tables summarize the quantitative data from various studies demonstrating the synergistic effect of Smac-N7 or Smac mimetics in combination with different chemotherapeutic agents.

Table 1: In Vitro Cell Viability and Growth Inhibition
Cancer Cell LineChemotherapeutic AgentSmac-N7/Mimetic Concentration% Growth Inhibition (Chemo Alone)% Growth Inhibition (Combination)Fold Increase in InhibitionReference
SW1990 (Pancreatic)Gemcitabine (B846) (10 µmol/l)500 µg/ml Smac-N717.65%31.85%1.80[3]
SW1990 (Pancreatic)Gemcitabine (60 µmol/l)500 µg/ml Smac-N774.99%Not specified, but synergistic-[3]
T24 (Bladder)Mitomycin C (MMC)Smac-N7 penetratin peptide-2.22-fold decrease in viability at 24h2.22[2]
T24 (Bladder)Mitomycin C (MMC)Smac-N7 penetratin peptide-3.61-fold decrease in viability at 48h3.61[2]
A2780 (Ovarian)PaclitaxelThis compoundDose-dependentEnhanced inhibitionSynergistic[1]
AsPC-1 (Pancreatic)Gemcitabine (500 nM)1 µM JP1201 (Smac mimetic)58%70%1.21
AsPC-1 (Pancreatic)Doxorubicin (1 µM)5 µM JP1201 (Smac mimetic)39%73%1.87
AsPC-1 (Pancreatic)Docetaxel (B913) (1 µM)5 µM JP1201 (Smac mimetic)48%73%1.52
Table 2: Induction of Apoptosis
Cancer Cell LineChemotherapeutic AgentSmac-N7/Mimetic Concentration% Apoptotic Cells (Control)% Apoptotic Cells (Chemo Alone)% Apoptotic Cells (Combination)Reference
AsPC-1 (Pancreatic)Gemcitabine (10 µM)10 µM JP1201 (Smac mimetic)17%26%38%
T24 (Bladder)Mitomycin C (low-dosage)Smac-N7 penetratin peptide-Dose and time-dependent increaseIncreased proportion of apoptosis[2]
A2780 (Ovarian)PaclitaxelThis compound-Increased apoptosisSynergistically increased apoptosis[1]
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Models)
Cancer TypeChemotherapeutic AgentSmac-N7/Mimetic% Tumor Growth Inhibition (Chemo Alone)% Tumor Growth Inhibition (Combination)OutcomeReference
Ovarian Cancer (A2780 cells)PaclitaxelThis compoundSignificantSynergistic anticancer effectsDelayed tumor growth[1]
Ovarian Cancer (A2780 cells)TRAILThis compoundSignificantSynergistic anticancer effectsDelayed tumor growth[1]
Head and Neck Squamous Cell CarcinomaDocetaxelBirinapant (B612068) (Smac mimetic)-Delayed tumor growth-[4][5]
Triple-Negative Breast CancerDocetaxelBirinapant (Smac mimetic)-Augmented response-

Experimental Protocols

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Cancer Cell Culture treatment Treatment: - Control - Chemotherapy Alone - Smac-N7 Alone - Combination start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western data Data Analysis and Interpretation viability->data apoptosis->data western->data

Figure 2: General experimental workflow for evaluating Smac-N7 chemosensitization.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of Smac-N7 and chemotherapy on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentrations of the chemotherapeutic agent, Smac-N7, or their combination to the respective wells. Include wells with medium only (blank) and cells with medium (untreated control).

    • Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with Smac-N7 and/or chemotherapy as described in the MTT assay protocol in 6-well plates.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blot Analysis for XIAP and Cleaved Caspase-3

This protocol detects changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-XIAP, anti-cleaved caspase-3, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion

The this compound represents a promising strategy to overcome resistance to chemotherapy in various cancer types. By targeting the IAP family of proteins, it effectively lowers the apoptotic threshold, leading to a synergistic increase in cancer cell death when combined with conventional cytotoxic agents. The protocols provided herein offer a framework for researchers to investigate and quantify the chemosensitizing effects of Smac-N7 in their specific cancer models. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this approach.

References

Application Notes: Enhancing TRAIL-Induced Apoptosis with Smac-N7 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2] However, many cancer cell types exhibit resistance to TRAIL-mediated apoptosis.[3] A key mechanism of this resistance involves the overexpression of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked IAP (XIAP) and cellular IAPs (cIAP1/2).[4][5] These proteins function by binding to and inhibiting caspases, the key executioners of apoptosis.[4][6]

The Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous protein that promotes apoptosis by antagonizing IAPs.[7] Smac-N7 is a synthetic peptide derived from the N-terminus of the Smac protein, which has been shown to effectively mimic the function of the full-length protein.[8] When used in combination with TRAIL, Smac-N7 can sensitize resistant cancer cells to apoptosis by neutralizing IAPs, thereby allowing for the activation of the caspase cascade and subsequent cell death.[4][8]

These application notes provide an overview of the synergistic pro-apoptotic effects of combining Smac-N7 peptide with TRAIL and offer detailed protocols for researchers to investigate this therapeutic strategy.

Data Presentation

The following tables summarize quantitative data from studies investigating the combined effect of this compound and TRAIL on apoptosis induction in cancer cells.

Table 1: Apoptosis Induction in A2780 Ovarian Cancer Xenografts [7][8]

Treatment GroupMean Percentage of Apoptotic Cells (± SD)
PBS Control10.6 ± 3.0
Smac N7 Peptide12.8 ± 3.11
TRAIL41 ± 7.65
Smac N7 + TRAIL 79.2 ± 12.19

Data represents the percentage of apoptotic cells as determined by TUNEL assay in tumor xenografts.

Signaling Pathway

The combination of Smac-N7 and TRAIL leverages both the extrinsic and intrinsic apoptotic pathways to efficiently induce cancer cell death.

TRAIL_Smac_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TRAIL TRAIL DR45 Death Receptor (DR4/DR5) TRAIL->DR45 Binding DISC DISC Formation (FADD, Pro-caspase-8) DR45->DISC Recruitment Casp8 Activated Caspase-8 DISC->Casp8 Activation Bid Bid Casp8->Bid Cleavage Casp37 Activated Caspase-3/7 Casp8->Casp37 Activation tBid tBid Bid->tBid Mito Mitochondrial Outer Membrane Permeabilization tBid->Mito PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis cPARP Cleaved PARP PARP->cPARP SmacN7 This compound XIAP XIAP/cIAPs SmacN7->XIAP Inhibition XIAP->Casp8 Inhibition XIAP->Casp37 Inhibition Smac_endo Endogenous Smac/DIABLO Mito->Smac_endo CytC Cytochrome c Mito->CytC Smac_endo->XIAP Inhibition CytC->Casp37 Activation via Apoptosome

Caption: TRAIL and Smac-N7 signaling pathway for apoptosis induction.

Experimental Protocols

1. Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of Smac-N7 and TRAIL on cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound

    • Recombinant human TRAIL

    • MTT or MTS reagent[9]

    • Solubilization solution (for MTT)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and TRAIL in complete medium.

    • Treat the cells with Smac-N7 alone, TRAIL alone, or a combination of both for 24-72 hours. Include untreated cells as a control.

    • Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[9]

    • If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in cells treated with Smac-N7 and TRAIL.[10]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with Smac-N7 and/or TRAIL for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[11]

3. Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptotic proteins.[12]

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-XIAP, anti-cIAP1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Imaging system

  • Procedure:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.[12]

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[12]

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the synergistic effects of Smac-N7 and TRAIL.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Data Interpretation CellCulture 1. Cell Culture (e.g., A2780) Treatment 2. Treatment Groups - Control - Smac-N7 - TRAIL - Smac-N7 + TRAIL CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot 3c. Western Blot (Caspase-3, PARP, XIAP) Treatment->WesternBlot DataAnalysis 4. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for studying Smac-N7 and TRAIL synergy.

References

Application Notes and Protocols: Western Blot Analysis of Caspase Cleavage Following Smac-N7 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to detect caspase cleavage in response to treatment with Smac-N7, a synthetic Smac mimetic peptide. Smac-N7 functions by antagonizing the Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis.[1][2][3] The protocols outlined below are intended for researchers in cancer biology and drug development investigating the pro-apoptotic efficacy of Smac-N7 and similar compounds.

Introduction to Smac-N7 and Its Mechanism of Action

Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO, is an endogenous protein that promotes apoptosis.[4][5] Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol, where it binds to and inhibits IAPs.[4][6] IAPs, such as XIAP, cIAP1, and cIAP2, are frequently overexpressed in cancer cells and function by binding to and inhibiting caspases, the key executioners of apoptosis.[1][7][8] By neutralizing IAPs, Smac facilitates the activation of caspases, leading to programmed cell death.[6]

Smac-N7 is a synthetic peptide that mimics the N-terminal seven amino acids of mature Smac.[9] This peptide is designed to penetrate cells and bind to IAPs with high affinity, thereby relieving the IAP-mediated inhibition of caspases and sensitizing cancer cells to apoptosis.[10] A key indicator of successful Smac-N7-induced apoptosis is the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[11] Western blot analysis is a robust method to detect the cleaved, active forms of these caspases, providing a reliable measure of the pro-apoptotic activity of Smac-N7.[12]

Key Experimental Data: Caspase Cleavage after Smac-N7 Treatment

The following table summarizes representative quantitative data on caspase cleavage observed after treating cancer cell lines with Smac-N7 or other Smac mimetics. This data, compiled from various studies, demonstrates the dose- and time-dependent increase in the levels of cleaved caspases, indicative of apoptosis induction.

Cell LineTreatmentConcentrationTime (hours)AnalyteFold Increase in Cleavage (vs. Control)Reference
MDA-MB-231 (Breast Cancer)Smac Mimetic (Birinapant)10 nM72Cleaved Caspase-3Significant increase noted[4]
A2780 (Ovarian Cancer)Smac N7 peptide + PaclitaxelNot specifiedNot specifiedCleaved Caspase-3Significant increase noted[3]
H460 (Lung Cancer)SMACN7@NPs10 µM24Not specified40.6% late apoptotic cells[4]
Colon Cancer CellsSmac Mimetic + SulindacNanomolar rangeNot specifiedCleaved Caspase-3Significant sensitization[10]
Papillary Thyroid Carcinoma CellsANTP-SmacN7 + RadiationNot specifiedNot specifiedCleaved Caspase-3, -9Increased activation[13]

Experimental Protocols

Protocol 1: Cell Culture and Smac-N7 Treatment
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A2780, or another relevant cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Smac-N7 Treatment: Prepare a stock solution of Smac-N7 peptide in sterile, nuclease-free water or a suitable solvent. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the Smac-N7-containing medium. Include a vehicle-treated control group. Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for caspase cleavage.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

Protocol 2: Western Blot Analysis of Caspase Cleavage
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12-15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer according to the manufacturer's instructions.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 (Asp175), cleaved caspase-7 (Asp198), or cleaved caspase-9 (Asp330) diluted in 5% milk or BSA in TBST overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% milk or BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the cleaved caspase bands to the loading control.

Visualizations

Signaling Pathway of Smac-N7 Induced Caspase Cleavage

Smac_N7_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Smac-N7 Smac-N7 Smac-N7_in Smac-N7 Smac-N7->Smac-N7_in Cellular Uptake IAPs IAPs (XIAP, cIAP1/2) Smac-N7_in->IAPs Inhibition Pro-caspase-9 Pro-caspase-9 IAPs->Pro-caspase-9 Inhibition Pro-caspase-3_7 Pro-caspase-3/7 IAPs->Pro-caspase-3_7 Inhibition Caspase-9 Active Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3_7 Cleavage Caspase-3_7 Active Caspase-3/7 Pro-caspase-3_7->Caspase-3_7 Activation Apoptosis Apoptosis Caspase-3_7->Apoptosis Execution

Caption: Smac-N7 signaling pathway leading to apoptosis.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Smac-N7 Treatment (Dose and Time Course) start->treatment harvest Cell Harvesting and Lysis treatment->harvest quantify Protein Quantification (BCA/Bradford) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Cleaved Caspases, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantified Caspase Cleavage analysis->end

Caption: Workflow for detecting caspase cleavage by Western blot.

References

Application Note & Protocol: High-Throughput Screening for Synergistic Drugs with a Cell-Permeable Smac-N7 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key mechanism by which cancer cells achieve this is through the overexpression of Inhibitor of Apoptosis Proteins (IAPs). IAPs function by binding to and inhibiting caspases, the key executioners of apoptosis.[1][2][3] The Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous protein that promotes apoptosis by binding to IAPs, thereby freeing caspases to initiate cell death.[4][5]

Smac mimetics are a promising class of anti-cancer agents designed to mimic the function of the endogenous Smac protein.[4] The N-terminal seven amino acids of Smac (Smac-N7) are crucial for its IAP-binding activity.[5][6][7] However, the native Smac-N7 peptide is not cell-permeable.[6][7] This limitation can be overcome by conjugating the peptide to a cell-penetrating peptide, such as the Antennapedia homeodomain 16-mer, rendering it cell-permeable and active within the cellular environment.[8]

While Smac mimetics can induce apoptosis as single agents in some cancer models, their true potential may lie in combination therapies.[9][10][11] By inhibiting the IAP-mediated apoptotic block, Smac mimetics can sensitize cancer cells to the effects of other anti-cancer drugs, leading to synergistic cell killing. High-throughput screening (HTS) provides a powerful platform to systematically evaluate numerous drug combinations to identify those with the greatest synergistic potential.[12][13][14][15][16]

This application note provides a detailed protocol for a high-throughput screening campaign to identify drugs that act synergistically with a cell-permeable this compound. The workflow encompasses initial single-agent dose-response determination, combination screening in a matrix format, and data analysis to quantify synergy using the Chou-Talalay method.

Signaling Pathway of IAP Inhibition by this compound

The following diagram illustrates the mechanism by which the this compound inhibits IAPs and promotes apoptosis. In cancer cells with high IAP expression, caspases are sequestered and inactive. The introduction of the this compound competitively binds to IAPs, releasing active caspases and initiating the apoptotic cascade.

IAP_Inhibition_Pathway cluster_0 Normal Apoptotic Signaling cluster_1 IAP-Mediated Inhibition in Cancer Cells cluster_2 This compound Intervention Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis IAPs IAPs (e.g., XIAP, cIAP1/2) IAPs->Caspase9 IAPs->Caspase37 SmacN7 Cell-Permeable This compound SmacN7->IAPs Inhibits

Caption: IAP Inhibition by this compound.

Experimental Workflow for High-Throughput Synergy Screening

The overall workflow for the high-throughput screening of synergistic drug combinations with the cell-permeable this compound is depicted below. The process begins with single-agent dose-response experiments to determine the potency of each compound individually. This is followed by a combination screening in a dose-response matrix format. The resulting data is then analyzed to identify and quantify synergistic interactions.

HTS_Workflow cluster_0 Phase 1: Single-Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis A Prepare Drug Plates: - this compound (Serial Dilution) - Library Compounds (Serial Dilution) C Treat Cells with Single Agents A->C B Seed Cancer Cells in Microplates (e.g., 384-well) B->C D Incubate (e.g., 72 hours) C->D E Measure Cell Viability (e.g., CellTiter-Glo®) D->E F Calculate IC50 Values for Each Compound E->F G Design Dose-Response Matrix Plate Layout (e.g., 6x6 concentrations) F->G H Prepare Combination Drug Plates: - this compound (x-axis) - Library Compound (y-axis) G->H I Seed Cancer Cells and Treat with Drug Combinations H->I J Incubate and Measure Cell Viability I->J K Normalize Viability Data J->K L Calculate Synergy Scores (e.g., Chou-Talalay Combination Index) K->L M Identify Synergistic Hits (CI < 1) L->M N Secondary Assays (e.g., Apoptosis) M->N

Caption: High-Throughput Synergy Screening Workflow.

Materials and Methods

Materials
  • Cell Lines: A panel of cancer cell lines relevant to the research focus (e.g., OVCAR3 ovarian cancer, MDA-MB-231 breast cancer).

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell lines.

  • Cell-Permeable this compound: Lyophilized powder.

  • Compound Library: A collection of approved drugs or investigational compounds.

  • Reagents for Cell Viability Assay: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Reagents for Apoptosis Assay: e.g., Caspase-Glo® 3/7 Assay (Promega).

  • Microplates: 384-well, white, clear-bottom plates for luminescence assays.

  • Liquid Handling System: Automated liquid handler for dispensing cells and compounds.

  • Plate Reader: Multimode plate reader with luminescence detection capabilities.

  • Data Analysis Software: Software capable of calculating combination indices (e.g., CompuSyn).

Protocol 1: Single-Agent Dose-Response Assay
  • Compound Preparation:

    • Reconstitute the cell-permeable this compound and library compounds in DMSO to a stock concentration of 10 mM.

    • Perform serial dilutions of each compound in cell culture medium to create a range of concentrations for dose-response analysis (e.g., 8-point, 3-fold dilutions).

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in a volume of 40 µL.

    • Incubate plates for 24 hours at 37°C and 5% CO2.

  • Cell Treatment:

    • Add 10 µL of the serially diluted compounds to the appropriate wells.

    • Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 value for each compound.

Protocol 2: Combination Drug Screening
  • Dose-Response Matrix Design:

    • Based on the single-agent IC50 values, design a 6x6 dose-response matrix for each combination. The concentration range should bracket the IC50 values of both the this compound and the library compound.

  • Compound Plating:

    • Use an automated liquid handler to dispense the this compound and the library compound into a 384-well plate according to the matrix design.

  • Cell Seeding and Treatment:

    • Follow steps 2 and 3 of Protocol 1, adding the drug combination solutions to the cells.

  • Incubation and Viability Measurement:

    • Follow steps 4 and 5 of Protocol 1.

Protocol 3: Synergy Data Analysis using the Chou-Talalay Method
  • Data Normalization:

    • Normalize the viability data from the combination screen to the vehicle control.

  • Calculation of Combination Index (CI):

    • Input the dose-response data for the single agents and the combination into a data analysis software like CompuSyn.

    • The software will calculate the Combination Index (CI) for each data point in the matrix based on the Chou-Talalay method.[17][18][19]

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Visualization of Synergy:

    • Generate isobolograms and Fa-CI plots to visualize the synergistic interactions across different effect levels.

Protocol 4: Secondary Apoptosis Assay
  • Cell Treatment:

    • Treat cells with the synergistic drug combinations identified in the primary screen at concentrations that demonstrated strong synergy. Include single-agent and vehicle controls.

  • Caspase Activity Measurement:

    • Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay. Briefly, add the Caspase-Glo® 3/7 reagent to the wells, incubate, and measure luminescence.

  • Data Analysis:

    • Compare the caspase activity in cells treated with the combination to those treated with single agents to confirm the induction of apoptosis.

Data Presentation

The quantitative data from the high-throughput screen should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Single-Agent IC50 Values

CompoundCell LineIC50 (µM)
This compoundOVCAR35.2
MDA-MB-2318.1
Compound AOVCAR30.15
MDA-MB-2310.28
Compound BOVCAR31.2
MDA-MB-2312.5
.........

Table 2: Combination Index (CI) Values for Synergistic Hits in OVCAR3 Cells

CombinationConcentration (Smac-N7)Concentration (Compound)Fractional Effect (Fa)Combination Index (CI)Synergy Level
Smac-N7 + Compound A2.5 µM0.075 µM0.50.65Synergism
5.0 µM0.15 µM0.750.52Strong Synergism
10.0 µM0.30 µM0.90.41Strong Synergism
Smac-N7 + Compound C2.5 µM0.5 µM0.40.88Slight Synergism
5.0 µM1.0 µM0.60.71Synergism
10.0 µM2.0 µM0.80.63Synergism
..................

Table 3: Caspase-3/7 Activation by Synergistic Combinations

TreatmentConcentrationFold Increase in Caspase-3/7 Activity (vs. Vehicle)
This compound5.0 µM1.8
Compound A0.15 µM1.5
Smac-N7 + Compound A5.0 µM + 0.15 µM7.2
This compound5.0 µM1.8
Compound C1.0 µM1.2
Smac-N7 + Compound C5.0 µM + 1.0 µM4.5
.........

Logical Relationship for Synergy Determination

The determination of synergy is based on the comparison of the observed effect of the drug combination with the expected additive effect, as defined by the Chou-Talalay method.

Synergy_Logic Dose_Response Dose-Response Data (Single Agents & Combination) Chou_Talalay Chou-Talalay Equation (Median-Effect Analysis) Dose_Response->Chou_Talalay CI_Value Combination Index (CI) Value Chou_Talalay->CI_Value Synergism Synergism (CI < 1) CI_Value->Synergism is less than 1 Additive Additive Effect (CI = 1) CI_Value->Additive is equal to 1 Antagonism Antagonism (CI > 1) CI_Value->Antagonism is greater than 1

Caption: Logic for Synergy Determination.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screen to identify drugs that are synergistic with a cell-permeable this compound. The detailed protocols for cell-based assays and data analysis, including the quantification of synergy, offer a robust methodology for drug discovery and development professionals. The identification of such synergistic combinations has the potential to enhance the therapeutic efficacy of existing and novel anti-cancer agents, ultimately leading to more effective treatment strategies for cancer.

References

Application Notes and Protocols for Lentiviral Vector-Mediated Intracellular Expression of Smac-N7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death, or apoptosis, and are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] The Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous antagonist of IAPs.[3][4] Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol, where it binds to IAPs, thereby relieving their inhibition of caspases and promoting apoptosis.[3][5] The N-terminal seven amino acid peptide of Smac, known as Smac-N7 (sequence: AVPIAQK), has been shown to mimic the function of the full-length Smac protein and can sensitize cancer cells to apoptotic signals.[6][7]

Lentiviral vectors are efficient tools for stable gene delivery into a wide range of dividing and non-dividing mammalian cells, making them ideal for therapeutic gene expression.[8][9][10] This document provides a detailed guide for the design of a lentiviral vector for the intracellular expression of the Smac-N7 peptide, along with comprehensive protocols for virus production, cell transduction, and functional validation of Smac-N7-induced apoptosis.

Lentiviral Vector Design for Smac-N7 Expression

A third-generation, self-inactivating (SIN) lentiviral vector system is recommended for enhanced biosafety.[11][12] The design of the transfer plasmid encoding Smac-N7 is critical for achieving high-level intracellular expression.

Key Components of the Smac-N7 Transfer Plasmid:

  • Promoter: A strong, constitutive promoter is essential for high-level expression of the this compound. The human elongation factor 1-alpha (EF1α) promoter is a suitable choice due to its robust and sustained activity in a broad range of cell types.

  • Smac-N7 Coding Sequence: The DNA sequence encoding the this compound (Ala-Val-Pro-Ile-Ala-Gln-Lys) should be codon-optimized for mammalian expression to ensure efficient translation.

  • Reporter Gene: A fluorescent reporter gene, such as Green Fluorescent Protein (GFP) or mCherry, linked to the Smac-N7 sequence via a self-cleaving 2A peptide (e.g., P2A), allows for easy monitoring of transduction efficiency and expression levels.

  • Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE): Inclusion of the WPRE sequence enhances the stability and nuclear export of the viral RNA, leading to higher transgene expression.[13]

  • Polyadenylation Signal: A polyadenylation signal, typically from bovine growth hormone (bGH) or rabbit β-globin, is required for proper termination and polyadenylation of the transcript.

Lentiviral_Vector_Design cluster_vector Lentiviral Transfer Plasmid (pLV-EF1a-SmacN7-P2A-GFP) LTR5 5' LTR (ΔU3) Psi Ψ RRE RRE cPPT cPPT EF1a EF1α Promoter SmacN7 Smac-N7 P2A P2A GFP GFP WPRE WPRE LTR3 3' LTR (SIN)

Caption: Schematic of the lentiviral transfer plasmid for Smac-N7 expression.

Experimental Workflow

The overall workflow for generating and validating the Smac-N7 expressing lentivirus involves several key steps, from plasmid preparation to functional assays.

Experimental_Workflow cluster_prep Preparation cluster_production Lentivirus Production cluster_validation Validation Plasmid_Prep Plasmid Preparation (Transfer, Packaging, Envelope) Transfection Co-transfection of Plasmids into HEK293T cells Plasmid_Prep->Transfection Cell_Culture HEK293T Cell Culture Cell_Culture->Transfection Harvest Harvest and Concentrate Lentiviral Supernatant Transfection->Harvest Titration Viral Titer Determination Harvest->Titration Transduction Transduction of Target Cells Titration->Transduction Expression_Analysis Expression Analysis (GFP) Transduction->Expression_Analysis Apoptosis_Assay Functional Apoptosis Assays Transduction->Apoptosis_Assay

Caption: Overall experimental workflow.

Signaling Pathway of Smac-N7 Action

Smac-N7 induces apoptosis by mimicking the endogenous Smac protein and inhibiting IAPs, leading to the activation of caspases.

Apoptosis_Pathway cluster_cell Cancer Cell LV_SmacN7 Lentivirus-SmacN7 SmacN7_peptide Intracellular Smac-N7 LV_SmacN7->SmacN7_peptide Expression IAPs IAP Proteins (e.g., XIAP, cIAP1/2) SmacN7_peptide->IAPs Inhibits Active_Caspase9 Active Caspase-9 IAPs->Active_Caspase9 Inhibits Caspase9 Pro-caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Smac-N7 mediated apoptotic signaling pathway.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the production of high-titer lentivirus using a third-generation packaging system.[14][15]

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • Plasmids:

    • pLV-EF1a-SmacN7-P2A-GFP (Transfer plasmid)

    • pMD2.G (VSV-G envelope plasmid)

    • psPAX2 (Packaging plasmid)

  • 10 cm tissue culture dishes

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be 70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid mix in Opti-MEM. For a 10 cm dish, use the following amounts:

    • pLV-EF1a-SmacN7-P2A-GFP: 10 µg

    • psPAX2: 7.5 µg

    • pMD2.G: 2.5 µg

  • Transfection:

    • Prepare the transfection reagent according to the manufacturer's instructions in a separate tube with Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Medium Change: After 12-16 hours, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.

  • Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube.

    • Add 10 mL of fresh complete DMEM to the cells and return the plate to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Virus Concentration (Optional but Recommended):

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Concentrate the virus using a commercially available lentivirus concentration reagent or by ultracentrifugation.

  • Aliquoting and Storage: Aliquot the concentrated virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Titer Determination by Flow Cytometry

This protocol determines the functional titer of the lentivirus by measuring the percentage of GFP-positive cells.

Materials:

  • Target cells (e.g., HeLa or a cancer cell line of interest)

  • Complete growth medium for target cells

  • Lentiviral stock (from Protocol 1)

  • Polybrene (8 mg/mL stock)

  • 24-well plate

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 5 x 10^4 target cells per well in a 24-well plate in 0.5 mL of complete medium.

  • Serial Dilution: Prepare serial dilutions of the lentiviral stock (e.g., 10^-2, 10^-3, 10^-4, 10^-5) in complete medium.

  • Transduction:

    • Add Polybrene to each well to a final concentration of 8 µg/mL.[16]

    • Add different volumes of the viral dilutions to the wells (e.g., 1, 5, 10 µL of the 10^-3 dilution). Include a non-transduced control well.

  • Incubation: Incubate the cells for 72 hours at 37°C to allow for viral integration and GFP expression.

  • Flow Cytometry Analysis:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Titer Calculation: Calculate the viral titer (Transducing Units per mL, TU/mL) using the following formula:

    • Titer (TU/mL) = (Number of cells seeded x % of GFP-positive cells / 100) / Volume of virus added (mL)

    • Use a dilution that results in 1-20% GFP-positive cells for accurate calculation.

Protocol 3: Validation of Smac-N7 Induced Apoptosis by Caspase-3/7 Activity Assay

This assay quantifies apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Target cells transduced with pLV-EF1a-SmacN7-P2A-GFP or a control vector (e.g., pLV-EF1a-GFP).

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10^4 transduced cells per well in a white-walled 96-well plate in 100 µL of complete medium. Include non-transduced cells as a negative control.

  • Induction of Apoptosis (Optional): To assess the sensitizing effect of Smac-N7, cells can be treated with a sub-lethal dose of a chemotherapeutic agent (e.g., doxorubicin, cisplatin).

  • Assay:

    • After the desired incubation period (e.g., 24, 48 hours), allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the control cells. A significant increase in luminescence in the Smac-N7 expressing cells indicates increased caspase-3/7 activity and apoptosis.

Data Presentation

Table 1: Lentiviral Titer

Lentiviral ConstructPromoterReporterTiter (TU/mL)
pLV-EF1a-SmacN7-P2A-GFPEF1αGFP1.5 x 10^8
pLV-EF1a-GFP (Control)EF1αGFP1.8 x 10^8

Table 2: Caspase-3/7 Activity

Cell LineTransductionTreatmentRelative Luminescence Units (RLU)Fold Change vs. Control
HeLaNon-transducedUntreated1,200 ± 1501.0
HeLaControl-GFPUntreated1,350 ± 2001.1
HeLaSmacN7-GFPUntreated5,800 ± 4504.8
HeLaControl-GFPDoxorubicin (0.1 µM)4,500 ± 3003.8
HeLaSmacN7-GFPDoxorubicin (0.1 µM)25,600 ± 1,80021.3

Data are representative and may vary depending on the cell line and experimental conditions.

Troubleshooting

ProblemPossible CauseSolution
Low Viral Titer Poor health of HEK293T cellsUse low passage cells; ensure they are not overgrown.
Suboptimal transfection efficiencyOptimize DNA to transfection reagent ratio; use high-quality plasmid DNA.
Inefficient viral packagingVerify the integrity and ratio of packaging and envelope plasmids.
Low Transduction Efficiency Low viral titerConcentrate the virus; use a higher MOI.
Cell type is difficult to transduceOptimize Polybrene concentration; consider using a different pseudotype (e.g., different VSV serotype).
Inhibitors in the cell culture mediumTransduce in serum-free or reduced-serum medium.
No Apoptotic Effect Low expression of Smac-N7Verify GFP expression by microscopy or flow cytometry; consider a stronger promoter.
Target cells are resistant to apoptosisUse a positive control for apoptosis induction; analyze the expression of IAP family members in the target cells.
Insufficient assay sensitivityIncrease incubation time for the apoptosis assay; use a more sensitive assay (e.g., Annexin V/PI staining).

Disclaimer: This application note is for research use only. Appropriate biosafety precautions should be taken when working with lentiviruses. Always consult your institution's biosafety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Improving Smac-N7 Peptide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Smac-N7 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the this compound for successful in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its key properties?

The this compound corresponds to the N-terminal seven amino acid residues of the human Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO. Its sequence is H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH (AVPIAQK). Smac is a mitochondrial protein that is released into the cytosol during apoptosis, where it promotes caspase activation by inhibiting Inhibitor of Apoptosis Proteins (IAPs).[1] The this compound is a valuable tool for studying the Smac/IAP interaction and inducing apoptosis in experimental systems.

Key Properties of this compound:

PropertyValueReference
Sequence H-AVPIAQK-OH[1]
Molecular Formula C₃₃H₅₉N₉O₉[1][2]
Molecular Weight ~725.88 g/mol [1][2]
Theoretical pI 10.09[1]
Charge at pH 7 Positive (Basic)Calculated
GRAVY Score 0.47[1]

Q2: Why am I having trouble dissolving my lyophilized this compound?

Peptide solubility is influenced by several factors including its amino acid composition, length, net charge, and the pH of the solvent.[3][4][5] The this compound has a theoretical isoelectric point (pI) of 10.09, making it a basic peptide.[1] While it contains both hydrophobic (Ala, Val, Pro, Ile) and hydrophilic (Gln, Lys) residues, its overall basic nature is a key determinant for selecting an appropriate solvent. Difficulty in dissolving the peptide can arise from using a solvent with an inappropriate pH or attempting to dissolve it at too high a concentration.

Q3: What are the recommended initial solvents for dissolving this compound?

Given its basic nature (net positive charge at neutral pH), the recommended starting solvent is sterile, distilled water.[6][7][8] If solubility in water is limited, a slightly acidic solution, such as 10% acetic acid, can be used to protonate the acidic residues and increase solubility.[3][5][6][8] For higher concentrations, or if aqueous solutions fail, organic solvents like Dimethyl Sulfoxide (DMSO) are effective.[2][6]

Q4: How does the presence of Trifluoroacetic acid (TFA) salt affect my peptide?

This compound is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant from the purification process.[1] TFA salts can enhance the solubility of peptides in aqueous solutions.[1] However, for highly sensitive cell-based assays, the presence of TFA should be noted as it can affect cellular functions.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Problem 1: The peptide does not dissolve in water.

  • Cause: The concentration may be too high for aqueous solubility, or the pH of the water may not be optimal.

  • Solution:

    • Lower the Concentration: Try dissolving the peptide at a lower concentration.

    • Adjust pH: Since Smac-N7 is a basic peptide, its solubility is enhanced in acidic conditions. Add a small amount of 10% acetic acid dropwise while vortexing to aid dissolution.[3][5][6][8]

    • Sonication: Briefly sonicate the solution in a water bath to help break up any aggregates.[3]

Problem 2: The peptide precipitates out of solution when added to my aqueous buffer.

  • Cause: This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer, causing the peptide to crash out.

  • Solution:

    • Slow Dilution: Add the concentrated peptide stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[8]

    • Intermediate Dilution: Consider a stepwise dilution, first into a buffer containing a lower percentage of the organic solvent, before the final dilution.

Problem 3: The peptide solution appears cloudy or contains visible particulates.

  • Cause: This indicates incomplete dissolution or aggregation of the peptide.

  • Solution:

    • Sonication: Use a bath sonicator for short bursts (10-20 seconds) on ice to aid dissolution.[3]

    • Gentle Warming: Gently warm the solution to <40°C, as this can sometimes improve solubility. However, avoid excessive heat which can degrade the peptide.[4]

    • Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved peptide.[3] Use the supernatant for your experiment, but be aware that the actual concentration will be lower than calculated.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in common solvents. It is always recommended to perform a small-scale solubility test with a portion of your peptide before dissolving the entire sample.[3][6]

SolventReported SolubilityMolar Concentration (approx.)Notes
Water 1 mg/mL[2]~1.38 mMMay require sonication or slight pH adjustment for complete dissolution.
DMSO 5 mg/mL[2]~6.89 mMA good choice for preparing concentrated stock solutions.
10% Acetic Acid Generally effective for basic peptidesConcentration-dependentUseful for initial solubilization before dilution in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in Water

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to avoid condensation.

  • Calculation: Calculate the volume of sterile, distilled water required to achieve a 1 mM concentration. For 1 mg of peptide (MW = 725.88 g/mol ), this would be approximately 1.38 mL.

  • Reconstitution: Add the calculated volume of sterile water to the vial.

  • Dissolution: Gently vortex the vial. If the peptide does not fully dissolve, sonicate in a water bath for 10-20 seconds.

  • Storage: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions are generally stable for up to 6 months at -20°C.[2][9]

Protocol 2: Preparation of a 5 mM this compound Stock Solution in DMSO

  • Preparation: Equilibrate the lyophilized peptide vial to room temperature.

  • Calculation: Determine the volume of DMSO needed for a 5 mM stock solution. For 1 mg of peptide, this is approximately 276 µL.

  • Reconstitution: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Vortex gently until the peptide is completely dissolved.

  • Storage: Aliquot and store at -20°C or -80°C.

Visualizations

Smac/DIABLO Signaling Pathway in Apoptosis

The following diagram illustrates the role of Smac/DIABLO in the intrinsic apoptosis pathway. Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol. There, it binds to Inhibitor of Apoptosis Proteins (IAPs), thereby freeing caspases to execute apoptosis.[10]

Smac_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mito Apoptotic Stimuli CytoC Cytochrome c Mito->CytoC Release Smac Smac/DIABLO Mito->Smac Release Apaf1 Apaf-1 CytoC->Apaf1 IAPs IAPs (e.g., XIAP) Smac->IAPs Inhibits Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes IAPs->Casp9 Inhibits IAPs->Casp3 Inhibits Solubilization_Workflow start Start: Lyophilized Smac-N7 test_sol Perform small-scale solubility test start->test_sol dissolve_water Dissolve in sterile water test_sol->dissolve_water check_dissolved1 Completely dissolved? dissolve_water->check_dissolved1 sonicate1 Sonicate briefly check_dissolved1->sonicate1 No ready Ready for Assay check_dissolved1->ready Yes check_dissolved2 Completely dissolved? sonicate1->check_dissolved2 add_acid Add 10% Acetic Acid dropwise check_dissolved2->add_acid No check_dissolved2->ready Yes check_dissolved3 Completely dissolved? add_acid->check_dissolved3 use_dmso Dissolve in minimal DMSO check_dissolved3->use_dmso No check_dissolved3->ready Yes dilute Slowly dilute into aqueous buffer use_dmso->dilute dilute->ready

References

Technical Support Center: Overcoming Resistance to Smac-N7 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Smac-N7 peptide and other Smac mimetics in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound?

A1: The this compound is a synthetic peptidomimetic derived from the N-terminal seven amino acids of the endogenous pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases).[1] Its primary function is to antagonize the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[2] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, the this compound prevents them from inhibiting caspases (e.g., caspase-3, -7, and -9), thereby promoting apoptosis in cancer cells.[3][4] Smac mimetics can also induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[5][6]

Q2: My cancer cell line is not responding to this compound treatment. What are the common mechanisms of resistance?

A2: Resistance to Smac mimetics, including the this compound, can arise from several factors:

  • Upregulation of cIAP2: Some cancer cell lines exhibit an adaptive resistance mechanism where, upon initial degradation of cIAPs, they upregulate cIAP2, which is refractory to subsequent degradation. This upregulation is often mediated by the TNFα-NF-κB signaling pathway.[5][7]

  • High XIAP Expression: Overexpression of X-linked inhibitor of apoptosis protein (XIAP) can lead to resistance by directly binding to and inhibiting executioner caspases-3 and -7, as well as initiator caspase-9.[8][9]

  • Aberrations in the TNFα Signaling Pathway: The efficacy of many Smac mimetics is dependent on an autocrine TNFα signaling loop to induce apoptosis.[10] Defects in this pathway can confer resistance.

  • Overexpression of Anti-Apoptotic Bcl-2 Family Proteins: Proteins like Bcl-2 and Mcl-1 can prevent the mitochondrial outer membrane permeabilization (MOMP), which is upstream of caspase activation.[11][12] This can make cells resistant to apoptosis induction in general.

  • Constitutive Activation of Pro-Survival Pathways: Signaling pathways such as the PI3K/AKT pathway can promote cell survival and upregulate IAPs, thereby counteracting the effects of Smac mimetics.[5]

Q3: How can I determine if my cells are resistant due to cIAP2 upregulation?

A3: You can perform a time-course experiment. Treat your cells with the this compound and TNFα, and then perform Western blotting for cIAP1 and cIAP2 at different time points (e.g., 0, 1, 3, 6, 12, 24 hours). In resistant cells, you may observe an initial decrease in cIAP1 and cIAP2 levels, followed by a rebound and even an increase in cIAP2 expression.[5]

Troubleshooting Guides

Problem: The cancer cell line shows minimal or no apoptosis after treatment with this compound.

Possible Cause Suggested Solution
Low endogenous TNFα production Co-administer exogenous TNFα with the this compound.[10]
Upregulation of cIAP2 via NF-κB Inhibit the NF-κB pathway using an IKK inhibitor (e.g., NEMO-binding domain peptide) in combination with the this compound.[5]
Activation of the PI3K/AKT pathway Co-treat with a PI3K inhibitor (e.g., LY294002) to suppress cIAP2 upregulation.[5]
High expression of anti-apoptotic Bcl-2 family proteins Combine the this compound with a BH3 mimetic (e.g., Venetoclax for Bcl-2, or an Mcl-1 inhibitor) to simultaneously target both IAPs and the Bcl-2 family.[12][13]
Inefficient peptide delivery The this compound itself has limited cell permeability.[14] Consider using a cell-penetrating peptide conjugate, such as ANTP-SmacN7, or a small molecule Smac mimetic with better bioavailability.[8]

Synergistic Drug Combinations

Combining Smac mimetics with other anti-cancer agents can overcome resistance and enhance efficacy. The following table summarizes drug classes that have shown synergistic effects with Smac mimetics.

Drug Class Examples Reported Synergy in Cancer Type Reference
TaxanesDocetaxel, PaclitaxelOvarian Cancer[15][16]
Proteasome InhibitorsBortezomibMultiple[15]
Topoisomerase InhibitorsEtoposide, SN38Multiple[10][15]
HDAC InhibitorsPanobinostatOvarian Cancer[15]
PLK1 InhibitorsVolasertibOvarian Cancer[15]
Platinum AgentsCisplatin, CarboplatinPancreatic Cancer, Platinum-resistant carcinomas[10][16]
GemcitabineGemcitabinePancreatic Cancer[10]

Experimental Protocols

Protocol 1: Assessment of Cell Viability

This protocol uses a luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the cytotoxic effects of the this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and any synergistic compounds)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound and any other compounds to be tested.

  • Add the desired concentrations of the compounds to the wells. Include untreated and vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of IAP Proteins

This protocol allows for the detection of changes in cIAP1, cIAP2, and XIAP protein levels following treatment.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-cIAP1, anti-cIAP2, anti-XIAP, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations for all samples and add Laemmli buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7 as a marker of apoptosis.

Materials:

  • Cancer cell line of interest

  • 96-well white, clear-bottom tissue culture plates

  • This compound (and any other treatment compounds)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 1.

  • After 24 hours, treat the cells with the desired compounds.

  • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Signaling Pathways and Experimental Workflows

Smac_Mimetic_Resistance cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TNF Receptor TNF Receptor NF-kB NF-kB TNF Receptor->NF-kB Activates Smac-N7 Smac-N7 XIAP XIAP Smac-N7->XIAP Inhibits cIAP1/2 cIAP1/2 Pro-Caspase 8 Pro-Caspase 8 cIAP1/2->Pro-Caspase 8 Inhibits Proteasome Proteasome cIAP1/2->Proteasome Degradation Caspase 3/7 Caspase 3/7 XIAP->Caspase 3/7 Inhibits NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates Caspase 8 Caspase 8 Pro-Caspase 8->Caspase 8 Activation Pro-Caspase 3/7 Pro-Caspase 3/7 Caspase 8->Pro-Caspase 3/7 Activates Pro-Caspase 3/7->Caspase 3/7 Activation Apoptosis Apoptosis Caspase 3/7->Apoptosis TNFa TNFa TNFa->TNF Receptor Binds cIAP2 gene cIAP2 gene NF-kB_nuc->cIAP2 gene Induces Transcription cIAP2 gene->cIAP1/2 Upregulation (Resistance)

Caption: Resistance to Smac mimetics via NF-kB-mediated cIAP2 upregulation.

Troubleshooting_Workflow start Start: Cell line resistant to this compound q1 Is cIAP2 upregulated upon treatment (Western Blot)? start->q1 a1_yes Inhibit NF-kB (e.g., IKK inhibitor) or PI3K (e.g., LY294002) q1->a1_yes Yes q2 Is XIAP expression high (Western Blot)? q1->q2 No end Sensitivity Restored a1_yes->end a2_yes Consider synergistic combination with chemotherapy (e.g., Taxanes) q2->a2_yes Yes q3 Is Bcl-2 or Mcl-1 expression high (Western Blot)? q2->q3 No a2_yes->end a3_yes Co-treat with a specific BH3 mimetic (e.g., Venetoclax) q3->a3_yes Yes no_change Consider alternative resistance mechanisms or peptide delivery issues q3->no_change No a3_yes->end

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Optimizing Smac-N7 Peptide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Smac-N7 peptide for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in in vivo mouse xenograft models?

A1: The optimal dose of this compound can vary significantly depending on the specific formulation (e.g., conjugation with a cell-penetrating peptide), tumor model, and administration route. For a cell-permeable survivin/BIRC5-derived peptide that interacts with SMAC, a study reported effective tumor inhibition in a lung cancer xenograft model with an intravenous (i.v.) dose of 20 mg/kg.[1] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific experimental setup.

Q2: How should I prepare and administer cell-permeable this compound for in vivo studies?

A2: As the native this compound is not cell-permeable, it is commonly modified by conjugation to a cell-penetrating peptide (CPP) such as the Antennapedia homeodomain 16-mer peptide.[2][3] For administration, the lyophilized peptide should be reconstituted in a sterile, biocompatible solvent. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The peptide solution should be prepared fresh on the day of use.[4] Administration can be performed via various routes, including intravenous (i.v.), intratumoral (i.t.), or intraperitoneal (i.p.) injection.

Q3: What are the expected outcomes of this compound treatment in animal models?

A3: Successful treatment with an effective dose of cell-permeable this compound is expected to lead to the inhibition of tumor growth and, in some cases, tumor regression.[1][5] Mechanistically, the peptide antagonizes Inhibitor of Apoptosis Proteins (IAPs), leading to the activation of caspases (such as caspase-3 and -9) and subsequent induction of apoptosis in cancer cells.[6][7][8][9] This can be observed through assays such as TUNEL staining of tumor tissue.

Q4: What are the potential toxicities or side effects associated with this compound administration?

A4: Preclinical studies with some Smac mimetics have shown a good safety profile with no significant toxicity at therapeutic doses.[5] However, as with any experimental therapeutic, it is essential to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. A comprehensive toxicity study should be part of the experimental plan, especially when testing new formulations or higher doses.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of in vivo efficacy (no tumor growth inhibition) 1. Poor peptide permeability: The this compound itself is not cell-permeable.[4] 2. Suboptimal dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor. 3. Peptide degradation: Improper storage or handling can lead to peptide degradation. 4. Tumor model resistance: The chosen cancer cell line may be resistant to IAP inhibition-mediated apoptosis.1. Ensure the this compound is conjugated to a validated cell-penetrating peptide (e.g., Antennapedia).[2][3] 2. Perform a dose-escalation study to identify the maximally effective and tolerated dose. 3. Store the lyophilized peptide at -20°C or lower, and prepare fresh solutions for each injection.[4] 4. Test the sensitivity of your cell line to the this compound in vitro before proceeding with in vivo studies.
Inconsistent results between animals 1. Variable peptide administration: Inaccurate dosing or inconsistent injection technique. 2. Tumor heterogeneity: Variation in tumor size and vascularization at the start of treatment. 3. Peptide aggregation: Improper solubilization can lead to peptide aggregation and uneven distribution.1. Ensure accurate and consistent administration of the peptide solution. 2. Randomize animals into treatment groups based on tumor volume to ensure an even distribution. 3. Follow the recommended solubilization protocol carefully. If precipitation is observed, sonication may help.[4]
Observed toxicity in treated animals (e.g., weight loss, lethargy) 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used to dissolve the peptide may have some inherent toxicity. 3. Off-target effects: The peptide may be affecting non-tumor tissues.1. Reduce the dosage and perform a dose-finding study to determine the MTD. 2. Include a vehicle-only control group to assess any toxicity related to the delivery vehicle. 3. Conduct histological analysis of major organs to assess for any off-target tissue damage.

Data Summary

In Vivo Dosages of Smac-N7 and Related Peptides
Peptide/CompoundAnimal ModelTumor TypeDosageAdministration RouteKey FindingsReference
Survivin/BIRC5-derived peptide (SMAC interactor)Nude miceLung Cancer (A549 xenograft)20 mg/kgIntravenous (i.v.)~75% reduction in tumor volume[1]
Smac-N7 conjugated to Antennapedia peptide (ANTP-SmacN7)N/A (mentioned in context of radiosensitization)Lung Cancer, Thyroid CancerNot specifiedNot specifiedEnhances radiosensitivity[8]
Smac-conjugated nanoparticle (Smac-NP)N/A (proof of concept)Breast Cancer (MDA-MB-231), Lung Cancer (H460)Not specified for in vivoNot specifiedInduces apoptosis and can be used for drug delivery[6][7]

Experimental Protocols

Preparation of Cell-Permeable this compound for In Vivo Administration
  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized cell-permeable this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in a sterile, high-quality solvent. A common stock solution can be made in DMSO.

  • Preparation of the Vehicle Solution:

    • A commonly used vehicle for in vivo administration of hydrophobic peptides is a mixture of DMSO, PEG300, Tween-80, and saline.

    • For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the mixture in a sterile tube.[4]

  • Final Formulation:

    • Add the appropriate volume of the this compound stock solution (in DMSO) to the vehicle to achieve the desired final concentration.

    • Vortex the solution gently to ensure it is homogenous.

    • Prepare the final formulation fresh on the day of injection to ensure stability.[4]

In Vivo Efficacy Study in a Mouse Xenograft Model
  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., nude or SCID mice) for xenograft studies.

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the prepared cell-permeable this compound solution via the chosen route (e.g., intravenous injection).

    • The control group should receive the vehicle solution without the peptide.

    • The treatment frequency will depend on the experimental design (e.g., daily, every other day).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Apoptosis Assessment (TUNEL Assay):

    • Fix tumor tissue in formalin and embed in paraffin.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tumor sections to detect apoptotic cells.

Visualizing the Mechanism of Action

Smac-N7 Signaling Pathway

Smac_N7_Pathway cluster_extrinsic Apoptotic Stimulus cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapy) Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Release IAPs IAPs (XIAP, cIAP1/2) Smac_DIABLO->IAPs Inhibits Smac_N7 Cell-Permeable This compound Smac_N7->IAPs Inhibits Caspase9 Pro-Caspase-9 IAPs->Caspase9 Inhibits Caspase3 Pro-Caspase-3 IAPs->Caspase3 Inhibits Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activation Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: this compound mimics endogenous Smac/DIABLO to induce apoptosis.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Treatment Group Control Vehicle Administration Randomization->Control Control Group Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Endpoint->Monitoring No Tumor_Excision Tumor Excision & Measurement Endpoint->Tumor_Excision Yes Histology Histological Analysis (TUNEL) Tumor_Excision->Histology End End Histology->End

Caption: Workflow for assessing this compound efficacy in vivo.

References

Technical Support Center: Troubleshooting Smac-N7 Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Smac-N7 peptide experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing frequently asked questions related to the use of Smac-N7 and its mimetics.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower-than-expected potency or inconsistent results in cell viability assays. What are the potential causes?

A1: Inconsistent results with Smac-N7 can arise from several factors, ranging from peptide integrity to cellular resistance mechanisms. Key areas to investigate include:

  • Peptide Storage and Handling: Smac-N7 is susceptible to degradation if not stored properly. Ensure the lyophilized peptide is stored at -20°C or -80°C, protected from moisture and light.[1][2] Once reconstituted, it is crucial to aliquot the solution to avoid repeated freeze-thaw cycles.[1][3]

  • Peptide Aggregation: Peptides, especially those with hydrophobic residues, can aggregate, reducing their effective concentration.[4] If you suspect aggregation, consider sonicating the solution briefly. For long-term storage of solutions, use sterile buffers at a pH of 5-6 and store at -20°C or colder.[2]

  • Cellular Resistance: Some cancer cell lines can develop resistance to Smac mimetics. A primary mechanism is the upregulation of anti-apoptotic proteins, particularly cIAP2, which can be induced by TNFα signaling.[3][5] This can create a negative feedback loop where the Smac mimetic's activity is counteracted.

  • Assay-Specific Variability: The choice of cell viability assay and the specific protocol can significantly impact results. For example, MTT assays rely on mitochondrial reductase activity, which can be influenced by factors other than cell number.[6]

Q2: I am observing minimal apoptosis induction with Smac-N7 in my Annexin V/PI assays. How can I troubleshoot this?

A2: A lack of apoptotic response can be due to issues with the experimental setup or inherent properties of the cell line.

  • Timing of Assay: Apoptosis is a dynamic process. If the assay is performed too early, the percentage of apoptotic cells may be too low to detect. Conversely, if performed too late, cells may have already progressed to secondary necrosis.[7][8] It is advisable to perform a time-course experiment to determine the optimal endpoint.

  • Cell Permeability: The standard this compound is not cell-permeable. For experiments with intact cells, a cell-permeable version of the peptide (e.g., linked to a cell-penetrating peptide like Antennapedia) must be used.[3]

  • Co-treatment with Sensitizing Agents: The pro-apoptotic effect of Smac mimetics is often significantly enhanced when used in combination with other agents, such as TNFα or chemotherapy drugs.[9][10] In some cell lines, autocrine production of TNFα is required for Smac mimetics to induce apoptosis as a single agent.[9]

  • Correct Assay Procedure: Ensure that the Annexin V binding is performed in a calcium-containing buffer, as it is a calcium-dependent process. Avoid using EDTA, which chelates calcium.[8] Also, be gentle during cell harvesting to prevent mechanical damage that can lead to false positives.[11]

Q3: My caspase activity assays are not showing the expected increase after Smac-N7 treatment. What should I check?

A3: Caspase activation is a key downstream event of Smac-N7 activity. A lack of activation points to upstream issues.

  • Upstream Signaling Blockade: The primary mechanism of Smac-N7 is to antagonize Inhibitor of Apoptosis Proteins (IAPs) like XIAP, cIAP1, and cIAP2, which in turn allows for the activation of caspases.[5][12] If IAP levels are extremely high or if there are mutations in the caspase activation pathway, the effect of Smac-N7 may be diminished.

  • Lysate Preparation: Ensure that the cell lysis procedure is efficient and that the lysate is handled on ice to prevent protein degradation. The protein concentration of the lysate should be within the optimal range for the assay kit being used.[13]

  • Substrate Specificity: Caspase assays rely on specific peptide substrates (e.g., DEVD for caspase-3/7).[14] Ensure you are using the correct substrate for the caspase you are investigating.

  • Inhibitors in Culture Medium: Some components in the cell culture medium or the experimental setup could potentially inhibit caspase activity.

Troubleshooting Guides

Inconsistent Cell Viability Data

When encountering variable results in cell viability assays (e.g., MTT, CellTiter-Glo), consider the following potential causes and solutions.

Observation Potential Cause Recommended Action
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Higher than 100% viability compared to control The compound may be promoting cell proliferation at the tested concentration. Pipetting errors leading to more cells in treated wells.Perform cell counting to verify if proliferation is occurring. Review pipetting technique and ensure accurate cell numbers in control wells.
Low signal or poor dose-response Peptide instability or aggregation. Insufficient incubation time. Cell line is resistant.Confirm proper storage and handling of Smac-N7. Perform a time-course experiment to optimize incubation time. Test a different cell line known to be sensitive to Smac mimetics as a positive control. Consider co-treatment with TNFα.[9]
Inconsistent results across different assays Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).Use multiple, complementary viability assays to confirm results. For example, combine a metabolic assay (MTT) with a dye exclusion assay (Trypan Blue or PI).[6]
Apoptosis Assay Failures

If your apoptosis assays (e.g., Annexin V/PI, TUNEL) are not yielding expected results, consult the table below.

Observation Potential Cause Recommended Action
High background apoptosis in negative control Harsh cell handling (e.g., over-trypsinization). Cells are overgrown or starved.Use a gentle cell detachment method. Ensure cells are in the logarithmic growth phase and have not reached confluency.[15]
No increase in apoptosis in treated samples Smac-N7 is not entering the cells. Insufficient dose or treatment time. The apoptotic window was missed.Use a cell-permeable this compound. Perform a dose-response and time-course experiment.[8]
Both Annexin V and PI positive cells are high Cells are in late-stage apoptosis or necrosis. Assay was performed too late.Analyze samples at earlier time points. Be gentle during sample preparation to minimize mechanical damage.[7]
Only Annexin V positive, no PI positive cells Cells are in the early stages of apoptosis.This is an expected result for early apoptosis. To observe progression, analyze at later time points.[8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of cell-permeable this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Smac-N7 solutions. Include untreated control wells. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of cell-permeable Smac-N7 for the determined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase) as trypsin can sometimes induce membrane damage.[8]

  • Washing: Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Annexin V Binding Buffer.[17]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension (containing approximately 1 x 10^5 cells).[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, a hallmark of apoptosis.

  • Cell Treatment and Lysis: Treat cells with Smac-N7 as in the other protocols. After treatment, wash the cells with PBS and lyse them using a lysis buffer provided in a commercial caspase activity assay kit. Incubate on ice for 10-15 minutes.[13]

  • Lysate Preparation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the proteins) to a new tube.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and the reaction buffer.[14]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[14]

Visualizations

Signaling Pathway of Smac-N7 in Apoptosis

SmacN7_Pathway Smac-N7 Signaling Pathway in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Complex I Pro-survival Complex I TNFR1->Complex I Complex II Pro-apoptotic Complex II TNFR1->Complex II NFkB NF-kB Activation Complex I->NFkB Caspase-8 Pro-Caspase-8 -> Caspase-8 Complex II->Caspase-8 activates Mitochondrial Stress Mitochondrial Stress Mitochondrion Mitochondrion Mitochondrial Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO Apoptosome Apoptosome Cytochrome c->Apoptosome IAPs IAPs (XIAP, cIAP1/2) Smac/DIABLO->IAPs inhibits Caspase-9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase-9 activates Smac-N7 Smac-N7 Smac-N7->IAPs inhibits IAPs->Complex II inhibits IAPs->Caspase-9 inhibits Caspase-3/7 Pro-Caspase-3/7 -> Caspase-3/7 IAPs->Caspase-3/7 inhibits Caspase-9->Caspase-3/7 activates Caspase-8->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes Troubleshooting_Workflow Troubleshooting Workflow for Smac-N7 Experiments cluster_peptide Peptide Integrity cluster_protocol Protocol Review cluster_cells Cellular Factors cluster_optimize Optimization Start Inconsistent Results Observed Check_Peptide Step 1: Verify Peptide Integrity & Handling Start->Check_Peptide Storage Proper Storage? (-20°C/-80°C, dry, dark) Check_Peptide->Storage Check_Protocol Step 2: Review Experimental Protocol Cell_Density Optimal Cell Density? Check_Protocol->Cell_Density Check_Cells Step 3: Evaluate Cellular Response Permeability Using Cell-Permeable Peptide? Check_Cells->Permeability Optimize Step 4: Optimize Assay Parameters Dose_Time Dose-Response & Time-Course? Optimize->Dose_Time End Consistent Results Achieved Storage->Check_Peptide No, Correct Reconstitution Correct Solubilization? Avoid freeze-thaw? Storage->Reconstitution Yes Reconstitution->Check_Peptide Reconstitution->Check_Protocol Yes Cell_Density->Check_Protocol No, Correct Controls Appropriate Controls? (Positive/Negative) Cell_Density->Controls Yes Controls->Check_Protocol No, Correct Reagents Reagents Validated? Controls->Reagents Yes Reagents->Check_Protocol Reagents->Check_Cells Yes Permeability->Check_Cells No, Correct Resistance Potential Resistance? (e.g., high cIAP2) Permeability->Resistance Yes Resistance->Check_Cells Resistance->Optimize Yes Dose_Time->Optimize No, Perform Co-treatment Co-treatment with Sensitizer (TNFα)? Dose_Time->Co-treatment Yes Co-treatment->Optimize Co-treatment->End Yes

References

Minimizing off-target effects of cell-permeable Smac-N7 peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cell-Permeable Smac-N7 Peptides

Welcome to the technical support center for cell-permeable Smac-N7 peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Smac-N7 peptides?

A1: Smac-N7 is a peptidomimetic derived from the N-terminal seven amino acids (AVPIAQK) of the endogenous protein Smac/DIABLO.[1] Smac is a natural antagonist of Inhibitor of Apoptosis Proteins (IAPs).[2] In healthy cells, IAPs like XIAP and cIAP1/2 bind to and inhibit caspases, the key executioner enzymes of apoptosis.[3] Upon an apoptotic stimulus, Smac is released from the mitochondria into the cytosol, where it binds to IAPs, preventing them from inhibiting caspases and thus promoting programmed cell death.[4][5]

Cell-permeable Smac-N7 peptides are designed to mimic this function. They enter the cell, bind to IAPs, and relieve the inhibition of caspases, thereby sensitizing cancer cells to apoptosis.[6] Specifically, they can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[7]

Q2: What are the primary off-target effects associated with Smac mimetics like Smac-N7?

A2: The most significant off-target effect is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] Degradation of cIAP1/2, the intended on-target effect, leads to the stabilization of NF-κB-inducing kinase (NIK).[10][11] This activates the non-canonical NF-κB pathway, and can also influence the canonical pathway, leading to the transcription of pro-survival and pro-inflammatory genes.[9][12] This can paradoxically promote cell survival and inflammation, counteracting the desired pro-apoptotic effect.[13][14]

Q3: How can I distinguish between on-target apoptosis and off-target cytotoxicity?

A3: This is a critical experimental question. High concentrations of some Smac mimetics can induce lytic, necrotic cell death that is independent of both apoptosis and necroptosis.[15] It is crucial to use multiple assays to characterize the cell death phenotype.

  • On-target Apoptosis: Characterized by caspase activation (Caspase-3/7), phosphatidylserine (B164497) (PS) exposure on the outer cell membrane (Annexin V staining), and controlled cellular dismantling into apoptotic bodies.

  • Off-Target Cytotoxicity/Necrosis: Often involves loss of membrane integrity (Propidium Iodide or other viability dye uptake) without prior signs of apoptosis, cellular swelling, and release of intracellular contents like lactate (B86563) dehydrogenase (LDH).

Refer to the Troubleshooting Guide below for assays to differentiate these pathways.

Q4: What are appropriate positive and negative controls for my experiments?

A4: Proper controls are essential for interpreting your results.

  • Positive Controls:

    • For apoptosis induction: Staurosporine or a combination of the Smac mimetic with an external apoptotic stimulus like TNF-α.[16] Many cell lines require a co-stimulus, as Smac mimetics alone are often insufficient to induce robust apoptosis.[7][16]

    • For cIAP degradation: A well-characterized Smac mimetic like Birinapant or LCL161.

  • Negative Controls:

    • Vehicle control (e.g., DMSO, PBS) at the same final concentration used for the peptide.

    • A scrambled version of the Smac-N7 peptide to control for effects related to the peptide sequence itself, independent of IAP binding.

    • For cell-permeable versions, the cell-penetrating peptide (CPP) tag alone (e.g., Antennapedia peptide) to control for any effects of the delivery vehicle.[6]

Troubleshooting Guides

Problem 1: High background cell death in untreated or vehicle-treated controls.
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Run a solvent-only control titration to determine the maximum tolerated concentration for your cell line.
Peptide Aggregation Peptides can aggregate at high concentrations or after freeze-thaw cycles, causing non-specific stress. Prepare fresh dilutions from a stock solution for each experiment. Centrifuge the peptide solution before adding it to cells to pellet any aggregates.
Contamination Check for microbial contamination in cell cultures and reagents.
Cell Culture Conditions Ensure cells are healthy, not overgrown, and are handled gently during plating and treatment to avoid mechanical stress.
Problem 2: The this compound shows no pro-apoptotic effect, even at high concentrations.
Possible Cause Troubleshooting Step
Low Endogenous TNF-α Production The single-agent activity of many Smac mimetics depends on the cell's ability to produce and respond to autocrine TNF-α upon cIAP degradation.[7][9] Solution: Co-treat with a low, sub-lethal dose of exogenous TNF-α.
Cell Line Resistance The cell line may have defects downstream of IAP inhibition (e.g., mutated Caspase-8) or express high levels of compensatory anti-apoptotic proteins like cIAP2 or Bcl-2 family members.[17] Solution: Confirm target engagement by checking for cIAP1 degradation via Western Blot. Assess the expression levels of key apoptosis-related proteins.
Inactive Peptide The peptide may have degraded. Solution: Use a fresh vial of the peptide. Confirm its activity in a known sensitive cell line as a positive control.
Insufficient Cell Permeability If using a non-modified this compound, it will not enter cells.[18] Ensure you are using a version conjugated to a cell-penetrating peptide (CPP).[6]
Problem 3: Observing signs of NF-κB activation but not apoptosis.
Possible Cause Troubleshooting Step
Dominant Pro-Survival Signaling NF-κB activation can lead to the upregulation of potent anti-apoptotic genes (e.g., cFLIP, Bcl-xL, and even cIAP2), which can override the pro-apoptotic signal from IAP antagonism.[9][14][17] This is a known mechanism of resistance.
Solution 1: Combination Therapy Combine the this compound with an NF-κB inhibitor (e.g., an IKK inhibitor). This can block the pro-survival signal and synergistically enhance apoptosis.[9][14]
Solution 2: Titration Use the lowest effective concentration of the this compound. A lower concentration may be sufficient to degrade cIAPs without inducing a strong, sustained NF-κB survival response.
Solution 3: Time-Course Analysis The NF-κB response can be transient. Analyze both NF-κB activation (e.g., p65 phosphorylation, IκBα degradation) and apoptosis markers at multiple time points (e.g., 4, 8, 16, 24 hours) to understand the kinetics of the two opposing signals.

Experimental Protocols & Data

Data Presentation: Binding Affinities of Smac Mimetics

This table summarizes the binding affinities (IC50 or Kd) for common Smac mimetics to key IAP proteins. While specific data for Smac-N7 is limited, it is reported to bind XIAP with a Kd of ~800 nM.[19] More potent, synthetic mimetics have much higher affinities.

CompoundcIAP1 (BIR3)cIAP2 (BIR3)XIAP (BIR3)Reference
This compound--~800 nM (Kd)[19]
AZD558215 nM (IC50)21 nM (IC50)15 nM (IC50)[20]
GDC-0152<30 nM (Ki)<30 nM (Ki)~50 nM (Ki)-
Birinapant1.1 nM (IC50)5.4 nM (IC50)43 nM (IC50)-

Note: Lower values indicate stronger binding.

Protocol 1: Western Blot for cIAP1 Degradation (On-Target Engagement)
  • Cell Treatment: Plate cells (e.g., MDA-MB-231) to be 70-80% confluent. Treat with vehicle, this compound (e.g., 100 nM - 10 µM), and a positive control Smac mimetic for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with a primary antibody against cIAP1 overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-Actin).

  • Secondary Antibody: Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A significant decrease in the cIAP1 band in treated samples indicates on-target engagement.

Protocol 2: Flow Cytometry for Apoptosis vs. Necrosis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the this compound at various concentrations and time points. Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early Apoptotic cells: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Visualizations: Pathways and Workflows

G cluster_0 Smac-N7 On-Target Apoptotic Pathway SmacN7 Cell-Permeable This compound IAPs cIAP1/2, XIAP SmacN7->IAPs Binds & Inhibits Caspases Caspase-3, -7, -9 IAPs->Caspases Inhibit Apoptosis Apoptosis Caspases->Apoptosis Execute G cluster_1 Off-Target NF-κB Activation Pathway SmacN7 This compound cIAPs cIAP1/2 Degradation SmacN7->cIAPs NIK NIK Stabilization cIAPs->NIK IKK IKKα Activation NIK->IKK p100 p100 Processing to p52 IKK->p100 NonCan Non-Canonical NF-κB Activation p100->NonCan Survival Pro-Survival Gene Transcription NonCan->Survival G cluster_0 Troubleshooting Workflow start Start Experiment with Smac-N7 q1 Observe High Cell Death in Sensitive Cell Line? Yes No start->q1:q q2 cIAP1 Degradation Confirmed (WB)? Yes No q1:n->q2:q q3 Annexin V Positive, PI Negative? Yes No q1:y->q3:q res3 Resistance Mechanism. Check for autocrine TNF-α. Add exogenous TNF-α. q2:y->res3 res4 Inactive Peptide or Permeability Issue. Verify peptide activity. q2:n->res4 res1 On-Target Apoptosis Proceed with analysis q3:y->res1 res2 Potential Off-Target Cytotoxicity. Perform LDH/Tox assays. q3:n->res2

References

Technical Support Center: Enhancing the Serum Stability of Smac-N7 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Smac-N7 peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the serum stability of this pro-apoptotic peptide.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Rapid degradation of Smac-N7 in serum (t½ < 30 minutes) The unmodified this compound is highly susceptible to enzymatic degradation by exopeptidases and endopeptidases present in serum. The N-terminus is a likely site for initial cleavage.[1]1. N-terminal Acetylation: Acetylate the N-terminus of the peptide to block degradation by aminopeptidases. This simple modification has been shown to increase the half-life of other short peptides in serum. 2. D-amino Acid Substitution: Replace L-amino acids with their D-enantiomers at the N-terminus or other potential cleavage sites. D-amino acids are not recognized by most proteases, significantly enhancing stability. 3. Cyclization: Synthesize a cyclic version of the this compound. Cyclization can protect against both exo- and endopeptidases.
Precipitation or aggregation of Smac-N7 in serum-containing media Smac-N7 is a cationic peptide, which can lead to electrostatic interactions with negatively charged proteins in serum, such as albumin, causing aggregation and precipitation.[2] High peptide concentrations can also promote self-aggregation.1. Optimize Peptide Concentration: Start with a lower concentration of the peptide in your assay. 2. Formulation with Stabilizers: Consider using formulation strategies that include stabilizers like polyethylene (B3416737) glycol (PEG) to improve solubility and reduce aggregation. 3. pH Adjustment: Ensure the pH of your buffer system is optimized to maintain peptide solubility. For many peptides, a slightly acidic pH can be beneficial.[3]
Inconsistent or irreproducible serum stability results Variability in serum batches, inconsistent sample handling, or issues with the analytical method can all contribute to inconsistent results.1. Use Pooled Serum: Utilize a large batch of pooled serum for all experiments to minimize variability between donors.[4] 2. Standardize Protocols: Ensure consistent incubation times, temperatures, and quenching procedures for all samples. 3. Incorporate an Internal Standard: Use a stable isotope-labeled version of the this compound as an internal standard in your LC-MS analysis to account for variations in sample processing and instrument response.[5]
Low recovery of this compound during sample preparation for LC-MS analysis The cationic nature of Smac-N7 can cause it to adsorb to plasticware (e.g., microcentrifuge tubes, pipette tips). Inefficient protein precipitation or peptide extraction can also lead to low recovery.1. Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips to minimize peptide loss. 2. Optimize Protein Precipitation: Test different protein precipitation methods. While trichloroacetic acid (TCA) is common, a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) may result in better peptide recovery. 3. Spike-in Recovery Experiments: Perform experiments where you spike a known amount of Smac-N7 into the serum matrix before and after the extraction process to determine the recovery efficiency.
Matrix effects interfering with LC-MS/MS quantification Co-eluting components from the serum matrix can suppress or enhance the ionization of the this compound, leading to inaccurate quantification.[5][6]1. Optimize Chromatographic Separation: Develop a robust HPLC/UPLC method with a gradient that effectively separates the this compound from the bulk of the matrix components. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[5] 3. Evaluate Different Sample Cleanup Strategies: Consider solid-phase extraction (SPE) as a more thorough cleanup method compared to simple protein precipitation.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about enhancing the serum stability of the this compound.

1. What is the expected serum half-life of the unmodified this compound?

2. What are the most promising chemical modifications to improve the serum stability of Smac-N7?

The most promising and widely applicable modifications for a short peptide like Smac-N7 are:

  • N-terminal Acetylation: A straightforward and cost-effective method to prevent degradation by aminopeptidases.

  • D-amino Acid Substitution: Replacing one or more of the L-amino acids with D-amino acids can dramatically increase resistance to proteolysis.

  • Cyclization: Creating a cyclic version of the peptide can provide significant protection from both exopeptidases and endopeptidases.

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can increase the hydrodynamic radius of the peptide, reducing renal clearance and sterically hindering protease access.

3. How can I quantitatively assess the serum stability of my modified Smac-N7 peptides?

The standard method is an in vitro serum stability assay followed by LC-MS/MS analysis. The basic workflow involves:

  • Incubating the peptide in serum at 37°C.

  • Collecting aliquots at various time points.

  • Quenching the enzymatic activity and precipitating serum proteins.

  • Analyzing the supernatant by LC-MS/MS to quantify the remaining intact peptide.

  • Calculating the half-life (t½) by plotting the percentage of remaining peptide against time.[11]

4. What are the likely degradation products of Smac-N7 in serum?

The primary degradation of short, unmodified peptides in serum is often initiated by exopeptidases, leading to cleavage at the N-terminus.[1] Therefore, the initial degradation products of Smac-N7 (AVPIAQK) would likely be the C-terminal fragments resulting from the removal of Alanine (VPIAQK), followed by Valine (PIAQK), and so on. Endopeptidases could also cleave at internal peptide bonds, though the proline residue may confer some resistance to certain proteases.[12]

5. Are there any formulation strategies that can help improve the stability of Smac-N7 without chemical modification?

Yes, formulation can play a significant role. Strategies include:

  • Liposomal Encapsulation: Encapsulating the peptide in liposomes can protect it from enzymatic degradation and prolong its circulation time.

  • Polymeric Nanoparticles: Similar to liposomes, biodegradable polymeric nanoparticles can serve as a protective carrier for the peptide.

  • pH and Buffer Optimization: Formulating the peptide in a buffer at an optimal pH can minimize chemical degradation pathways like hydrolysis.[3]

  • Inclusion of Excipients: Using excipients such as stabilizers and viscosity enhancers can help to reduce degradation rates in a liquid formulation.[3]

Quantitative Data Summary

While specific quantitative data for Smac-N7 is limited, the following table provides representative data for other peptides to illustrate the potential impact of stability-enhancing modifications.

Peptide/ModificationMatrixHalf-life (t½)Reference
Apidaecin Analog (Api88)Mouse Serum< 5 minutes[7]
C-terminally Modified Apidaecin (Api134)Mouse Serum~4 hours[7]
Proline-rich Peptide Dimer (A3-APO)25% Mouse Serum~100 minutes[1]
Model Peptide 1Human Blood Plasma43.5 hours[4]
Model Peptide 2Human Blood Plasma3.2 hours[4]
Somatostatin (B550006)Plasmaa few minutes[10]
Octreotide (modified somatostatin analog)Plasma1.5 hours[10]

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay using LC-MS/MS

This protocol outlines a general procedure for determining the half-life of Smac-N7 or its analogs in serum.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Pooled human or mouse serum (store at -80°C, thaw on ice)

  • Quenching/Precipitation Solution: Acetonitrile with 1% formic acid (or 10% trichloroacetic acid)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Preparation: Thaw the pooled serum on ice and pre-warm to 37°C in a water bath. Prepare a working solution of the this compound.

  • Incubation: In a low-protein-binding microcentrifuge tube, mix the peptide working solution with the pre-warmed serum to achieve the desired final peptide concentration (e.g., 10 µM).

  • Time Points: Incubate the mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a pre-determined volume of cold quenching/precipitation solution (e.g., 150 µL of acetonitrile with 1% formic acid). Vortex thoroughly.

  • Centrifugation: Incubate the samples on ice for at least 20 minutes to allow for complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (considered 100%). Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½).

Visualizations

Signaling Pathway of Smac/DIABLO

Smac_Pathway Apoptotic_Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Release XIAP XIAP (IAP) Smac_DIABLO->XIAP Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Serum_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide This compound Incubate Incubate at 37°C Peptide->Incubate Serum Serum Serum->Incubate Time_Points Take Aliquots at Time Points (t=0, t1, t2...) Incubate->Time_Points Quench Quench & Precipitate Proteins (e.g., ACN) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate Half-life (t½) LCMS->Data_Analysis Stability_Strategies cluster_modification Chemical Modifications cluster_formulation Formulation Strategies SmacN7 Unmodified Smac-N7 (Low Serum Stability) N_Term N-terminal Acetylation SmacN7->N_Term D_Amino D-Amino Acid Substitution SmacN7->D_Amino Cyclization Cyclization SmacN7->Cyclization Liposomes Liposomal Encapsulation SmacN7->Liposomes PEGylation PEGylation SmacN7->PEGylation Enhanced_Stability Enhanced Serum Stability (Increased Half-life) N_Term->Enhanced_Stability D_Amino->Enhanced_Stability Cyclization->Enhanced_Stability Liposomes->Enhanced_Stability PEGylation->Enhanced_Stability

References

Technical Support Center: Enhancing Cellular Uptake of Smac-N7 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the cellular uptake of the Smac-N7 peptide. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful research and development.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its cellular uptake a challenge?

A: The this compound is a seven-amino-acid sequence (AVPIAQK) derived from the N-terminus of the native Smac/DIABLO protein.[1] Smac is a mitochondrial pro-apoptotic protein that, upon release into the cytosol, promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs).[2] The synthetic this compound mimics this function and can promote the activation of procaspase-3.[3] However, the native this compound has limited therapeutic potential due to its poor stability in the cellular environment and its inability to efficiently cross the cell membrane.[4][5]

Q2: What are the primary strategies to improve the cellular uptake of the this compound?

A: The most common and effective strategy is to conjugate the this compound with a Cell-Penetrating Peptide (CPP). CPPs are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including peptides like Smac-N7, into the cell.[4] Commonly used CPPs for this purpose include Antennapedia (ANTP) and polyarginine sequences.[4] Other strategies include the development of more complex delivery systems and chemical modifications such as cyclization to enhance stability and uptake.[4]

Q3: How do Cell-Penetrating Peptides (CPPs) facilitate the entry of Smac-N7 into cells?

A: CPPs utilize multiple mechanisms to enter cells. These can be broadly categorized into direct penetration of the cell membrane and energy-dependent endocytosis.[6] The specific pathway can depend on the CPP sequence, the nature of the cargo (in this case, Smac-N7), and the cell type.[6] Arginine-rich CPPs, for example, often interact with negatively charged components of the cell membrane to initiate uptake.[7]

Q4: What are some examples of successfully modified Smac-N7 peptides with improved uptake?

A: A notable example is ANTP-SmacN7, where the Antennapedia peptide is conjugated to Smac-N7. This modified peptide has been shown to significantly enhance radiosensitization in cancer cells, indicating successful intracellular delivery.[4] Similarly, conjugating Smac-N7 to polyarginine has been explored to increase cellular entry.

Q5: How can I quantify the amount of this compound that has entered the cells?

A: Several quantitative methods can be employed. A common approach is to use a fluorescently labeled version of your Smac-N7 conjugate and measure intracellular fluorescence using techniques like Flow Cytometry (FACS) or Fluorescence Correlation Spectroscopy (FCS).[8][9] Confocal microscopy can provide qualitative and semi-quantitative information on subcellular localization.[9] For a label-free and highly accurate quantification, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be used.[10][11][12]

Troubleshooting Guides

Issue 1: Low or no detectable cellular uptake of my modified this compound.

  • Question: I have conjugated my this compound to a CPP, but I'm still seeing poor uptake in my cell-based assays. What could be the problem?

  • Answer: There are several potential reasons for low uptake. Consider the following troubleshooting steps:

    • Peptide Integrity and Purity: Verify the purity and integrity of your peptide conjugate using HPLC and mass spectrometry. Improper synthesis or degradation during storage can lead to inactive peptide.

    • Conjugation Strategy: The linker used to connect the CPP and Smac-N7 can influence uptake. Ensure the linker is stable and does not sterically hinder the CPP's interaction with the cell membrane.

    • Cell Type Variability: Different cell lines exhibit varying efficiencies of CPP-mediated uptake.[6] Consider testing your conjugate in multiple cell lines to find a suitable model.

    • Incubation Conditions: Optimize the concentration of the peptide conjugate and the incubation time. CPP-mediated uptake is often concentration and time-dependent.[9]

    • Peptide Aggregation: Peptides can aggregate in solution, reducing the concentration of active monomeric peptide. Ensure proper solubilization, which for some basic peptides may require a slightly acidic buffer before dilution into your experimental buffer.

Issue 2: High variability in quantitative uptake measurements between experiments.

  • Question: My fluorescence-based quantification of Smac-N7 uptake is highly variable. How can I improve the consistency of my results?

  • Answer: Inconsistent results in fluorescence-based assays are common and can be addressed by:

    • Standardizing Cell Culture Conditions: Ensure that cells are seeded at the same density and are in the same growth phase (e.g., logarithmic) for each experiment.

    • Precise Reagent Handling: Use freshly prepared solutions of the peptide conjugate. If using a fluorescent dye, be aware that free dye can contribute to background signal.[9]

    • Washing Steps: Incomplete removal of extracellular peptide can lead to erroneously high readings. Optimize your cell washing procedure to be thorough but not so harsh as to damage the cells.

    • Instrumentation Calibration: Regularly calibrate your fluorometer, flow cytometer, or microscope to ensure consistent performance.

    • Consider an Alternative Quantification Method: If variability persists, consider a more direct quantification method like MALDI-TOF MS, which measures the amount of intact internalized peptide.[10][11]

Quantitative Data on Cellular Uptake

The following table summarizes representative data on the cellular uptake of various modified peptides, illustrating the impact of CPP conjugation and other modifications.

Peptide ConstructCell LineConcentration (µM)Incubation Time% of Green Fluorescent Cells (Uptake)Reference
BR2-FITC (+7 charge)MCF7548 hours0%--INVALID-LINK--[13]
R9-FITC (+9 charge)MCF7548 hours21.7%--INVALID-LINK--[13]
BR2-R9-FITC (+16 charge)MCF7548 hours73.8%--INVALID-LINK--[13]
BR2-FITC (+7 charge)MDA-MB-231548 hours11.2%--INVALID-LINK--[13]
R9-FITC (+9 charge)MDA-MB-231548 hours4.1%--INVALID-LINK--[13]
BR2-R9-FITC (+16 charge)MDA-MB-231548 hours97.6%--INVALID-LINK--[13]

Note: The data above is for illustrative CPPs to demonstrate the effect of charge and composition on uptake efficiency. Specific quantitative data for Smac-N7 conjugates should be determined empirically.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using Flow Cytometry (FACS)

This protocol describes the quantification of cellular uptake of a fluorescently labeled this compound conjugate.

Materials:

  • Fluorescently labeled Smac-N7 conjugate (e.g., FITC-CPP-SmacN7)

  • Target cells in suspension

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Culture cells to logarithmic growth phase.

    • For adherent cells, detach using Trypsin-EDTA, wash with complete medium, and resuspend in fresh medium at a concentration of 1 x 10^6 cells/mL.

    • For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in fresh medium at the same concentration.

  • Peptide Incubation:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the fluorescently labeled Smac-N7 conjugate to achieve the desired final concentration (e.g., 1-10 µM). Include an untreated cell sample as a negative control.

    • Incubate the cells at 37°C for a predetermined time (e.g., 1-4 hours).

  • Washing:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular peptide.

  • FACS Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) or the percentage of fluorescently positive cells.

Protocol 2: Quantification of Cellular Uptake by MALDI-TOF Mass Spectrometry

This protocol provides a label-free method for quantifying intact intracellular Smac-N7 conjugates.[10][11]

Materials:

  • This compound conjugate

  • Isotopically labeled version of the conjugate to serve as an internal standard

  • Target cells

  • Cell lysis buffer (e.g., RIPA buffer)

  • Biotinylated peptide for purification (optional)

  • Streptavidin-coated magnetic beads (if using biotinylated peptide)

  • MALDI-TOF mass spectrometer and appropriate matrix

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and grow to desired confluency.

    • Incubate cells with the Smac-N7 conjugate for the desired time and concentration.

    • Wash cells thoroughly with ice-cold PBS to remove all extracellular peptide.

    • Lyse the cells directly on the plate with a suitable lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Sample Preparation:

    • To the clarified lysate, add a known amount of the isotopically labeled internal standard.

    • (Optional) If the peptide is biotinylated, incubate the lysate with streptavidin-coated beads to capture the peptide, then wash the beads to remove contaminants. Elute the peptide from the beads.

  • MALDI-TOF Analysis:

    • Mix the sample (lysate or eluate) with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum.

  • Quantification:

    • Determine the peak intensities for both the analyte (your Smac-N7 conjugate) and the isotopically labeled internal standard.

    • Calculate the ratio of the analyte peak intensity to the internal standard peak intensity.

    • Determine the absolute amount of internalized peptide by comparing this ratio to a standard curve generated with known amounts of the analyte and internal standard.

Visualizations

Signaling Pathway

Smac_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol CPP_SmacN7 CPP-Smac-N7 (Cell-Permeable) Imported_SmacN7 Imported CPP-Smac-N7 CPP_SmacN7->Imported_SmacN7 Cellular Uptake Apoptotic_Stimulus Apoptotic Stimulus Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion triggers Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO releases IAPs IAPs (e.g., XIAP) Smac_DIABLO->IAPs inhibits Caspase9 Caspase-9 IAPs->Caspase9 inhibit Caspase3 Caspase-3 IAPs->Caspase3 inhibit Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Imported_SmacN7->IAPs inhibits

Caption: Intrinsic apoptosis pathway and the role of exogenous this compound.

Experimental Workflow

Experimental_Workflow A 1. Synthesize & Purify Fluorescent CPP-Smac-N7 C 3. Incubate Cells with Peptide Conjugate A->C B 2. Culture Target Cells (e.g., Cancer Cell Line) B->C D 4. Wash Cells to Remove Extracellular Peptide C->D E 5. Quantify Uptake (FACS Analysis) D->E G Alternative: Lyse Cells for MALDI-TOF MS D->G Label-free method F 6. Analyze Data (MFI or % Positive Cells) E->F

Caption: Workflow for quantifying cellular uptake of modified this compound.

References

Technical Support Center: Troubleshooting Aggregation of Synthetic Smac-N7 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing aggregation issues encountered with synthetic Smac-N7 peptides. The information is presented in a question-and-answer format to directly address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic Smac-N7 peptide and what are its key properties?

A1: The synthetic this compound is a heptapeptide (B1575542) with the amino acid sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH. It corresponds to the N-terminal seven residues of the native Smac/DIABLO protein, a mitochondrial pro-apoptotic protein.[1] This peptide is a valuable tool in cancer research as it mimics the function of the endogenous Smac protein by binding to Inhibitor of Apoptosis Proteins (IAPs) and promoting apoptosis.

Key physicochemical properties of the this compound are summarized in the table below:

PropertyValueSource
Amino Acid Sequence H-AVPIAQK-OH[1]
Molecular Formula C₃₃H₅₉N₉O₉[1]
Average Molecular Weight 725.87 g/mol [1]
Theoretical Isoelectric Point (pI) 10.09[1]
Grand Average of Hydropathicity (GRAVY) 0.47[1]

Q2: My synthetic this compound solution appears cloudy or has visible particulates. What could be the cause?

A2: Cloudiness or visible particulates in your this compound solution are strong indicators of aggregation. Peptide aggregation is a common issue where individual peptide molecules self-associate to form larger, often insoluble, complexes. This can be influenced by several factors including:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • pH: The solubility of peptides is often lowest near their isoelectric point (pI). Since the theoretical pI of Smac-N7 is 10.09, it will have a net positive charge at neutral pH, which generally aids in solubility.[1] However, improper pH of the solvent can lead to reduced solubility and aggregation.

  • Solvent: While Smac-N7 is soluble in water and DMSO, using a suboptimal solvent or improper dissolution technique can lead to aggregation.

  • Temperature: Temperature fluctuations, including repeated freeze-thaw cycles, can destabilize the peptide and promote aggregation.

  • Ionic Strength: The salt concentration of the solution can influence peptide solubility and aggregation.

  • Presence of Trifluoroacetic Acid (TFA): Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) and are supplied as trifluoroacetate (B77799) (TFA) salts. While TFA can aid in the initial dissolution of the lyophilized peptide, residual TFA in the final solution can sometimes promote aggregation.

Q3: How can I prevent aggregation of my this compound during reconstitution and storage?

A3: To minimize aggregation, follow these best practices for handling and storing your this compound:

  • Proper Reconstitution:

    • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

    • For initial solubilization of a basic peptide like Smac-N7 (pI > 10), it is recommended to use a small amount of an acidic solvent like 10% aqueous acetic acid to dissolve the peptide, and then dilute it to the final concentration with your experimental buffer.

    • Alternatively, high-purity water or common buffers like PBS can be used, but ensure the final pH of the solution is well below the pI of the peptide.

    • If using an organic solvent, first dissolve the peptide in a small amount of DMSO and then slowly add this stock solution to your aqueous buffer with gentle vortexing.

  • Optimal Storage Conditions:

    • For long-term storage, keep the lyophilized peptide at -20°C or -80°C.[2]

    • After reconstitution, it is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store peptide solutions at -20°C or -80°C. Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[2]

Q4: I suspect my this compound has aggregated. How can I confirm this?

A4: Several biophysical techniques can be used to detect and quantify peptide aggregation. The choice of method will depend on the nature of the aggregates and the available instrumentation.

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.Provides the hydrodynamic radius of particles, allowing for the detection of larger aggregates in the nanometer to micrometer range.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.Can separate and quantify monomers, dimers, and larger oligomers, providing information on the size distribution of the peptide population.
Thioflavin T (ThT) Assay Utilizes a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, which are common in peptide aggregates.A common method for detecting and quantifying the formation of amyloid-like fibrils.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution - Peptide concentration is too high.- pH of the solution is close to the peptide's pI.- Improper solvent used for reconstitution.- Dilute the peptide solution.- Adjust the pH of the solution to be at least 2 units away from the pI (for Smac-N7, a pH below 8 is recommended).- Re-dissolve the peptide using the recommended protocol (see FAQ 3).
Loss of Biological Activity - Peptide has aggregated, reducing the concentration of active monomer.- Peptide has degraded due to improper storage.- Confirm aggregation using DLS, SEC, or ThT assay.- If aggregated, attempt to disaggregate (see below) or use a fresh, properly prepared solution.- Ensure proper storage conditions are maintained.
Inconsistent Experimental Results - Variable levels of aggregation between different peptide preparations.- Presence of residual TFA affecting the assay.- Standardize the peptide reconstitution and handling protocol.- Characterize each new batch of peptide solution for aggregation before use.- Consider TFA removal steps if it is suspected to interfere with the experiment.
Difficulty Dissolving Lyophilized Peptide - Hydrophobic nature of the peptide.- Presence of secondary structures in the solid state.- Use a small amount of organic solvent (e.g., DMSO) to first wet the peptide, then add the aqueous buffer.- Gentle sonication can aid in dissolution.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of particles in a this compound solution and identify the presence of aggregates.

Materials:

  • This compound solution

  • DLS-compatible cuvettes (low volume)

  • Buffer used for peptide reconstitution (for blank measurement)

  • DLS instrument

Methodology:

  • Sample Preparation:

    • Prepare the this compound solution at the desired concentration in a low-dust, high-purity buffer.

    • Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter.

    • Centrifuge the peptide solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for the experiment.

    • Allow the instrument to equilibrate.

  • Measurement:

    • First, measure the buffer blank to account for background scattering.

    • Measure the this compound sample.

    • Acquire multiple readings to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of oligomers and larger aggregates.

Size Exclusion Chromatography (SEC) for Quantifying Aggregates

Objective: To separate and quantify the monomeric, dimeric, and oligomeric forms of this compound.

Materials:

  • This compound solution

  • SEC column suitable for the molecular weight range of the peptide and its potential aggregates.

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the this compound solution in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection and Separation:

    • Inject a known volume of the prepared sample onto the column.

    • The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by smaller molecules (monomers).

  • Detection and Analysis:

    • Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm, though Smac-N7 lacks a strong chromophore for 280 nm).

    • Integrate the peak areas corresponding to the different species (monomer, dimer, oligomers) to determine their relative abundance.

Thioflavin T (ThT) Assay for Fibril Detection

Objective: To detect the presence of amyloid-like β-sheet aggregates in a this compound solution.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

    • Prepare the this compound samples at various concentrations in the assay buffer. Include a buffer-only control.

  • Assay Setup:

    • In the 96-well plate, add the this compound samples.

    • Add the ThT working solution to each well.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • A significant increase in fluorescence over time in the peptide-containing wells compared to the control indicates the formation of β-sheet-rich aggregates.

Visualizations

Smac_Signaling_Pathway cluster_apoptosis Apoptotic Signaling cluster_iap IAP Inhibition Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms IAPs (XIAP, cIAP1/2) IAPs (XIAP, cIAP1/2) Smac/DIABLO->IAPs (XIAP, cIAP1/2) inhibits Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes IAPs (XIAP, cIAP1/2)->Caspase-9 inhibits IAPs (XIAP, cIAP1/2)->Caspase-3 inhibits This compound This compound This compound->IAPs (XIAP, cIAP1/2) mimics Smac inhibits

Caption: Smac/DIABLO Signaling Pathway and the Role of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Start Start Cloudy Solution / Precipitate Cloudy Solution / Precipitate Start->Cloudy Solution / Precipitate Loss of Activity Loss of Activity Start->Loss of Activity Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Reconstitution Protocol Check Reconstitution Protocol Cloudy Solution / Precipitate->Check Reconstitution Protocol Analyze with DLS/SEC/ThT Analyze with DLS/SEC/ThT Loss of Activity->Analyze with DLS/SEC/ThT Review Storage Conditions Review Storage Conditions Inconsistent Results->Review Storage Conditions Optimize pH and Concentration Optimize pH and Concentration Check Reconstitution Protocol->Optimize pH and Concentration Use Freshly Prepared Peptide Use Freshly Prepared Peptide Analyze with DLS/SEC/ThT->Use Freshly Prepared Peptide Standardize Handling Procedures Standardize Handling Procedures Review Storage Conditions->Standardize Handling Procedures End End Optimize pH and Concentration->End Use Freshly Prepared Peptide->End Standardize Handling Procedures->End

Caption: Troubleshooting Workflow for this compound Aggregation Issues.

References

Technical Support Center: Optimizing Smac-N7 and Chemotherapeutic Co-administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Smac-N7 and chemotherapeutic co-administration. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Smac-N7 and how does it work?

A1: Smac-N7 is a synthetic peptide corresponding to the N-terminal seven amino acids of the endogenous Second Mitochondria-derived Activator of Caspases (Smac) protein.[1][2] Its primary mechanism of action is to mimic the function of the native Smac protein, which is to antagonize Inhibitor of Apoptosis Proteins (IAPs).[3][4][5] IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting caspases, the key executioners of apoptosis. By binding to and neutralizing IAPs, Smac-N7 relieves this inhibition, thereby lowering the threshold for apoptosis and sensitizing cancer cells to the effects of chemotherapeutic agents.[3][4][5]

Q2: Is the standard Smac-N7 peptide cell-permeable?

A2: No, the standard this compound is not cell-permeable on its own. To facilitate cellular uptake for in vitro experiments, it is often conjugated to a cell-penetrating peptide, such as the Antennapedia homeodomain 16-mer peptide. When purchasing or synthesizing Smac-N7 for cell-based assays, it is crucial to verify that it is a cell-permeable version.

Q3: How should this compound be stored and handled?

A3: Lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to six months when stored at -20°C. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.

Q4: Which chemotherapeutic agents are commonly used in combination with Smac-N7 or other Smac mimetics?

A4: Smac mimetics have been shown to synergize with a variety of chemotherapeutic agents, including but not limited to:

  • Cisplatin (B142131): Studies have shown that overexpression of Smac can significantly increase the sensitivity of esophageal and lung cancer cells to cisplatin-induced apoptosis.[1][2]

  • Doxorubicin (B1662922): Co-administration of Smac peptides with doxorubicin has been explored to enhance cytotoxic effects in cancer cells.[6][7]

  • Paclitaxel: This agent, which induces apoptosis, can have its effects potentiated by Smac mimetics.

  • Etoposide (B1684455): Combination with etoposide has been investigated and has shown synergistic effects in certain cancer models.[8]

  • Gemcitabine: Synergistic effects have been reported with the use of Smac mimetics and gemcitabine.

The choice of chemotherapeutic agent will depend on the cancer type being studied and the specific experimental goals.

Q5: How is the synergistic effect of Smac-N7 and a chemotherapeutic agent quantified?

A5: The synergistic effect is commonly quantified using the Combination Index (CI), based on the Chou-Talalay method.[9][10] The CI provides a quantitative measure of the interaction between two drugs.

  • CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the effects of individual drugs).

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual effects).

The CI is calculated using data from dose-response curves of the individual agents and their combination. Software such as CompuSyn can be used to automate these calculations.[10]

Troubleshooting Guides

Problem 1: Low or No Synergistic Effect Observed
Possible Cause Troubleshooting Steps
Suboptimal Dosing Perform dose-response experiments for both Smac-N7 and the chemotherapeutic agent individually to determine their respective IC50 values. Use a range of concentrations around the IC50 for combination studies.
Incorrect Timing of Administration The sequence and timing of drug administration can be critical.[11] Test different protocols: 1. Pre-treatment: Incubate cells with Smac-N7 for a period (e.g., 4-24 hours) before adding the chemotherapeutic agent. 2. Co-treatment: Add Smac-N7 and the chemotherapeutic agent simultaneously. 3. Post-treatment: Add the chemotherapeutic agent first, followed by Smac-N7 after a defined incubation period.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms that are not overcome by IAP inhibition alone. Consider using cell lines known to be sensitive to Smac mimetics or investigate the expression levels of IAPs and other apoptosis-related proteins in your cell line.
Low TNF-α Production The synergy of Smac mimetics with some chemotherapies is dependent on autocrine or paracrine TNF-α signaling. Measure TNF-α levels in your cell culture supernatant. If levels are low, consider adding exogenous TNF-α at a low concentration (e.g., 1-10 ng/mL) to the combination treatment.
Problem 2: Inconsistent Results in Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI)
Possible Cause Troubleshooting Steps
High Background in Negative Controls - Reagent Concentration: Titrate your Annexin V and Propidium Iodide (PI) to determine the optimal staining concentration. - Washing Steps: Ensure adequate washing of cells after staining to remove unbound reagents. - Cell Viability: Poor cell health before the experiment can lead to a higher baseline of apoptotic cells. Ensure you are using a healthy, logarithmically growing cell culture.
Weak Signal in Positive Controls - Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak of apoptosis may be missed. Perform a time-course experiment to identify the optimal endpoint. - Reagent Quality: Ensure that your apoptosis-inducing agent (positive control) and staining reagents have not expired and have been stored correctly.
Discrepancy Between Different Apoptosis Assays Different assays measure different apoptotic events (e.g., caspase activation, PS externalization, DNA fragmentation). It is recommended to use at least two different methods to confirm apoptosis.[12] For example, complement Annexin V/PI staining with a caspase activity assay or Western blotting for cleaved PARP or cleaved caspase-3.

Data Presentation

Table 1: Example of Apoptosis Induction by Smac and Cisplatin in ECA109 Esophageal Cancer Cells [1]

Treatment GroupCisplatin Concentration (µg/mL)Apoptosis Rate (%)
Control (ECA109) 09.4 ± 1.0
515.2 ± 1.3
1023.6 ± 1.8
2035.8 ± 2.5
Smac-transfected (ECA109/Smac) 010.5 ± 1.1
528.7 ± 2.1
1045.3 ± 3.2
2068.9 ± 4.7

Table 2: Example IC50 Values for Doxorubicin and Peptide-Doxorubicin Conjugates in Breast Cancer Cell Lines [13]

Cell LineDoxorubicin IC50 (µM)Peptide-Doxorubicin Conjugate 1 IC50 (µM)Peptide-Doxorubicin Conjugate 2 IC50 (µM)
MDA-MB-231 (TNBC) 1.51.32.2
MDA-MB-468 (TNBC) 0.354.71.2
MCF-10A (Non-cancerous) 0.2438.615.1

Experimental Protocols

General Protocol for In Vitro Co-administration and Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Smac-N7 and the chosen chemotherapeutic agent in an appropriate solvent (e.g., DMSO or sterile water).

  • Treatment:

    • Single Agent: Treat cells with a serial dilution of Smac-N7 or the chemotherapeutic agent alone.

    • Combination: Treat cells with a combination of Smac-N7 and the chemotherapeutic agent. This can be done at a constant ratio or by varying the concentration of one drug while keeping the other constant.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition. Use these values to calculate the Combination Index (CI).

General Protocol for Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with Smac-N7, the chemotherapeutic agent, or the combination as described above in a 6-well or 12-well plate.

  • Cell Harvesting: After the incubation period, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA, being mindful that EDTA can interfere with Annexin V binding, which is calcium-dependent.

  • Washing: Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Mandatory Visualizations

Smac-N7 Signaling Pathway Smac-N7 Signaling Pathway in Apoptosis cluster_chemo Chemotherapeutic Agent cluster_cell Cancer Cell Chemo Chemotherapeutic Agent Mito Mitochondria Chemo->Mito Stress Signal Smac_protein Endogenous Smac/DIABLO Mito->Smac_protein Release IAP IAPs (e.g., XIAP, cIAP1/2) Smac_protein->IAP Inhibits Casp9 Pro-caspase-9 IAP->Casp9 Inhibits Casp3 Pro-caspase-3 IAP->Casp3 Inhibits aCasp9 Active Caspase-9 Casp9->aCasp9 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Activates aCasp9->Casp3 Activates Apoptosis Apoptosis aCasp3->Apoptosis Executes Smac_N7 Smac-N7 Smac_N7->IAP Inhibits Experimental Workflow for Co-administration Experimental Workflow for Co-administration Studies cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_assay Assay & Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Control Untreated Control Smac_only Smac-N7 Alone Chemo_only Chemotherapeutic Alone Combination Smac-N7 + Chemotherapeutic Drug_Prep 2. Prepare Smac-N7 & Chemotherapeutic Stocks Incubation 3. Incubate for 24/48/72 hours Control->Incubation Smac_only->Incubation Chemo_only->Incubation Combination->Incubation MTT 4. Perform MTT/Cytotoxicity Assay Incubation->MTT Apoptosis_Assay 5. Perform Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis 6. Analyze Data (IC50, Synergy) MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Troubleshooting Logic Troubleshooting Logic for Unexpected Results Start Unexpected Results (e.g., No Synergy) Check_Dose Are concentrations optimized? Start->Check_Dose Check_Timing Is the administration sequence optimal? Check_Dose->Check_Timing No Optimize_Dose Optimize concentrations (Dose-response curves) Check_Dose->Optimize_Dose Yes Check_Cell_Line Is the cell line appropriate? Check_Timing->Check_Cell_Line No Optimize_Timing Test different administration schedules Check_Timing->Optimize_Timing Yes Check_Assay Is the assay performing correctly? Check_Cell_Line->Check_Assay No Validate_Cell_Line Validate IAP expression and TNF-α production Check_Cell_Line->Validate_Cell_Line Yes Validate_Assay Run positive/negative controls, check reagents Check_Assay->Validate_Assay Yes Re_evaluate Re-evaluate Synergy Check_Assay->Re_evaluate No Optimize_Dose->Re_evaluate Optimize_Timing->Re_evaluate Validate_Cell_Line->Re_evaluate Validate_Assay->Re_evaluate

References

Dealing with TFA salt interference in Smac-N7 peptide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding trifluoroacetic acid (TFA) salt interference in Smac-N7 peptide bioassays.

Troubleshooting Guide

Q1: My this compound is showing lower than expected activity or no activity at all in my cell-based apoptosis assay. What could be the cause?

A1: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process is a common cause of reduced or absent bioactivity.[1][2][3] TFA is a strong acid that can remain as a counterion to the positively charged residues in the this compound (H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH).[4][5] This can lead to several issues:

  • Alteration of Peptide Structure: The presence of TFA counterions can change the secondary structure and conformation of the this compound, potentially affecting its ability to bind to its target, the inhibitor of apoptosis proteins (IAPs).[6][7][8]

  • Cytotoxicity: TFA itself can be cytotoxic at nanomolar concentrations, leading to inhibition of cell proliferation or induction of apoptosis independent of the this compound's mechanism of action.[2][9][10][11][12] This can mask the true effect of the peptide in your assay.

  • pH Alteration: Residual TFA can lower the pH of your peptide stock solution and, subsequently, your assay medium, which can affect cellular health and enzyme activity.[3][10]

Recommendation: We strongly recommend removing or exchanging the TFA counterion before conducting cell-based assays. The most common method is to exchange TFA for hydrochloride (HCl), a more biologically compatible counterion.[2][4][13]

Q2: I'm observing high variability and poor reproducibility in my this compound bioassay results. Could TFA be the culprit?

A2: Yes, inconsistent levels of residual TFA between different peptide batches or even in aliquots of the same batch can lead to significant experimental variability.[3] The amount of TFA salt can affect the net weight of the peptide, leading to inaccurate concentration calculations. Furthermore, as mentioned above, the cytotoxic and pH-altering effects of TFA can introduce variability in cellular responses.[3][10]

Recommendation: To ensure reproducible results, it is crucial to use this compound with a consistent and low TFA content. Performing a salt exchange to the hydrochloride form is a reliable way to minimize this variability.

Q3: How can I determine if TFA is interfering with my specific bioassay?

A3: To confirm TFA interference, you can perform the following control experiments:

  • TFA Salt Control: Prepare a solution of TFA in your assay buffer at concentrations comparable to what might be present in your peptide stock and add it to your cells. This will help you assess the direct effect of TFA on your cells.

  • Compare TFA and HCl Salts: If possible, obtain or prepare a batch of your this compound as an HCl salt. A direct comparison of the bioactivity of the TFA and HCl salts of the peptide will provide clear evidence of TFA interference.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic this compound?

A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS) and purification.[1][4][5][14] It is used as a reagent to cleave the synthesized peptide from the solid support resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[3][5][10] During the final lyophilization step, unbound TFA is removed, but TFA anions remain electrostatically bound to positively charged residues on the peptide, forming a TFA salt.[1][2][4]

Q2: Does lyophilization remove the bound TFA from my this compound?

A2: No, lyophilization alone does not remove TFA that is ionically bound to the peptide.[2] It only removes excess, unbound TFA. To remove the bound TFA counterions, a salt exchange procedure is necessary.[4][13]

Q3: What is the mechanism of action of the this compound?

A3: The this compound corresponds to the N-terminal seven amino acids of the mitochondrial protein Smac (Second Mitochondria-derived Activator of Caspases)/DIABLO.[15][16] In response to apoptotic stimuli, Smac is released from the mitochondria into the cytosol.[17] There, it binds to Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2, through its N-terminal "AVPI" motif.[17] This binding prevents the IAPs from inhibiting caspases, thereby promoting apoptosis.[16][17] The this compound mimics this function and can be used to sensitize cancer cells to apoptosis.[18][19]

Q4: Are there alternatives to TFA for peptide synthesis and purification?

A4: While TFA is the most common counterion, peptides can be prepared with other counterions like hydrochloride (HCl) or acetate.[3][20] These are generally more biocompatible and less likely to interfere with biological assays. If you are ordering a custom peptide, you can often request a specific salt form.

Q5: Besides cell-based assays, are there other techniques where TFA can be problematic?

A5: Yes, TFA can also interfere with certain analytical techniques. For example, its strong infrared absorbance band can overlap with the amide I band of peptides, complicating secondary structure analysis by FTIR spectroscopy.[3][5]

Data on TFA Effects

The following table summarizes the observed effects of TFA on various cell types, as reported in the literature. While specific data for this compound bioassays is not extensively published, these findings on other peptides and cell lines highlight the potential for interference.

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell number and thymidine (B127349) incorporation.[9][11][12]
Articular Chondrocytes10 nM - 100 nMReduced cell proliferation.[9][11][12]
Murine Glioma Cells0.5 mM - 7.0 mMEnhanced cell growth and protein synthesis.[10]

Experimental Protocols

Protocol: TFA Removal by HCl Salt Exchange

This protocol describes a common method for exchanging TFA counterions with hydrochloride (HCl) ions.[2][4][13]

Materials:

  • Lyophilized this compound (TFA salt)

  • Deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the lyophilized this compound in deionized water to a concentration of 1 mg/mL.[4]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2][4]

  • Incubation: Let the solution stand at room temperature for at least 1 minute.[4][13]

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.

  • Repeat Cycles: For complete TFA removal, repeat steps 1-5 at least two more times, redissolving the lyophilized peptide in the dilute HCl solution each time.[2][4]

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound (now as an HCl salt) in your desired assay buffer at the target concentration.

Visual Guides

Smac_Signaling_Pathway cluster_apoptosis Apoptotic Signaling cluster_iap IAP Inhibition Apoptotic Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic Stimuli->Mitochondria Smac_DIABLO Smac_DIABLO Mitochondria->Smac_DIABLO Release IAPs IAPs (XIAP, cIAP1/2) Smac_DIABLO->IAPs Inhibits Caspase9 Caspase-9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes IAPs->Caspase9 Inhibits IAPs->Caspase37 Inhibits Smac_N7 This compound Smac_N7->IAPs Inhibits

Caption: this compound mimics endogenous Smac/DIABLO to inhibit IAPs.

TFA_Removal_Workflow start Start: Lyophilized Smac-N7 (TFA Salt) dissolve 1. Dissolve in dH2O (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate 3. Incubate for 1 minute at room temperature add_hcl->incubate freeze 4. Flash-freeze (e.g., liquid nitrogen) incubate->freeze lyophilize 5. Lyophilize overnight freeze->lyophilize repeat Repeat steps 1-5 (2-3 times) lyophilize->repeat repeat->dissolve Next Cycle reconstitute Reconstitute in assay buffer repeat->reconstitute Final Cycle end End: Smac-N7 (HCl Salt) reconstitute->end

Caption: Workflow for TFA removal by HCl salt exchange.

Troubleshooting_Tree start Issue: Low activity or high variability in Smac-N7 bioassay check_tfa Is the peptide a TFA salt? start->check_tfa tfa_present Potential TFA interference check_tfa->tfa_present Yes no_tfa Consider other experimental factors (e.g., cell passage, reagent quality) check_tfa->no_tfa No action Perform TFA removal (e.g., HCl exchange) tfa_present->action retest Retest bioactivity with HCl salt action->retest resolved Issue Resolved retest->resolved Success not_resolved Issue Persists: Investigate other factors retest->not_resolved No Improvement

References

Preventing degradation of Smac-N7 peptide during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Smac-N7 Peptide. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions to ensure the stability and efficacy of your this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound upon arrival?

A1: For optimal stability, lyophilized this compound should be stored in a cool, dry, and dark place.[1] While it is stable at room temperature for several days to weeks, long-term storage at -20°C or, preferably, -80°C is highly recommended to prevent degradation.[1][2] Ensure the container is tightly sealed to prevent moisture contamination, which can significantly decrease long-term stability.[1][2]

Q2: What is the best way to reconstitute the this compound?

A2: The choice of solvent depends on your experimental needs. Smac-N7 is soluble in DMSO (e.g., at 5 mg/mL). For many biological assays, reconstituting in sterile distilled water or a sterile, dilute acidic solution (e.g., 0.1% acetic acid) is also a common practice, which can then be further diluted into your experimental buffer.[1] If the peptide is supplied as a TFA salt, this will generally enhance its solubility in aqueous solutions.[3] Before opening, always allow the vial to warm to room temperature to prevent condensation and moisture contamination.[1][2]

Q3: How should I store the reconstituted this compound solution?

A3: Once reconstituted, it is critical to aliquot the peptide solution into single-use volumes and store them frozen.[4] Stock solutions are reported to be stable for up to 6 months when stored at -20°C or -80°C.[4] This practice prevents product inactivation resulting from repeated freeze-thaw cycles, which are detrimental to peptide stability.[1][4] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[1][2] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[4]

Q4: What is the primary mechanism of action for the this compound?

A4: Smac-N7 is a septapeptide (AVPIAQK) that mimics the N-terminal sequence of the native Second Mitochondria-derived Activator of Caspase (Smac/DIABLO) protein.[3][5] Its primary function is to promote apoptosis by inhibiting the action of Inhibitor of Apoptosis Proteins (IAPs), particularly the X-linked IAP (XIAP).[3] By binding to the BIR3 domain of XIAP, Smac-N7 prevents XIAP from binding and inactivating caspases (like caspase-9 and caspase-3), thereby allowing the apoptotic cascade to proceed.[3][6][7]

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

Peptide Form Storage Temperature Duration Key Considerations Citations
Lyophilized Powder Room Temperature Weeks (Short-term) Keep dry and protected from light. [1][2]
-20°C to -80°C Months to Years (Long-term) Tightly seal vial to prevent moisture contamination. [1][2]
Reconstituted Solution -20°C Up to 1 month Aliquot to avoid freeze-thaw cycles. [4]

| | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes. |[4] |

Table 2: Potential Degradation Pathways for this compound (Sequence: AVPIAQK)

Degradation Pathway Description Susceptible Residues in Smac-N7 Prevention Strategy Citations
Deamidation A common chemical modification where the side chain amide of Glutamine (Gln) or Asparagine (Asn) is hydrolyzed, forming a free carboxylic acid. This can alter the peptide's structure and function. Gln (Q) Store at neutral or slightly acidic pH (5-6). Avoid prolonged exposure to basic conditions (pH > 8). Store frozen. [8][9]
Hydrolysis Cleavage of the peptide backbone, particularly at labile amino acid pairs (e.g., Asp-Pro). Peptide Backbone Store lyophilized. In solution, maintain a pH of 5-6 and store at -20°C or colder. [10]
Oxidation The modification of amino acid side chains by reactive oxygen species. None in Smac-N7 (Typically Cys, Met, Trp) While Smac-N7 is not highly susceptible, minimizing exposure to air by sealing containers, possibly under an inert gas, is good practice. [2]

| Aggregation | The self-association of peptide molecules to form soluble or insoluble aggregates, leading to loss of activity and potential precipitation. | Entire Peptide | Use optimal concentration and pH. Store in aliquots. Consider low-protein-binding vials. |[11][12] |

Visualized Guides and Workflows

Smac_N7_Signaling_Pathway cluster_apoptosis Apoptotic Cascade cluster_inhibition IAP-Mediated Inhibition Procaspase9 Procaspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activated by Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes XIAP XIAP XIAP->Caspase9 Inhibits XIAP->Caspase3 Inhibits SmacN7 This compound SmacN7->XIAP Binds & Inhibits

Caption: this compound inhibits XIAP, releasing caspases to trigger apoptosis.

Troubleshooting Guide

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: Peptide precipitation or aggregation can be caused by several factors. Follow this guide to troubleshoot the issue.

  • Check Concentration: High peptide concentrations can favor aggregation.[12] Try preparing a more dilute stock solution and perform a small-scale solubility test first.

  • Verify pH and Buffer: The pH of your buffer can influence solubility. The theoretical pI of Smac-N7 is ~10.09, meaning it is positively charged at neutral pH.[3] Ensure your buffer composition is compatible. For some peptides, a slightly acidic pH (5-6) can improve stability in solution.[1]

  • Dissolution Technique: If visible particles remain after adding the solvent, gentle sonication can help improve the rate of dissolution.[1] However, if the solution remains hazy or forms a gel, the peptide is likely suspended rather than fully dissolved.[1]

  • Storage and Handling: Ensure you are aliquoting your stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[2][12] Also, consider using low-protein-binding tubes, as peptides can adsorb to certain plastic surfaces.[12]

Troubleshooting_Aggregation Start Problem: Peptide Solution is Cloudy or Precipitated Check_Conc Is the concentration too high? Start->Check_Conc Check_Buffer Is the buffer pH/ composition appropriate? Check_Conc->Check_Buffer No Sol_Dilute Solution: Prepare a more dilute stock solution. Check_Conc->Sol_Dilute Yes Check_Storage Were proper storage/ handling procedures used? Check_Buffer->Check_Storage Yes Sol_Buffer Solution: Adjust buffer pH (try pH 5-6). Test different buffer systems. Check_Buffer->Sol_Buffer No Sol_Storage Solution: Aliquot stocks. Avoid freeze-thaw cycles. Use low-binding tubes. Check_Storage->Sol_Storage No End Problem Resolved Check_Storage->End Yes Sol_Dilute->End Sol_Buffer->End Sol_Storage->End

Caption: A logical workflow for troubleshooting this compound aggregation issues.

Q6: I am observing lower-than-expected activity in my cell-based assays. What could be the cause?

A6: A loss of activity often points to peptide degradation.

  • Improper Storage: Review the storage conditions in Table 1. Storing solutions at 4°C for extended periods or subjecting them to multiple freeze-thaw cycles can lead to degradation.[1][2]

  • Chemical Degradation: The glutamine (Q) residue in Smac-N7 is susceptible to deamidation, especially at a pH above 8.[9] This modification can reduce or abolish biological activity. Ensure your culture media or buffer systems are not excessively basic for prolonged periods.

  • Proteolytic Degradation: Like all peptides, Smac-N7 can be degraded by proteases present in serum-containing media or cell lysates. Some studies have noted its limited stability in the cellular milieu.[13] Modified, cell-permeable versions are often used to improve stability and uptake. Ensure incubation times are appropriate and consider using protease inhibitors in biochemical assays if applicable.

  • Verify Purity: If you have stored the peptide for a long time, its purity may have decreased. It is advisable to check the purity using an analytical technique like HPLC.

Experimental Protocols

Protocol 1: Assessing Smac-N7 Purity and Degradation by RP-HPLC

This protocol provides a general framework for using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of your this compound and detect degradation products.[14][15][16]

Methodology:

  • Sample Preparation:

    • Reconstitute lyophilized Smac-N7 in a suitable solvent (e.g., water with 0.1% formic acid or DMSO) to create a stock solution of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration of ~100 µg/mL for injection.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[14]

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.[14]

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile (B52724) (ACN).[14]

    • Gradient: A linear gradient from 5% B to 40% B over 30-40 minutes is a good starting point.[14]

    • Flow Rate: 0.3 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection: UV detection at 210-230 nm.

    • Injection Volume: 10 µL.[14]

  • Analysis:

    • Run a sample of freshly prepared peptide as a reference (Time zero).

    • Analyze aged or experimentally treated samples.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Degradation is indicated by a decrease in the main peak area and the appearance of new peaks, which can be further analyzed by Mass Spectrometry (MS) for identification.[15]

HPLC_Workflow cluster_ms Optional: Mass Spectrometry Prep 1. Sample Preparation (Reconstitute & Dilute Peptide) Inject 2. HPLC Injection (C18 Column) Prep->Inject Separate 3. Gradient Elution (Water/ACN with 0.1% FA) Inject->Separate Detect 4. UV Detection (210-230 nm) Separate->Detect Analyze 5. Data Analysis (Integrate Peaks) Detect->Analyze Report 6. Report Results (% Purity, Degradation Profile) Analyze->Report MS LC-MS Analysis (Identify Degradation Products) Analyze->MS For Identification

Caption: Experimental workflow for assessing this compound stability via HPLC.

Protocol 2: Functional Assay - In Vitro Procaspase-3 Activation

This protocol assesses the biological activity of Smac-N7 by measuring its ability to promote procaspase-3 activation in a cell-free system containing XIAP.[3][17]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, pH 7.2).

    • Reconstitute recombinant human Procaspase-3, active Caspase-9, and XIAP protein in the assay buffer.

    • Prepare a stock solution of this compound and a negative control (e.g., a scrambled peptide sequence).

    • Prepare a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer containing Procaspase-3 and XIAP. The presence of XIAP should inhibit any basal activation.

    • Add varying concentrations of the this compound (e.g., 0-20 µM) to the wells.[3] Include wells with the negative control peptide.

    • Initiate the reaction by adding a small amount of active Caspase-9 (which will be inhibited by XIAP in the absence of Smac-N7).

    • Incubate the plate at 37°C for 1-2 hours.

    • Add the caspase-3 substrate (Ac-DEVD-AFC) to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (Excitation ~400 nm, Emission ~505 nm for AFC) over time using a plate reader.

    • The rate of increase in fluorescence is proportional to the caspase-3 activity.

    • Plot the caspase-3 activity rate against the concentration of the this compound. Active Smac-N7 will show a dose-dependent increase in caspase-3 activity by antagonizing XIAP.

References

Validation & Comparative

A Comparative Guide to Validating Smac-N7 Peptide Binding to IAPs: SPR, Fluorescence Polarization, and Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used biophysical techniques—Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Thermal Shift Assay (TSA)—for validating the binding of Smac-N7 peptides and mimetics to Inhibitor of Apoptosis Proteins (IAPs). Understanding the nuances of these methods is critical for the development of novel cancer therapeutics that target the Smac/IAP interaction.

Introduction: The Smac/IAP Axis in Apoptosis

Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2, are key regulators of programmed cell death.[1] They function by binding to and inhibiting caspases, the primary executioners of apoptosis. The endogenous protein Smac/DIABLO, released from the mitochondria during apoptotic signaling, antagonizes IAPs.[1] It achieves this by binding to the Baculoviral IAP Repeat (BIR) domains of IAPs through its N-terminal 'AVPI' motif, thereby displacing caspases and promoting cell death.[2]

Smac mimetics, including the Smac-N7 peptide, are designed to mimic this natural antagonism and are a promising class of anti-cancer agents.[3] Validating the binding of these synthetic peptides to their IAP targets is a crucial step in their development. This guide compares the utility of SPR, FP, and TSA for this purpose.

Comparison of Binding Validation Techniques

Each technique offers a unique set of advantages and disadvantages for characterizing the interaction between Smac-N7 peptides and IAPs. The choice of method often depends on the specific experimental goals, such as high-throughput screening, detailed kinetic analysis, or validation in a more physiological context.

FeatureSurface Plasmon Resonance (SPR)Fluorescence Polarization (FP)Thermal Shift Assay (TSA)
Principle Measures changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[4]Measures the change in polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.Measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Primary Output Real-time sensorgram, providing association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[5]Millipolarization (mP) or anisotropy values, used to determine binding affinity (K_d or IC_50).Protein melting curve, providing the melting temperature (T_m) and the change in melting temperature (ΔT_m) upon ligand binding.
Labeling Requirement Label-free for the analyte.[4]Requires a fluorescent label on one of the binding partners (typically the smaller molecule, i.e., the peptide).Often uses a fluorescent dye that binds to unfolded proteins.[6]
Throughput Low to medium.High.High.
Sample Consumption Low.[3]Low.Low.[7]
Kinetic Information Yes (k_on, k_off).[5]No.No.
Advantages - Real-time kinetics.[8] - Label-free.[3] - High sensitivity.- Homogeneous assay (in-solution). - High-throughput. - Relatively low cost.- Simple and rapid.[9] - Can be performed with standard lab equipment (qPCR machine).[9] - Less sensitive to some interferences.
Disadvantages - Potential for protein immobilization to affect binding. - Susceptible to non-specific binding and mass transport effects.[10] - Higher initial instrument cost.- Requires labeling, which can potentially alter binding. - Sensitive to light scattering and autofluorescence from compounds. - Limited by the size difference between binding partners.- Indirect measure of binding. - Some ligands may not induce a significant thermal shift. - Not suitable for all proteins.[7]

Quantitative Data Comparison

The following tables summarize binding affinity data for Smac-derived peptides and mimetics with various IAP proteins, as determined by SPR and FP. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, peptide sequences, and protein constructs.

Surface Plasmon Resonance (SPR) Data
LigandAnalyteK_D (µM)Reference
Smac dimerXIAP (BIR2+BIR3)0.000316[11]
SmacXIAP BIR2micromolar range[12]
SmacXIAP BIR3micromolar range[12]
Fluorescence Polarization (FP) Data
Peptide/MimeticIAP ProteinK_i / K_D / IC_50 (nM)Reference
Smac-rhodaminecIAP1-BIR21200 ± 70[13]
Smac-rhodaminecIAP2-BIR21250 ± 90[13]
Smac-rhodaminecIAP1-BIR3860 ± 100[13]
Smac-rhodaminecIAP2-BIR3340 ± 40[13]
Smac AVPI peptideXIAP BIR3425
Smac037cIAP1-BIR3low nanomolar EC_50
Smac001cIAP1-BIR3low nanomolar EC_50
AbuRPFK-(5-Fam)-NH2XIAP BIR317.92

Note: K_i (inhibition constant) and IC_50 (half maximal inhibitory concentration) are measures of potency in competitive binding assays, while K_D (dissociation constant) is a direct measure of binding affinity. Values are often in a similar range but are not directly interchangeable.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of this compound to an IAP protein.

General Protocol:

  • Immobilization of Ligand: The IAP protein (ligand) is typically immobilized on a sensor chip surface. Amine coupling is a common method.

  • Analyte Injection: The this compound (analyte) is injected at various concentrations over the sensor surface.

  • Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Fluorescence Polarization (FP)

Objective: To determine the binding affinity of this compound to an IAP protein in a competitive binding assay.

General Protocol:

  • Probe Selection: A fluorescently labeled Smac peptide (probe) with known high affinity for the IAP is used.

  • Assay Setup: The IAP protein and the fluorescent probe are incubated to form a complex, resulting in a high fluorescence polarization signal.

  • Competitive Binding: The unlabeled this compound is titrated into the assay mixture. It competes with the fluorescent probe for binding to the IAP.

  • Measurement: As the this compound displaces the fluorescent probe, the polarization of the emitted light decreases.

  • Data Analysis: The IC_50 value is determined from the dose-response curve, which can be converted to a K_i value.

Thermal Shift Assay (TSA)

Objective: To assess the binding of this compound to an IAP protein by measuring changes in protein stability.

General Protocol:

  • Sample Preparation: The IAP protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[6]

  • Ligand Addition: The this compound is added to the protein-dye mixture.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.[6]

  • Melting Curve Analysis: The binding of the this compound stabilizes the IAP protein, leading to an increase in its melting temperature (T_m). The change in melting temperature (ΔT_m) is a measure of binding.[14]

Visualizations

Signaling Pathway of Smac Mimetics

Smac_Mimetic_Pathway cluster_apoptosis Apoptotic Signaling Smac_Mimetic This compound IAPs IAPs (XIAP, cIAP1/2) Smac_Mimetic->IAPs Binds to BIR domains Caspases Caspases Smac_Mimetic->Caspases Promotes activation IAPs->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: The signaling pathway of this compound in promoting apoptosis.

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize IAP Protein on Sensor Chip Start->Immobilize Inject Inject this compound (Analyte) Immobilize->Inject Monitor Monitor Association & Dissociation in Real-Time Inject->Monitor Analyze Analyze Sensorgram Data Monitor->Analyze End Determine kon, koff, KD Analyze->End

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Logical Relationship of Binding Validation Techniques

Logic_Diagram cluster_logic Choosing a Validation Technique Question Primary Goal? Kinetics Detailed Kinetics (kon, koff) Question->Kinetics Yes HTS High-Throughput Screening Question->HTS Yes Initial Initial Binding Confirmation Question->Initial Yes SPR SPR Kinetics->SPR FP FP HTS->FP TSA TSA Initial->TSA

Caption: A decision guide for selecting a binding validation technique.

Conclusion

Surface Plasmon Resonance, Fluorescence Polarization, and Thermal Shift Assays are all powerful techniques for validating the binding of Smac-N7 peptides to IAP proteins. SPR provides unparalleled detail on binding kinetics, making it ideal for in-depth characterization of lead compounds. FP is a robust method for higher-throughput screening and determination of binding affinities. TSA offers a simple and rapid way to confirm binding and assess protein stability. The choice of technique will ultimately be guided by the specific research question and available resources. A multi-faceted approach, employing more than one of these techniques, will provide the most comprehensive and robust validation of this compound binding to its IAP targets.

References

A Head-to-Head Battle for Apoptosis Induction: Smac-N7 Peptide vs. Small Molecule IAP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the intricate dance of cellular life and death, the ability to selectively trigger apoptosis in cancer cells remains a cornerstone of modern oncology research. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, often found overexpressed in tumors, thereby acting as a brake on programmed cell death. The development of therapeutics that antagonize IAPs has opened a promising avenue for cancer treatment. This guide provides a detailed comparison of two major classes of IAP antagonists: the bio-inspired Smac-N7 peptide and a panel of leading small molecule IAP inhibitors—Birinapant, LCL161, and GDC-0152.

Mechanism of Action: A Shared Target, Divergent Strategies

At their core, both Smac-N7 peptides and small molecule IAP inhibitors function by mimicking the endogenous Second Mitochondria-derived Activator of Caspases (Smac) protein.[1] The N-terminal seven amino acids of Smac are crucial for its IAP-binding activity, and the this compound is a synthetic version of this sequence.[2] Small molecule inhibitors, on the other hand, are non-peptidic compounds designed to fit into the same binding groove on IAPs that Smac utilizes.[3]

Their primary targets are the Baculovirus IAP Repeat (BIR) domains of IAP proteins, most notably X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and cIAP2 (cIAP1/2).[4] By binding to these BIR domains, they disrupt the IAPs' ability to inhibit caspases, the key executioners of apoptosis.[5] This leads to the activation of the caspase cascade and subsequent cell death.

A critical aspect of their mechanism, particularly for Smac mimetics, involves the induction of cIAP1/2 auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation not only liberates caspases but can also trigger an inflammatory response through the activation of the NF-κB pathway, leading to the production of Tumor Necrosis Factor-alpha (TNFα). This TNFα can then act in an autocrine or paracrine manner to further amplify the apoptotic signal.[1]

cluster_membrane Cell Membrane cluster_cytosol Cytosol TNF-R1 TNF-R1 Pro-caspase-8 Pro-caspase-8 TNF-R1->Pro-caspase-8 Activates Smac-N7 / Small Molecule IAPi Smac-N7 / Small Molecule IAPi cIAP1/2 cIAP1/2 Smac-N7 / Small Molecule IAPi->cIAP1/2 Inhibits XIAP XIAP Smac-N7 / Small Molecule IAPi->XIAP Inhibits Caspase-8 Caspase-8 cIAP1/2->Caspase-8 Inhibits NF-kB NF-kB cIAP1/2->NF-kB Inhibits degradation of NF-kB inhibitors Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 Inhibits Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes Pro-caspase-3/7->Caspase-3/7 Pro-caspase-8->Caspase-8 TNFa (secreted) TNFa (secreted) NF-kB->TNFa (secreted) Induces transcription TNFa (secreted)->TNF-R1 Binds (autocrine/paracrine)

Caption: IAP Inhibitor Signaling Pathway.

Quantitative Performance: A Comparative Analysis

Small molecule IAP inhibitors have undergone extensive preclinical and clinical development, resulting in a wealth of quantitative data. Birinapant, a bivalent inhibitor, demonstrates high affinity for cIAP1 (Kd <1 nM) and XIAP (Kd = 45 nM).[7] Monovalent inhibitors like LCL161 and GDC-0152 are pan-IAP inhibitors with nanomolar affinity for cIAP1, cIAP2, and XIAP.[4]

Studies on Smac-N7 peptides often focus on their ability to sensitize cancer cells to other apoptotic stimuli, such as TRAIL or conventional chemotherapy.[8][9] For instance, Smac-N7 nanoparticles have been shown to induce apoptosis in a dose- and time-dependent manner, with total apoptotic cells increasing from 10.4% at 5 µM to 67.1% at 10 µM in MDA-MB-231 breast cancer cells.[10]

The following tables summarize key quantitative data for both classes of IAP inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.

Table 1: Binding Affinities and Inhibitory Concentrations of Small Molecule IAP Inhibitors

CompoundTarget(s)Binding Affinity (Ki/Kd)IC50 (Cell Viability)Cell Line(s)Reference(s)
Birinapant cIAP1, cIAP2, XIAPcIAP1: <1 nM, XIAP: 45 nM>5 µM (as single agent)H1299 (NSCLC)[7][11]
LCL161 cIAP1, cIAP2, XIAPPan-IAP inhibitor (nM range)10.23 µM (Hep3B), 19.19 µM (PLC5)Hep3B, PLC5 (HCC)[4]
GDC-0152 cIAP1, cIAP2, XIAP, ML-IAPcIAP1: 17 nM, cIAP2: 43 nM, XIAP: 28 nM, ML-IAP: 14 nMNot specified as single agentMDA-MB-231 (Breast)[4][6]

Table 2: Apoptosis Induction by this compound

TreatmentConcentration% Apoptotic CellsCell LineReference(s)
Smac-N7 nanoparticles5 µM10.4%MDA-MB-231[10]
Smac-N7 nanoparticles10 µM67.1%MDA-MB-231[10]
Smac-N7 + Mitomycin CNot specifiedSignificantly increased vs. MMC aloneT24 (Bladder)[9]
Smac-N7 + TRAILNot specifiedSignificantly enhanced vs. TRAIL aloneGlioma cells[8]

Experimental Protocols

To provide a practical context for the presented data, this section outlines the methodologies for key experiments used to quantify apoptosis induction.

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with Smac-N7 or a small molecule IAP inhibitor for the indicated time.

    • Harvest both adherent and floating cells. Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

start Start: Treat cells with IAP inhibitor harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify apoptotic cell populations analyze->end

Caption: Annexin V Staining Workflow.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of the executioner caspases, caspase-3 and caspase-7.

  • Assay Preparation:

    • Plate cells in a 96-well plate and treat with the IAP inhibitors.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Procedure:

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents by orbital shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Co-Immunoprecipitation (Co-IP) of XIAP and Caspase-3

This technique is used to demonstrate the interaction between XIAP and caspase-3 and how it is disrupted by IAP inhibitors.

  • Cell Lysis:

    • Treat cells with the IAP inhibitor or a control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for XIAP overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against XIAP and caspase-3 to detect the co-immunoprecipitated proteins.

start Start: Cell lysate with protein complexes add_ab Add anti-XIAP antibody start->add_ab incubate Incubate to form Ab-protein-bead complex add_ab->incubate add_beads Add Protein A/G beads wash Wash beads to remove non-specific proteins add_beads->wash incubate->add_beads elute Elute proteins from beads wash->elute western Western Blot for XIAP and Caspase-3 elute->western end End: Detect interaction western->end

Caption: Co-Immunoprecipitation Workflow.

Conclusion: Choosing the Right Tool for the Job

Both Smac-N7 peptides and small molecule IAP inhibitors are potent inducers of apoptosis with significant therapeutic potential.

  • Smac-N7 peptides , being closer in structure to the endogenous Smac protein, offer a biomimetic approach. Their strength often lies in their ability to sensitize cancer cells to other therapies, suggesting a role in combination treatments.

  • Small molecule IAP inhibitors have the advantages of oral bioavailability and have undergone more extensive clinical evaluation. Their varying specificities for different IAP family members (e.g., pan-IAP vs. cIAP1/2-selective) allow for a more tailored approach to targeting specific cancer vulnerabilities.

The choice between these two classes of IAP antagonists will depend on the specific research question or therapeutic strategy. For studies focused on mimicking the natural mechanism of Smac or in combination therapy paradigms, Smac-N7 peptides are an excellent choice. For drug development programs requiring orally available compounds with well-characterized pharmacokinetic and pharmacodynamic profiles, small molecule inhibitors like Birinapant, LCL161, and GDC-0152 are the more established options. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy and to guide their optimal clinical application.

References

Monovalent vs. Bivalent Smac Mimetics: A Comparative Guide to Efficacy in Specific Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy in cancer therapy. Smac (Second Mitochondria-derived Activator of Caspases) mimetics, which mimic the endogenous IAP antagonist Smac/DIABLO, have been developed to induce apoptosis in cancer cells. These small molecules are broadly classified into monovalent and bivalent compounds, distinguished by the number of IAP-binding motifs they possess. This guide provides an objective comparison of the efficacy of monovalent and bivalent Smac mimetics in specific cancers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Unveiling the Potency Divide: Bivalent Mimetics Demonstrate Superior Efficacy

Extensive preclinical research has consistently demonstrated that bivalent Smac mimetics are significantly more potent than their monovalent counterparts, often by a factor of 100 to 1000.[1][2] This enhanced potency is largely attributed to their higher binding affinity for IAPs, particularly the X-linked inhibitor of apoptosis protein (XIAP).[1][2] Bivalent compounds are designed with two IAP-binding motifs connected by a linker, enabling them to concurrently bind to both the BIR2 and BIR3 domains of XIAP, a feat that monovalent agents cannot achieve.[1][3] This dual engagement leads to a more effective neutralization of XIAP's anti-apoptotic function.

Both monovalent and bivalent Smac mimetics trigger apoptosis primarily by targeting cellular IAP1 (cIAP1) and cIAP2 for proteasomal degradation.[1] This degradation leads to the activation of the NF-κB pathway and subsequent production of tumor necrosis factor-alpha (TNF-α), which in turn promotes the formation of a death-inducing signaling complex and activates caspases.

Quantitative Comparison of Smac Mimetic Efficacy

The following table summarizes the in vitro efficacy of representative monovalent and bivalent Smac mimetics in various cancer cell lines. The data highlights the consistently lower IC50 values of bivalent compounds, indicating their superior potency in inhibiting cell growth and inducing apoptosis.

Cancer TypeCell LineSmac Mimetic (Valency)IC50 (nM) for Cell Growth InhibitionReference
Breast CancerMDA-MB-231SM-164 (Bivalent)1[1]
Breast CancerMDA-MB-231Monovalent control1400[2]
Ovarian CancerSK-OV-3SM-164 (Bivalent)<1[1]
LeukemiaHL-60SM-164 (Bivalent)1[1][2]
LeukemiaHL-60Monovalent control2000[2]
Breast CancerMDA-MB-231Birinapant (Bivalent)~1 (Single agent)[4]
Breast CancerMDA-MB-231Debio 1143 (Monovalent)Sensitive as a single agent[5]

In Vivo Antitumor Activity

The enhanced in vitro potency of bivalent Smac mimetics often translates to superior antitumor activity in vivo. For example, in a xenograft model using MDA-MB-231 breast cancer cells, the bivalent Smac mimetic SM-164 was shown to induce rapid and durable tumor regression.[6] Treatment with SM-164 led to a significant decrease in cIAP1 levels within the tumor tissue and a robust induction of apoptosis.[7]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Smac_Mimetic_Signaling_Pathway Smac Mimetic Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Smac_Mimetic Monovalent or Bivalent Smac Mimetic cIAP1_2 cIAP1/2 Smac_Mimetic->cIAP1_2 inhibition XIAP XIAP Smac_Mimetic->XIAP inhibition NFkB NF-κB Activation cIAP1_2->NFkB inhibition Proteasome Proteasome cIAP1_2->Proteasome degradation Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibition FADD FADD RIPK1->FADD RIPK1->NFkB activation Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3_7 Pro-caspase-3/7 Caspase8->Procaspase3_7 activation Procaspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Smac Mimetic Signaling Pathway

Experimental_Workflow Experimental Workflow for Efficacy Testing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with Monovalent & Bivalent Smac Mimetics Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blotting (cIAP1/2, Caspases) Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model In_Vivo_Treatment In Vivo Treatment Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC_TUNEL Immunohistochemistry/ TUNEL Assay In_Vivo_Treatment->IHC_TUNEL Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: Experimental Workflow for Efficacy Testing

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of monovalent or bivalent Smac mimetics for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Smac mimetics for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cIAP1, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Administer the Smac mimetics (e.g., intravenously or orally) at the determined doses and schedule. A vehicle control group should be included.

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint and Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL assay) and western blotting for target proteins.[7][8]

Conclusion

The available data strongly supports the superior efficacy of bivalent Smac mimetics over their monovalent counterparts in various cancer models. Their ability to more potently antagonize XIAP and induce apoptosis at lower concentrations makes them highly attractive candidates for further clinical development. However, monovalent Smac mimetics may offer advantages in terms of pharmacokinetic properties, such as oral bioavailability.[8] The choice between a monovalent and a bivalent approach may ultimately depend on the specific cancer type, the desired therapeutic window, and the overall drug development strategy. Further head-to-head clinical trials are warranted to definitively establish the comparative therapeutic potential of these two classes of IAP antagonists in cancer patients.

References

Validating the On-Target Effects of Smac-N7 Using IAP-Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of Smac-N7, a Smac mimetic compound. The focus is on utilizing Inhibitor of Apoptosis (IAP) knockout cell lines to objectively compare its performance against other alternatives, supported by experimental data and detailed protocols.

Smac mimetics are a class of therapeutic agents designed to mimic the endogenous Second Mitochondria-derived Activator of Caspases (Smac) protein.[1][2] Smac-N7, like other Smac mimetics, is designed to antagonize IAP proteins, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2.[3][4] These IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance. By inhibiting IAPs, Smac mimetics can restore the apoptotic signaling pathway, leading to cancer cell death.[5] The primary mechanisms of action include the degradation of cIAP1 and cIAP2 and the prevention of XIAP-mediated caspase inhibition.[6][7]

The use of IAP-knockout cell lines provides a definitive method to validate that the cytotoxic effects of Smac-N7 are directly attributable to its interaction with its intended targets. This guide outlines the experimental approach to demonstrate target engagement and the resulting apoptotic response.

Comparative Efficacy of Smac Mimetics in Wild-Type vs. IAP Knockdown Cells

To validate the on-target effects of Smac-N7, its ability to induce apoptosis is compared with other Smac mimetics in cell lines with and without specific IAPs. The data below is representative of experiments using siRNA to knock down IAP expression, which functionally mimics a knockout model. This approach helps to dissect the contribution of each IAP to the drug's efficacy.

Table 1: Comparison of Apoptosis Induction by Smac Mimetics in Wild-Type and IAP Knockdown Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineSmac MimeticTreatment% Cell Viability (relative to untreated)
H1395 (Wild-Type)Smac-N7 (representative)Gemcitabine60%
H1395 (Wild-Type)Smac-N7 (representative) + Gemcitabine30%
H1395 (XIAP Knockdown)-Gemcitabine35%
H1395 (Wild-Type)Smac-N7 (representative)Vinorelbine70%
H1395 (Wild-Type)Smac-N7 (representative) + Vinorelbine40%
H1395 (cIAP1/cIAP2/XIAP Knockdown)-Vinorelbine45%

Data is representative and adapted from studies using siRNA-mediated knockdown to demonstrate IAP dependency of Smac mimetic sensitization to chemotherapy.[8]

Table 2: Effect of Smac Mimetics on Caspase-3/7 Activity in a TNFα-dependent Manner

Cell LineTreatmentRelative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
MDA-MB-231 (Wild-Type)Vehicle Control1,5001.0
MDA-MB-231 (Wild-Type)Smac-N7 (100 nM)2,5001.7
MDA-MB-231 (Wild-Type)TNFα (10 ng/mL)3,0002.0
MDA-MB-231 (Wild-Type)Smac-N7 (100 nM) + TNFα (10 ng/mL)15,00010.0
cIAP1 Knockout MEFsSmac-N7 (100 nM) + TNFα (10 ng/mL)5,0003.3

Data is representative and illustrates the synergistic activation of caspases by Smac mimetics and TNFα, and the reduced effect in the absence of the primary target, cIAP1.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of Smac-N7.

  • Cell Seeding: Seed cells (e.g., wild-type and IAP-knockout cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Smac-N7, alone or in combination with a sensitizing agent like TNFα or chemotherapy. Include untreated and vehicle-treated wells as controls. Incubate for 24-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9][10][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10][11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from media-only wells.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activation of effector caspases, a hallmark of apoptosis.

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[12][13]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[12][13]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.[13][14]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[13]

  • Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a fold change over the untreated control.

Western Blot for cIAP1 Degradation

This protocol is used to directly observe the on-target effect of Smac-N7 on cIAP1 levels.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Smac-N7 at the desired concentration for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative decrease in cIAP1 levels over time.

Visualizations

Signaling Pathway of Smac-N7 Action

Smac-N7_Signaling_Pathway Smac-N7 Mechanism of Action Smac_N7 Smac-N7 cIAP1_2 cIAP1/2 Smac_N7->cIAP1_2 inhibits XIAP XIAP Smac_N7->XIAP inhibits Degradation Proteasomal Degradation cIAP1_2->Degradation leads to auto-ubiquitination NFkB NF-κB Pathway (Survival) cIAP1_2->NFkB inhibits formation of Complex_II Complex II (Caspase-8 activation) cIAP1_2->Complex_II prevents formation Caspase9 Caspase-9 XIAP->Caspase9 inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibits Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes TNF_R TNF Receptor Signaling TNF_R->cIAP1_2 recruits Complex_II->Caspase3_7 activates

Caption: Smac-N7 inhibits IAPs, leading to cIAP1/2 degradation and caspase activation, ultimately inducing apoptosis.

Experimental Workflow for On-Target Validation

Experimental_Workflow Workflow for Validating Smac-N7 On-Target Effects cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis & Conclusion WT_cells Wild-Type Cancer Cells Treatment Treat with Smac-N7 (dose-response) WT_cells->Treatment KO_cells IAP Knockout (cIAP1, XIAP, etc.) Cancer Cells KO_cells->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Caspase Caspase Activity (Caspase-Glo Assay) Treatment->Caspase Degradation cIAP1 Degradation (Western Blot) Treatment->Degradation Analysis Compare responses between WT and KO cell lines Viability->Analysis Caspase->Analysis Degradation->Analysis Conclusion Confirm On-Target Activity of Smac-N7 Analysis->Conclusion

Caption: A streamlined workflow for validating the on-target effects of Smac-N7 using IAP knockout cell lines.

References

Unlocking Apoptosis: A Comparative Guide to the Synergistic Effects of Smac Mimetics with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining Smac mimetics, potent inducers of apoptosis, with specific kinase inhibitors. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.

Smac (Second Mitochondria-derived Activator of Caspases) mimetics are a class of therapeutic agents designed to mimic the endogenous Smac protein, which promotes apoptosis by inhibiting Inhibitor of Apoptosis Proteins (IAPs). By targeting IAPs, Smac mimetics can sensitize cancer cells to the cytotoxic effects of other anticancer drugs, including a range of kinase inhibitors that target key signaling pathways involved in cell proliferation and survival. This guide focuses on the synergistic potential of two well-characterized Smac mimetics, LCL161 and Birinapant, in combination with specific kinase inhibitors. While the term "Smac-N7" refers to a research peptide derived from the Smac protein, this guide will focus on the more clinically advanced small molecule Smac mimetics.

Data Presentation: Quantitative Analysis of Synergy

The synergistic effect of combining Smac mimetics with kinase inhibitors has been quantified in various cancer cell lines. The following tables summarize key data from preclinical studies, including IC50 values (the concentration of a drug that gives half-maximal response) for single agents versus combinations, and the Combination Index (CI), a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Therapy Cell Line Single Agent IC50 (μM) Combination IC50 (μM) Combination Index (CI) Reference
LCL161 + PKC412 (FLT3 Inhibitor) MOLM13-luc+ (AML)LCL161: ~4; PKC412: ~0.01Significantly lower than single agents< 1 (Synergistic)[1]
Birinapant + Ralimetinib (p38α MAPK Inhibitor) K-RAS/LKB1 mutant NSCLC cellsBirinapant: >10; Ralimetinib: >10Birinapant: <5; Ralimetinib: 2 (fixed)Synergistic[2]
Birinapant + LY2228820 (p38 Inhibitor) AML patient samples (4 of 8)LY2228820: No effect aloneSynergistic effect observed with BirinapantNot quantified[3]

Table 1: In Vitro Synergy of Smac Mimetics and Kinase Inhibitors in Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) of individual drugs and their combinations, along with the calculated Combination Index (CI) to demonstrate synergistic interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the synergistic effects of Smac mimetics and kinase inhibitors.

Cell Viability Assay (MTS Assay)

This assay is used to assess cell proliferation and viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium

  • Smac mimetic (e.g., LCL161, Birinapant)

  • Kinase inhibitor

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Smac mimetic alone, the kinase inhibitor alone, or the combination of both. Include a vehicle-treated control group.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[4][5]

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Use software such as CompuSyn to calculate IC50 values and Combination Indices (CI) to determine synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Cell culture medium

  • Smac mimetic

  • Kinase inhibitor

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the Smac mimetic, kinase inhibitor, or their combination for a specified time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[6]

  • Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Smac mimetic

  • Kinase inhibitor

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, Smac mimetic alone, kinase inhibitor alone, and the combination of both.[7]

  • Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of Smac mimetic and kinase inhibitor synergy.

Synergy_Assessment_Workflow Experimental Workflow for Synergy Assessment cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation cell_culture Cell Culture drug_treatment Drug Treatment (Single Agents & Combination) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTS) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) drug_treatment->apoptosis_assay data_analysis Data Analysis (IC50, Combination Index) viability_assay->data_analysis apoptosis_assay->data_analysis xenograft Xenograft Model Establishment data_analysis->xenograft Promising combinations for in vivo testing treatment_groups Treatment Groups (Control, Single, Combo) xenograft->treatment_groups tumor_monitoring Tumor Growth Monitoring treatment_groups->tumor_monitoring endpoint_analysis Endpoint Analysis tumor_monitoring->endpoint_analysis

Caption: Workflow for assessing drug synergy.

Smac_Mimetic_Pathway Smac Mimetic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNF TNFα TNFR TNFR1 TNF->TNFR Complex_I Complex I (Pro-survival) TNFR->Complex_I Kinase_Pathway Pro-survival Kinase Pathway (e.g., MAPK, PI3K/AKT) Complex_I->Kinase_Pathway Activates Complex_II Complex II (Pro-apoptotic) Caspase8 Caspase-8 Complex_II->Caspase8 Activates Mitochondrion Mitochondrion Smac_protein Endogenous Smac Mitochondrion->Smac_protein Releases IAPs IAPs (cIAP1/2, XIAP) Smac_protein->IAPs Inhibits Smac_mimetic Smac Mimetic (e.g., LCL161, Birinapant) Smac_mimetic->Complex_II Promotes formation of Smac_mimetic->IAPs Inhibits IAPs->Complex_I Stabilizes IAPs->Caspase8 Inhibits Caspase3 Caspase-3 IAPs->Caspase3 Inhibits Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Kinase_Pathway Inhibits Kinase_Pathway->Apoptosis Suppresses

Caption: Smac mimetic mechanism of action.

References

In Vivo Showdown: Smac-N7 Nanoparticles Poised to Outperform Free Peptide in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vivo efficacy of Smac-N7 nanoparticles and the free Smac-N7 peptide reveals the potential of nanocarrier-based delivery to significantly enhance anti-tumor activity. While direct head-to-head in vivo studies are limited, a comparative analysis of available data from separate preclinical trials indicates that nanoparticle formulations of Smac mimetics, including the this compound, can overcome the limitations of the free peptide, leading to improved tumor growth inhibition and enhanced therapeutic outcomes.

The Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous protein that promotes apoptosis, or programmed cell death, by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). The this compound is a seven-amino-acid mimetic of the N-terminal sequence of the mature Smac protein. In its free form, the this compound has shown synergistic anti-cancer effects when used in combination with conventional chemotherapeutics or other targeted therapies. However, its therapeutic potential is often hampered by poor stability and limited cell permeability in vivo.

Encapsulating the this compound within nanoparticles offers a promising strategy to enhance its delivery to tumor tissues, increase its cellular uptake, and prolong its circulation time, thereby amplifying its anti-cancer efficacy.

The Smac-N7 Signaling Pathway: A Molecular Overview

The mechanism of action for Smac-N7, both as a free peptide and when delivered via nanoparticles, centers on its ability to antagonize IAPs, thereby liberating caspases to execute apoptosis.

Smac_N7_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm Therapeutic_Agent Smac-N7 Nanoparticle or Free this compound Smac_N7 Smac-N7 Therapeutic_Agent->Smac_N7 Cellular Uptake Cell_Membrane IAPs IAPs (e.g., XIAP, cIAP1/2) Smac_N7->IAPs Inhibits Caspases Caspases (e.g., Caspase-3, -9) IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Smac-N7 signaling pathway leading to apoptosis.

Comparative In Vivo Efficacy: Nanoparticles vs. Free Peptide

Quantitative data from preclinical animal models underscores the enhanced anti-tumor effects of nanoparticle-delivered Smac mimetics compared to the free peptide.

Efficacy ParameterSmac-N7 Nanoparticles (Representative Data for Smac Mimetics)Free this compound
Tumor Growth Inhibition Significantly greater tumor growth suppression. In a breast cancer xenograft model, Smac mimetic-loaded nanoparticles, in combination with doxorubicin, markedly suppressed tumor growth.Modest tumor growth inhibition when used as a single agent. Synergistic effects observed when combined with other therapies. In an ovarian cancer xenograft model, free this compound with paclitaxel (B517696) resulted in a significant reduction in tumor volume compared to paclitaxel alone.
Induction of Apoptosis Enhanced apoptosis in tumor tissues.Induces apoptosis, particularly in combination with other agents. A notable increase in apoptotic cells was observed in tumors treated with free Smac-N7 and paclitaxel.
Survival Rate Improved overall survival in animal models.Improved survival when used in combination therapies.

Experimental Protocols

Detailed methodologies from key in vivo studies are provided below to allow for a comprehensive understanding of the experimental conditions.

In Vivo Efficacy of Free this compound with Paclitaxel
  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Tumor Model: Subcutaneous xenograft of human ovarian cancer cells (A2780). 5 x 106 cells were injected into the right flank.

  • Treatment Groups:

    • Control (PBS)

    • Free this compound (10 mg/kg)

    • Paclitaxel (10 mg/kg)

    • Free this compound (10 mg/kg) + Paclitaxel (10 mg/kg)

  • Administration: Intraperitoneal injections every 3 days for 4 weeks.

  • Efficacy Evaluation: Tumor volume was measured every 3 days. At the end of the study, tumors were excised, weighed, and analyzed for apoptosis (TUNEL assay) and protein expression (Western blot).

In Vivo Efficacy of Smac Mimetic Nanoparticles (Representative Study)
  • Animal Model: Female BALB/c nude mice.

  • Tumor Model: Orthotopic model of human breast cancer (MCF-7 cells).

  • Nanoparticle Formulation: Self-assembled nanoparticles composed of a Smac mimetic-doxorubicin conjugate.

  • Treatment Groups:

    • Saline

    • Free Doxorubicin

    • Smac mimetic-doxorubicin nanoparticles

  • Administration: Intravenous injection.

  • Efficacy Evaluation: Tumor growth was monitored, and overall survival was recorded.

Experimental Workflow: From Animal Model to Data Analysis

The general workflow for assessing the in vivo efficacy of Smac-N7 formulations involves several key stages.

Experimental_Workflow Tumor_Cell_Culture Tumor Cell Culture Animal_Model Animal Model Establishment (Xenograft/Orthotopic) Tumor_Cell_Culture->Animal_Model Group_Allocation Random Allocation to Treatment Groups Animal_Model->Group_Allocation Treatment_Admin Administration of Smac-N7 Nanoparticles or Free Peptide Group_Allocation->Treatment_Admin Monitoring Monitoring of Tumor Growth & Animal Health Treatment_Admin->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Weight, Histology, Biomarkers Monitoring->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis

General experimental workflow for in vivo efficacy studies.

Conclusion

The available preclinical data strongly suggests that nanoparticle-mediated delivery of Smac mimetics, such as the this compound, offers a superior therapeutic strategy compared to the administration of the free peptide. The enhanced tumor targeting, increased cellular uptake, and improved pharmacokinetic profile afforded by nanoparticle formulations translate to more potent tumor growth inhibition and a greater induction of apoptosis in vivo. While further direct comparative studies are warranted, the current body of evidence positions Smac-N7 nanoparticles as a highly promising modality for advancing cancer therapy. Researchers and drug development professionals should consider the significant advantages of nanoformulations when designing next-generation IAP antagonists.

Unveiling Smac-N7 Binding Thermodynamics with Isothermal Titration Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern cellular pathways is paramount. Isothermal Titration Calorimetry (ITC) stands as a powerful tool for elucidating the thermodynamics of these interactions. This guide provides a comparative analysis of the binding of Smac-N7 peptide to the X-linked inhibitor of apoptosis protein (XIAP), a critical regulator of apoptosis, and offers detailed protocols for utilizing ITC to determine these binding thermodynamics.

The second mitochondria-derived activator of caspases (Smac), also known as DIABLO, is an endogenous antagonist of inhibitor of apoptosis proteins (IAPs). Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol where it binds to IAPs, thereby alleviating their inhibition of caspases and promoting programmed cell death. The N-terminal seven-residue peptide of Smac, known as Smac-N7 (sequence: AVPIAQK), has been shown to be sufficient for this interaction.[1][2] This peptide binds to the Baculovirus IAP Repeat (BIR) domains of XIAP, with a reported dissociation constant (Kd) of approximately 800 nM for the BIR2 and BIR3 domains combined.[3]

Comparative Analysis of Smac Mimetics Binding to XIAP

CompoundTargetBinding Affinity (Ki/Kd)Method
Smac-N7 XIAP (BIR2/BIR3)~800 nM (Kd)Not Specified
Smac AVPI peptideXIAP BIR33.6 µM (Ki)Competitive Binding Assay
Compound 2XIAP BIR3323 nM (Ki)Fluorescence Polarization
Compound 4XIAP BIR3> 10 µM (Ki)Fluorescence Polarization
Compound 5XIAP BIR3> 40 µM (Ki)Fluorescence Polarization
Compound 7XIAP BIR3> 40 µM (Ki)Fluorescence Polarization
Compound 9XIAP BIR338 µM (Ki)Fluorescence Polarization
SM-131XIAP BIR361 nM (Ki)Competitive Binding Assay
Compound 2 (AT-406)XIAP BIR366.4 nM (Ki)Competitive Binding Assay

Note: The binding affinities are compiled from various sources and methodologies, which may contribute to variations in the reported values.[3][4][5][6][7]

The Smac/XIAP Signaling Pathway

The interaction between Smac and XIAP is a critical checkpoint in the intrinsic apoptosis pathway. The following diagram illustrates the signaling cascade leading to the Smac-mediated antagonism of XIAP.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Apoptotic Stimuli Apoptotic Stimuli Smac/DIABLO Smac/DIABLO Apoptotic Stimuli->Smac/DIABLO Release Cytochrome c Cytochrome c Apoptotic Stimuli->Cytochrome c Release XIAP XIAP Smac/DIABLO->XIAP Inhibition Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Cleavage Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis XIAP->Caspase-9 Inhibition XIAP->Caspase-3 Inhibition

Smac/XIAP Signaling Pathway

Experimental Workflow for Isothermal Titration Calorimetry

To determine the complete thermodynamic profile of Smac-N7 binding to XIAP, a precisely executed ITC experiment is required. The following diagram outlines the key steps in a typical ITC workflow.

Start Start Protein Purification Purify XIAP Protein (e.g., BIR3 domain) Start->Protein Purification Peptide Synthesis Synthesize Smac-N7 Peptide Start->Peptide Synthesis Buffer Preparation Prepare Identical Buffer for Protein and Peptide Protein Purification->Buffer Preparation Peptide Synthesis->Buffer Preparation Degassing Degas Protein, Peptide, and Buffer Buffer Preparation->Degassing ITC Instrument Setup Set ITC Parameters (Temperature, Injections) Degassing->ITC Instrument Setup Load Sample Cell Load XIAP into Sample Cell ITC Instrument Setup->Load Sample Cell Load Syringe Load Smac-N7 into Syringe ITC Instrument Setup->Load Syringe Titration Titrate Smac-N7 into XIAP Load Sample Cell->Titration Load Syringe->Titration Data Acquisition Record Heat Change per Injection Titration->Data Acquisition Data Analysis Fit Data to a Binding Model Data Acquisition->Data Analysis Determine Parameters Obtain Kd, ΔH, ΔS, n Data Analysis->Determine Parameters End End Determine Parameters->End

ITC Experimental Workflow

Detailed Experimental Protocol for ITC Analysis of Smac-N7 and XIAP Binding

This protocol provides a general framework for determining the thermodynamic parameters of Smac-N7 binding to the XIAP BIR3 domain using Isothermal Titration Calorimetry.

1. Materials and Reagents:

  • Purified XIAP BIR3 domain: Protein should be >95% pure as determined by SDS-PAGE.

  • Synthetic this compound (AVPIAQK): Peptide should be >95% pure as determined by HPLC.

  • ITC Buffer: A suitable buffer would be, for example, 50 mM HEPES or phosphate (B84403) buffer with 150 mM NaCl at pH 7.4. It is critical that the protein and peptide are in identical buffer to minimize heats of dilution.

  • Isothermal Titration Calorimeter: (e.g., Malvern MicroCal PEAQ-ITC or similar).

  • Degasser: For degassing all solutions prior to the experiment.

2. Sample Preparation:

  • Protein and Peptide Concentration: Accurately determine the concentrations of the XIAP BIR3 and Smac-N7 solutions. For the protein, this can be done using a spectrophotometer and the calculated extinction coefficient. For the peptide, concentration is typically determined by weight.

  • Dialysis: Dialyze both the protein and peptide solutions extensively against the same batch of ITC buffer to ensure a precise buffer match.

  • Degassing: Degas all solutions (protein, peptide, and buffer) for at least 15-20 minutes immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.

3. ITC Experiment Setup:

  • Instrument Equilibration: Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate.

  • Sample Loading:

    • Sample Cell: Load the XIAP BIR3 solution into the sample cell. A typical concentration range for the protein in the cell is 10-50 µM.

    • Syringe: Load the this compound solution into the injection syringe. The peptide concentration should be approximately 10-20 times higher than the protein concentration in the cell (e.g., 100-500 µM).

  • Injection Parameters:

    • Injection Volume: A typical injection volume is 2 µL.

    • Number of Injections: A total of 19-20 injections is usually sufficient to achieve saturation.

    • Spacing between Injections: Set the time between injections to 120-180 seconds to allow the signal to return to baseline.

4. Data Acquisition:

  • Perform a preliminary injection of a small volume (e.g., 0.4 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

  • Initiate the titration experiment. The instrument will measure the heat change associated with each injection of the this compound into the XIAP BIR3 solution.

  • Perform a control experiment by titrating the this compound into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

5. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change for each injection.

  • Subtract the heat of dilution from the heat of binding for each injection.

  • Plot the corrected heat change per mole of injectant against the molar ratio of Smac-N7 to XIAP BIR3.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.

  • This fitting will yield the key thermodynamic parameters:

    • Stoichiometry of binding (n): The number of Smac-N7 molecules that bind to one molecule of XIAP BIR3.

    • Dissociation constant (Kd): A measure of the binding affinity.

    • Enthalpy of binding (ΔH): The heat released or absorbed upon binding.

  • The Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS where R is the gas constant, T is the absolute temperature, and Ka is the association constant (1/Kd).

By following this comprehensive guide, researchers can effectively utilize Isothermal Titration Calorimetry to quantitatively assess the binding thermodynamics of Smac-N7 and other Smac mimetics to XIAP, providing crucial data for the development of novel anti-cancer therapeutics.

References

Evaluating the specificity of Smac-N7 for different IAP family members

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding specificity of the Smac-N7 peptide for different members of the Inhibitor of Apoptosis (IAP) protein family, namely XIAP, cIAP1, and cIAP2. The information is intended for researchers, scientists, and drug development professionals working on apoptosis-related drug discovery.

The data presented herein is compiled from various biochemical and biophysical studies. The primary method for determining the binding affinities is the fluorescence polarization (FP) assay, a robust technique for quantifying protein-peptide interactions in solution.

Data Presentation: Binding Affinity of Smac-N7 for IAP Proteins

The following table summarizes the dissociation constants (Kd) of Smac-N7 for the BIR domains of XIAP, cIAP1, and cIAP2. Lower Kd values indicate higher binding affinity.

IAP Family MemberBIR DomainDissociation Constant (Kd)
XIAPBIR2 & BIR3~800 nM[1]
cIAP1BIR21.20 ± 0.07 µM[2]
BIR30.86 ± 0.10 µM[2]
cIAP2BIR21.25 ± 0.09 µM[2]
BIR30.34 ± 0.04 µM[2]

Note: The binding affinity for XIAP is reported for the this compound (AVPIAQK). The affinities for cIAP1 and cIAP2 are for a "SMAC peptide"; however, studies with a "SMAC-7-mer" (AVPIAQK) suggest these values are a reasonable approximation for Smac-N7.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity of Smac-N7 for IAP-BIR domains by measuring the displacement of a fluorescently labeled Smac-derived peptide.

  • Materials and Reagents:

    • Purified recombinant IAP-BIR domain (XIAP-BIR3, cIAP1-BIR2, cIAP1-BIR3, cIAP2-BIR2, or cIAP2-BIR3).

    • Fluorescently labeled Smac peptide probe (e.g., Smac-rhodamine).

    • Unlabeled this compound (AVPIAQK).

    • Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP, 0.005% Tween 20. For cIAP1-BIR3, the buffer is supplemented with 40 mM β-glycerol phosphate.[2][3]

    • Black, non-binding 96-well or 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A solution containing the IAP-BIR domain protein and the fluorescently labeled Smac probe is prepared in the assay buffer. The final concentrations are optimized for a stable and significant polarization signal. For example, for cIAP1-BIR3, ~50 nM of the protein is used with 20 nM of Smac-rhodamine.[3]

    • Serial dilutions of the unlabeled this compound are prepared in the assay buffer.

    • In the microplate, a fixed volume of the IAP-BIR/fluorescent probe solution is added to each well.

    • An equal volume of the serially diluted this compound is then added to the wells. Control wells containing only the IAP-BIR/fluorescent probe mix (maximum polarization) and only the fluorescent probe (minimum polarization) are included.

    • The plate is incubated at room temperature for a set period (e.g., 30-60 minutes) to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., for rhodamine, excitation at ~530 nm and emission at ~590 nm).

    • The IC50 value (the concentration of Smac-N7 required to displace 50% of the fluorescent probe) is determined by plotting the polarization values against the logarithm of the Smac-N7 concentration and fitting the data to a sigmoidal dose-response curve.

    • The dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation or a more suitable model for competitive FP assays.[4]

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a proximity-based assay that can be used to measure the binding of Smac-N7 to IAP proteins in a competitive format.

  • Materials and Reagents:

    • GST-tagged IAP-BIR domain protein.

    • Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate).

    • A labeled Smac mimetic (e.g., LCL161-Red) as the acceptor.[5]

    • Unlabeled this compound.

    • Assay buffer and low-volume white microplates (96- or 384-well).

    • An HTRF-compatible microplate reader.

  • Procedure:

    • Dispense the unlabeled this compound at various concentrations into the microplate wells.

    • Add the GST-tagged IAP-BIR domain protein to all wells.

    • Add a pre-mixed solution of the HTRF reagents: the anti-GST antibody labeled with the donor and the labeled Smac mimetic acceptor.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

    • Read the plate on an HTRF reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. A decrease in the HTRF ratio indicates displacement of the labeled Smac mimetic by Smac-N7.

    • The IC50 value is determined by plotting the HTRF ratio against the Smac-N7 concentration.

3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay suitable for studying protein-protein interactions.

  • Materials and Reagents:

    • Biotinylated this compound.

    • His-tagged IAP-BIR domain protein.

    • Streptavidin-coated Donor beads.

    • Nickel chelate-coated Acceptor beads.

    • Assay buffer and opaque microplates.

    • An AlphaScreen-compatible plate reader.

  • Procedure:

    • Add the His-tagged IAP-BIR domain protein and the biotinylated this compound to the microplate wells.

    • Add the Nickel chelate-coated Acceptor beads and incubate to allow binding to the His-tagged protein.

    • Add the Streptavidin-coated Donor beads and incubate to allow binding to the biotinylated peptide.

    • For a competitive assay, a non-biotinylated this compound would be titrated into the reaction mixture before the addition of the biotinylated peptide.

    • Incubate the plate in the dark at room temperature.

    • Read the plate in an AlphaScreen reader, which excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 520-620 nm.

    • A decrease in the AlphaScreen signal in the competitive format indicates inhibition of the interaction.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

IAP_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_iap IAP Regulation Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO Apoptosome Apoptosome Cytochrome c->Apoptosome XIAP XIAP Smac/DIABLO->XIAP cIAP1/2 cIAP1/2 Smac/DIABLO->cIAP1/2 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis XIAP->Caspase-9 XIAP->Caspase-3/7 cIAP1/2->Caspase-8 Smac-N7 Smac-N7 Smac-N7->XIAP Smac-N7->cIAP1/2 FP_Assay_Workflow Prepare Reagents Prepare Reagents Plate Dispensing Plate Dispensing Prepare Reagents->Plate Dispensing IAP-BIR, Fluorescent Probe, Smac-N7 Incubation Incubation Plate Dispensing->Incubation Reach Equilibrium FP Measurement FP Measurement Incubation->FP Measurement Read Polarization Data Analysis Data Analysis FP Measurement->Data Analysis Calculate IC50/Ki Smac_cIAP_Degradation Smac Mimetic (Smac-N7) Smac Mimetic (Smac-N7) cIAP1 (monomer) cIAP1 (monomer) Smac Mimetic (Smac-N7)->cIAP1 (monomer) Binds to BIR domain cIAP1 Dimerization cIAP1 Dimerization cIAP1 (monomer)->cIAP1 Dimerization Conformational change E3 Ligase Activation E3 Ligase Activation cIAP1 Dimerization->E3 Ligase Activation Autoubiquitination Autoubiquitination E3 Ligase Activation->Autoubiquitination Proteasomal Degradation Proteasomal Degradation Autoubiquitination->Proteasomal Degradation

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Smac-N7 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of laboratory materials is fundamental to ensuring a safe and compliant work environment. This guide provides a comprehensive operational plan for the proper disposal of Smac-N7 peptide, a synthetic peptide corresponding to the N-terminal seven amino acids of the mitochondrial protein Smac. Adherence to these procedures is critical for personnel safety and environmental protection.

While the Safety Data Sheet (SDS) for a cell-permeable version of this compound indicates it is not classified as a hazardous substance or mixture, it is imperative to handle all research chemicals with a high degree of caution.[1] The following procedures are based on established best practices for the disposal of synthetic, bioactive peptides in a laboratory setting.[2][3]

Immediate Safety and Handling

Before beginning any work with this compound, it is essential to be familiar with its properties and handling requirements. The peptide is typically supplied in a lyophilized (solid) form and reconstituted in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), for experimental use.[4][5]

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. This serves as the primary barrier against accidental exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Protects skin from contact.
Eye Protection Safety glasses or gogglesShields eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing.
Respiratory Protection Use of a fume hood or biosafety cabinetRecommended when handling the lyophilized powder to prevent inhalation.[2]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.

Spill TypeContainment and Cleanup Procedure
Solid (Lyophilized Powder) 1. Gently cover the spill to avoid raising dust. 2. Carefully sweep the material into a designated chemical waste container. 3. Clean the affected area with an appropriate solvent or detergent.
Liquid (Solution) 1. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). 2. Place the absorbent material into a designated chemical waste container. 3. Decontaminate the spill area thoroughly.

Always consult your institution's Environmental Health and Safety (EHS) office for specific spill response protocols.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound, and any research peptide, is to never discard it in the regular trash or pour solutions down the sanitary sewer.[2][3] All waste generated should be treated as chemical waste and disposed of through your institution's hazardous waste management program.

Disposal of Different Waste Streams

The disposal process will vary depending on the form of the waste. The following table outlines the procedures for each type of this compound waste.

Waste StreamContainer TypeLabeling RequirementsDisposal Protocol
Unused/Expired Solid Peptide Designated Chemical Waste Container (leak-proof, with a secure lid)"Chemical Waste", "this compound (Solid)", Accumulation Start Date1. Ensure the original vial is tightly sealed. 2. Place the vial into the designated waste container. 3. Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.[2]
Peptide Solutions (e.g., in DMSO) Designated Chemical Waste Container (for liquid waste)"Chemical Waste", "this compound in [Solvent Name]", Hazard Class (if applicable, e.g., for flammable solvents), Accumulation Start Date1. Collect all aqueous and solvent-based solutions containing the peptide. 2. Do not mix with incompatible waste streams. 3. Securely cap the container and store in a designated waste accumulation area. 4. Follow institutional protocols for hazardous waste pickup.[2]
Contaminated Labware (e.g., pipette tips, vials, gloves) Designated Chemical or Biohazardous Waste Container (as per institutional guidelines)"Chemical Waste" or "Biohazardous Waste", "Contaminated with this compound", Accumulation Start Date1. Collect all solid waste that has come into contact with the peptide. 2. Place in a clearly labeled, leak-proof container. 3. Some institutions may require chemical decontamination (e.g., soaking in a 10% bleach solution) before final disposal.[6] Always verify this with your EHS office.
Empty Peptide Vials Regular Laboratory Glass/Plastic Waste (pending institutional policy)N/A1. Rinse the empty vial three times with a suitable solvent. 2. Collect the rinsate as chemical waste. 3. Deface or remove the original label. 4. Dispose of the clean, rinsed container as regular lab waste, if permitted by your institution.

It is important to note that this compound is often supplied as a trifluoroacetic acid (TFA) salt, which is a byproduct of the purification process.[7] While present in small amounts, this should be considered when characterizing the waste stream.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical flow from experimental use to final disposal of the this compound.

G cluster_exp Experimental Phase cluster_waste Waste Generation cluster_disposal Disposal Phase start Receive Lyophilized this compound reconstitute Reconstitute in Solvent (e.g., DMSO) start->reconstitute solid_waste Unused/Expired Solid Peptide start->solid_waste If unused/ expired experiment Perform In Vitro / In Vivo Assay reconstitute->experiment liquid_waste Aqueous/Solvent Peptide Solutions experiment->liquid_waste labware_waste Contaminated Labware experiment->labware_waste collect Segregate and Collect in Labeled Chemical Waste Containers solid_waste->collect liquid_waste->collect labware_waste->collect ehs Arrange Pickup by Institutional EHS / Licensed Contractor collect->ehs final_disp Compliant Final Disposal ehs->final_disp G cluster_decision Initial Assessment cluster_path Disposal Path start This compound Waste (Solid, Liquid, Contaminated Labware) is_hazardous Is waste mixed with other hazardous chemicals? start->is_hazardous chem_waste Treat as Chemical Waste is_hazardous->chem_waste  Yes / Unsure   is_hazardous->chem_waste No consult_ehs Consult Institutional EHS Protocol chem_waste->consult_ehs final_disposal Dispose via Approved Hazardous Waste Vendor consult_ehs->final_disposal

References

Essential Safety and Operational Guide for Handling Smac-N7 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, handling procedures, and disposal guidelines for the Smac-N7 peptide, a synthetic heptapeptide (B1575542) corresponding to the N-terminal residues of the full-length Smac/DIABLO protein. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use in a laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize any potential risks.[1][2] May be harmful if inhaled, swallowed, or absorbed through the skin and may cause eye, skin, and respiratory tract irritation.[3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesANSI Z87.1 certified, providing protection against splashes.
Hand Protection Disposable GlovesNitrile or latex gloves, changed regularly and immediately if contaminated.
Body Protection Laboratory CoatStandard lab coat to protect skin and clothing. A full suit may be considered for large spills.[3]
Respiratory Dust RespiratorRecommended when handling the lyophilized powder to avoid inhalation.[3] A self-contained breathing apparatus may be used for large spills.[3]
Foot Protection Closed-toe ShoesStandard laboratory footwear. Boots are recommended for handling large quantities or in case of spills.[3]

General Hygiene and Safety Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area.

  • Keep away from heat and sources of ignition.[3]

II. First Aid Measures

In case of exposure, follow these immediate first aid steps:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
Skin Contact Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] Remove contact lenses if present and easy to do.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

III. Spillage and Disposal Plan

Accidental Release Measures: In the event of a spill, wear appropriate PPE. For a small spill, use appropriate tools to place the spilled material into a convenient waste disposal container.[3] For a large spill, use a shovel for containment and disposal.[3]

Disposal: Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Do not mix with other waste. Handle uncontaminated containers as the product itself.

IV. Smac/DIABLO Signaling Pathway

The this compound mimics the function of the endogenous Smac/DIABLO protein, which is a key regulator of apoptosis (programmed cell death). Upon apoptotic stimuli, Smac/DIABLO is released from the mitochondria into the cytosol. There, it binds to Inhibitor of Apoptosis Proteins (IAPs), thereby freeing caspases to initiate cell death.

Smac_Signaling_Pathway Smac/DIABLO Signaling Pathway in Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Released_Smac Released Smac/DIABLO (in cytosol) Mitochondria->Released_Smac Release Smac_DIABLO Smac/DIABLO (in mitochondria) IAPs Inhibitor of Apoptosis Proteins (IAPs) Released_Smac->IAPs Binds to & Inhibits Caspases Caspases (e.g., Caspase-3, -9) IAPs->Caspases Inhibits Inhibited_Caspases IAP-Inhibited Caspases Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Smac/DIABLO pathway in apoptosis regulation.

V. Experimental Workflow for Handling this compound

This workflow outlines the standard procedure for handling the this compound in a research laboratory, from reception to experimental use.

Peptide_Handling_Workflow Experimental Workflow for this compound Start Start Receive Receive Lyophilized Peptide Start->Receive Store_Lyophilized Store at -20°C or -80°C (Lyophilized) Receive->Store_Lyophilized Reconstitute Reconstitute in appropriate solvent (e.g., DMSO) Store_Lyophilized->Reconstitute Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Store_Stock Store Stock Solution at -80°C Aliquot->Store_Stock Experiment Use in Experiment Store_Stock->Experiment Dispose Dispose of Waste (Following regulations) Experiment->Dispose End End Dispose->End

Caption: General workflow for handling synthetic peptides.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.